molecular formula C13H21NO3 B1377848 tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate CAS No. 1363381-96-7

tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No.: B1377848
CAS No.: 1363381-96-7
M. Wt: 239.31 g/mol
InChI Key: WHJLPRVITSVHFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate is a useful research compound. Its molecular formula is C13H21NO3 and its molecular weight is 239.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-oxo-6-azaspiro[3.5]nonane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-4-6-13(9-14)7-5-10(13)15/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJLPRVITSVHFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating Novel Chemical Space: A Technical Guide to tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1363381-96-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pharmacological properties.[1] This guide focuses on tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate, a promising building block within this class of compounds. While specific literature on this particular isomer is sparse, this document provides a comprehensive overview of its chemical identity, proposes a robust synthetic strategy based on established methodologies for analogous structures, outlines essential characterization techniques, and discusses its potential applications in drug discovery. The content herein is curated to provide both theoretical grounding and practical insights for researchers aiming to incorporate this novel scaffold into their research and development pipelines.

Introduction: The Significance of Azaspiro[3.5]nonanes

The quest for novel chemical entities with enhanced therapeutic profiles has led to an increased interest in molecules with greater three-dimensionality. Spirocycles, which feature two rings connected by a single common atom, are exemplary in this regard. The rigid, defined orientation of the constituent rings in spirocyclic systems can offer several advantages in drug design, including:

  • Improved Target Specificity: The constrained conformation can lead to more precise interactions with biological targets.

  • Enhanced Metabolic Stability: The quaternary spirocenter can block sites of metabolism, potentially increasing the half-life of a drug candidate.

  • Favorable Physicochemical Properties: Spirocyclization can modulate lipophilicity and aqueous solubility, key parameters in drug development.

The 6-azaspiro[3.5]nonane core, in particular, combines a conformationally restricted cyclobutane ring with a piperidine moiety, a common motif in many approved drugs. The introduction of a carbonyl group and a tert-butoxycarbonyl (Boc) protecting group, as in the title compound, provides a synthetically versatile handle for further elaboration and library synthesis.

Physicochemical Properties and Structural Data

A summary of the key physicochemical properties for this compound is presented in Table 1. This data, sourced from the PubChem database, provides a foundational understanding of the molecule's characteristics.[2]

PropertyValueSource
CAS Number 1363381-96-7PubChem[2]
Molecular Formula C₁₃H₂₁NO₃PubChem[2]
Molecular Weight 239.31 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
SMILES CC(C)(C)OC(=O)N1CCCC2(C1)CCC2=OPubChem[2]
InChI Key WHJLPRVITSVHFJ-UHFFFAOYSA-NPubChem[2]

Proposed Synthetic Strategy: A Focus on Intramolecular Cyclization

The proposed retrosynthetic analysis is depicted below:

G Target This compound Precursor1 N-Boc-4-(2-carboethoxyethyl)-4-cyanopiperidine Target->Precursor1 Dieckmann Condensation Precursor2 N-Boc-4-cyanopiperidine Precursor1->Precursor2 Alkylation Precursor3 4-Cyanopiperidine Precursor2->Precursor3 Boc Protection

Figure 1. Retrosynthetic analysis for the proposed synthesis.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical, yet chemically sound, procedure for the synthesis of the title compound.

Step 1: Boc-Protection of 4-Cyanopiperidine

  • To a solution of 4-cyanopiperidine (1.0 eq) in a suitable solvent such as dichloromethane or a biphasic mixture of water and dioxane, add a base like sodium bicarbonate or triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-cyanopiperidine-1-carboxylate.

Step 2: Alkylation of tert-Butyl 4-cyanopiperidine-1-carboxylate

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl 4-cyanopiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add ethyl 3-bromopropionate (1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the diester precursor.

Step 3: Dieckmann Condensation and Decarboxylation

  • Under an inert atmosphere, dissolve the purified diester precursor (1.0 eq) in anhydrous toluene.

  • Add a strong base, such as sodium ethoxide or potassium tert-butoxide (1.2 eq), portion-wise at room temperature.

  • Heat the reaction mixture to reflux (or a suitable elevated temperature) and stir for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully quench by adding a dilute acid (e.g., 1 M HCl) until the mixture is acidic.

  • Perform an aqueous workup, extract the product, dry the organic phase, and concentrate.

  • The resulting β-keto ester can be subjected to decarboxylation by heating in the presence of an acid (e.g., p-toluenesulfonic acid) or under Krapcho decarboxylation conditions (e.g., LiCl in wet DMSO) to yield the final product, this compound.

  • Purify the final compound by column chromatography.

Structural Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the tert-butyl group (a singlet at ~1.4-1.5 ppm), and multiplets for the protons on the piperidine and cyclobutanone rings.

    • ¹³C NMR will display a signal for the ketone carbonyl (~200-210 ppm), the carbamate carbonyl (~155 ppm), the quaternary spiro carbon, and the carbons of the tert-butyl group and the two rings.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands for the ketone C=O stretch (~1740-1760 cm⁻¹) and the carbamate C=O stretch (~1680-1700 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecule, corresponding to the molecular formula C₁₃H₂₁NO₃.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) would be employed to determine the purity of the final compound.

Potential Applications in Drug Discovery

While specific biological activities of this compound have not been reported, its structural features make it an attractive scaffold for medicinal chemistry programs.

G Scaffold This compound Deprotection Boc Deprotection Scaffold->Deprotection Ketone_Chem Ketone Chemistry Scaffold->Ketone_Chem Functionalization N-Functionalization Deprotection->Functionalization Library Diverse Compound Library Functionalization->Library Ketone_Chem->Library

Figure 2. Synthetic utility and library generation workflow.

The Boc-protected nitrogen allows for straightforward deprotection and subsequent functionalization with a wide array of substituents, enabling the exploration of structure-activity relationships (SAR). The ketone functionality can be derivatized through various reactions, such as reductive amination, Wittig reactions, or conversion to other functional groups, further expanding the chemical diversity of the resulting library.

This scaffold could be incorporated into molecules targeting a range of biological systems, including but not limited to:

  • G-protein coupled receptors (GPCRs): The rigid conformation can be beneficial for binding to the well-defined pockets of GPCRs.

  • Ion channels: The three-dimensional nature of the scaffold may allow for specific interactions with the complex architecture of ion channels.

  • Enzymes: The spirocyclic core can serve as a rigid framework to position functional groups for optimal interaction with enzyme active sites.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a valuable, yet underexplored, building block for medicinal chemistry. Its unique spirocyclic structure offers the potential to access novel chemical space and develop drug candidates with improved pharmacological profiles. While direct synthetic literature is lacking, this guide provides a robust, proposed synthetic route based on established chemical principles, along with a framework for its characterization and potential applications. As the demand for three-dimensional scaffolds in drug discovery continues to grow, compounds like this compound are poised to play an increasingly important role in the development of the next generation of therapeutics.

References

  • PubChem. This compound. Available from: [Link]

  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]

  • National Center for Biotechnology Information. One-pot three-component synthesis of azaspirononatriene derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]

  • Organic Reactions. The Dieckmann Condensation. Available from: [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]

  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available from: [Link]

  • SynArchive. Dieckmann Condensation. Available from: [Link]

  • Wikipedia. Dieckmann condensation. Available from: [Link]

Sources

synthesis of tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Executive Summary

Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a three-dimensional architecture that can enhance pharmacological properties such as potency, selectivity, and metabolic stability.[1][2] The 6-azaspiro[3.5]nonane framework, in particular, serves as a valuable bioisostere for the ubiquitous piperidine ring, providing novel exit vectors for chemical diversification.[1] This guide presents a detailed, technically-grounded methodology for the , a versatile building block for drug discovery. The synthetic strategy is centered on a robust and scalable sequence involving the construction of the cyclobutanone ring onto a commercially available piperidine precursor. We will delve into the mechanistic rationale behind each step, provide comprehensive experimental protocols, and present the necessary characterization data, offering researchers a complete and validated pathway to this valuable chemical entity.

Introduction: The Strategic Value of Azaspiro[3.5]nonanes

The design of novel molecular scaffolds is a cornerstone of drug discovery, enabling the exploration of new chemical space and the development of next-generation therapeutics. Spirocycles, compounds containing two rings connected by a single common atom, have emerged as privileged structures. Their rigid, well-defined three-dimensional geometry distinguishes them from traditional flat aromatic systems, often leading to improved binding affinity and reduced off-target effects.[2]

The target molecule of this guide, this compound (CAS: 1363381-96-7), is a bifunctional synthetic intermediate.[3] It incorporates two key features:

  • The 6-Azaspiro[3.5]nonane Core: This combines a six-membered piperidine ring with a four-membered cyclobutane ring. Such strained ring systems are of increasing interest in medicinal chemistry.[2]

  • Orthogonal Functionality: The nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group, which is stable under many reaction conditions but can be readily removed with mild acid.[4] The ketone at the 1-position provides a reactive handle for a wide array of chemical transformations, such as nucleophilic additions, reductive aminations, or further ring elaborations.

The primary synthetic challenge lies in the efficient construction of the spirocyclic cyclobutanone ring. This guide details a logical and field-proven approach starting from the readily available N-Boc-4-piperidone.

Retrosynthetic Analysis and Strategy

A rational synthetic plan begins with a logical disconnection of the target molecule. The chosen strategy focuses on forming the cyclobutanone ring from a piperidine precursor, leveraging well-established and high-yielding chemical transformations.

The retrosynthetic analysis reveals that the target molecule can be accessed via a decarboxylation of a spirocyclic β-keto ester. This intermediate is the product of an intramolecular Dieckmann condensation, a powerful method for forming five- and six-membered rings, and adaptable for certain four-membered ring systems. The linear precursor for this cyclization can be assembled by alkylating the starting material, N-Boc-4-piperidone, at the α-position to the ketone.

G Target tert-Butyl 1-oxo-6- azaspiro[3.5]nonane-6-carboxylate KetoEster Spirocyclic β-Keto Ester Intermediate Target->KetoEster Decarboxylation LinearPrecursor Linear Keto-Ester Precursor KetoEster->LinearPrecursor Intramolecular Dieckmann Condensation Start N-Boc-4-piperidone (CAS: 79099-07-3) LinearPrecursor->Start α-Alkylation

Caption: Retrosynthetic analysis of the target compound.

This approach is selected for its reliability. The use of N-Boc-4-piperidone as a starting material is cost-effective and simplifies the initial steps, as the nitrogen is already protected.[4][5] The Dieckmann condensation and subsequent decarboxylation are standard, high-yielding reactions in the synthetic chemist's toolkit.[6]

Detailed Synthetic Protocols

The overall synthetic workflow is a three-step process starting from N-Boc-4-piperidone. Each step is designed to be self-validating, with clear endpoints and purification procedures.

G cluster_0 Step 1: α-Alkylation cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Decarboxylation Start N-Boc-4-piperidone Step1_Product tert-Butyl 4-(2-ethoxy-2-oxoethyl)- 4-oxopiperidine-1-carboxylate Start->Step1_Product 1. LDA, THF, -78°C 2. Ethyl bromoacetate Step2_Product Spirocyclic β-Keto Ester Step1_Product->Step2_Product KOtBu, THF, 60°C Final_Product tert-Butyl 1-oxo-6-azaspiro[3.5] nonane-6-carboxylate Step2_Product->Final_Product LiCl, DMSO/H2O, 120°C

Caption: Forward synthetic workflow diagram.
Part 1: Synthesis of tert-Butyl 4-(2-ethoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate

This initial step involves the formation of a lithium enolate from N-Boc-4-piperidone, followed by trapping with an electrophile, ethyl bromoacetate. The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperature is critical to ensure rapid and complete deprotonation, favoring the kinetic enolate and minimizing self-condensation side reactions.

Experimental Protocol:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF, 100 mL).

  • LDA Formation: Cool the flask to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.5 eq) followed by the slow, dropwise addition of n-butyllithium (1.4 eq, 2.5 M in hexanes). Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: Dissolve N-Boc-4-piperidone (1.0 eq, CAS: 79099-07-3) in anhydrous THF (50 mL).[5][7] Add this solution dropwise to the freshly prepared LDA solution at -78 °C over 30 minutes. Stir the resulting mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation: Add ethyl 2-bromoacetate (1.2 eq) dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution (50 mL). Separate the layers and extract the aqueous phase with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired linear precursor as a pale yellow oil.

Part 2: Intramolecular Dieckmann Condensation

The key spirocyclization is achieved via an intramolecular Dieckmann condensation. Potassium tert-butoxide, a strong base, is used to deprotonate the α-carbon of the ester, which then attacks the ketone carbonyl intramolecularly to form the four-membered ring.[6]

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the linear precursor from Part 1 (1.0 eq) dissolved in anhydrous THF (80 mL).

  • Cyclization: Add potassium tert-butoxide (KOtBu, 1.5 eq) portion-wise to the solution at room temperature.[6] Heat the reaction mixture to 60 °C and stir for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to room temperature and carefully quench with 1 M hydrochloric acid (HCl) until the pH is neutral (~7). Extract the mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude spirocyclic β-keto ester, which is often used in the next step without further purification.

Part 3: Krapcho Decarboxylation

The final step is the removal of the ethoxycarbonyl group to yield the target cyclobutanone. The Krapcho decarboxylation is a classic and highly effective method for this transformation, particularly for β-keto esters. Lithium chloride in a wet DMSO mixture at elevated temperatures facilitates the nucleophilic attack on the ethyl group, leading to decarboxylation.[6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend the crude β-keto ester from Part 2 (1.0 eq) in a mixture of dimethyl sulfoxide (DMSO, 8 volumes) and water (0.5 volumes).[6]

  • Decarboxylation: Add lithium chloride (LiCl, 2.0 eq) to the suspension. Heat the mixture to 120 °C and maintain for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup and Purification: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (100 mL) and ethyl acetate (100 mL). Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 50 mL). Combine the organic extracts, wash thoroughly with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford this compound as a white to off-white solid.

Data Summary and Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compounds. The following table summarizes key physical properties and expected analytical data.

Compound NameMolecular FormulaMol. Weight ( g/mol )Expected ¹H NMR Key Signals (δ, ppm)
N-Boc-4-piperidoneC₁₀H₁₇NO₃199.25~3.7 (t, 4H), ~2.4 (t, 4H), 1.49 (s, 9H)[7]
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylateC₁₅H₂₅NO₅315.36Signals for Boc (s, 9H), ethyl ester (q, 2H; t, 3H), and piperidine ring protons.
This compoundC₁₃H₂₁NO₃239.31[3]Signals for Boc (s, 9H), piperidine ring protons, and characteristic cyclobutanone protons in the ~2.5-3.5 ppm range.

Safety and Handling Considerations

  • Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water. It must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques. Strong bases like LDA and KOtBu are corrosive and moisture-sensitive.

  • Solvents: Anhydrous solvents like THF are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

This guide has outlined a robust and reproducible three-step synthesis for this compound, a valuable building block in pharmaceutical research. By starting with the commercially available N-Boc-4-piperidone and employing a strategic sequence of α-alkylation, Dieckmann condensation, and Krapcho decarboxylation, the target spirocycle can be obtained in good yield. The detailed, step-by-step protocols and mechanistic rationale provide researchers and drug development professionals with a practical and scalable route to access this and other related azaspirocyclic systems, facilitating the continued exploration of three-dimensional chemical space in the pursuit of novel therapeutics.

References

  • Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes.[Link]

  • PubChem. this compound.[Link]

  • ChemRxiv. Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes.[Link]

  • PubMed. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists.[Link]

  • Google Patents.CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Google Patents.CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.[Link]

Sources

tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate structural isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Isomers of tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spirocyclic scaffolds are at the forefront of modern medicinal chemistry, offering a robust strategy to overcome the limitations of traditional flat, aromatic compounds. By providing three-dimensional complexity, conformational rigidity, and novel intellectual property space, these structures are pivotal in developing next-generation therapeutics. This guide focuses on the this compound system, a valuable building block in drug discovery. We dissect the critical aspects of its structural isomerism, providing in-depth analysis of synthetic strategies, characterization techniques, and applications. The deliberate control over positional and stereoisomerism of the core keto-azaspirocycle is paramount for modulating physicochemical properties and optimizing ligand-target interactions. This document serves as a technical resource for scientists aiming to leverage the unique architectural and functional advantages of this promising scaffold in their research and development programs.

Introduction: The Azaspiro[3.5]nonane Scaffold in Modern Medicinal Chemistry

The paradigm in drug discovery has decidedly shifted from two-dimensional "flatland" towards sp³-rich, three-dimensional chemical matter.[1][2] This evolution is driven by the need to engage with complex biological targets, such as protein-protein interfaces, and to improve the physicochemical properties that underpin a drug's success. Azaspirocycles, which feature two rings joined by a single nitrogen-containing atom, have emerged as exceptionally valuable scaffolds in this pursuit.[3][4]

The 6-azaspiro[3.5]nonane framework, consisting of a cyclobutane ring fused to a piperidine ring, offers distinct advantages:

  • Inherent Three-Dimensionality : The quaternary spiro-carbon atom enforces a rigid, non-planar geometry. This pre-organized conformation can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.[1][5]

  • Precise Exit Vectors : Substituents can be placed with precise spatial orientation, allowing for meticulous exploration of a target's binding pocket.[3]

  • Improved Physicochemical Properties : Compared to their non-spirocyclic or aromatic counterparts, azaspirocycles often exhibit enhanced aqueous solubility, lower lipophilicity (LogP/LogD), and improved metabolic stability.[1][5] These features are critical for optimizing ADME (Administration, Distribution, Metabolism, and Excretion) profiles during lead optimization.

  • Novel Chemical Space : These scaffolds provide access to unique chemical structures, offering a path to novel intellectual property and a way to circumvent existing patents.

The incorporation of a carbonyl group and a Boc-protected nitrogen, as in this compound, provides functional handles for further chemical elaboration while maintaining stability, making it a versatile intermediate for library synthesis.

Unraveling the Isomerism of Boc-protected Oxo-6-azaspiro[3.5]nonane

The precise placement of the carbonyl (oxo) group on the 6-azaspiro[3.5]nonane core dramatically influences the molecule's shape, polarity, and reactivity. Understanding these positional isomers is fundamental to their strategic application in drug design.

Positional Isomerism of the Carbonyl Group

The primary positional isomers are defined by the location of the C=O group on either the cyclobutane or piperidine ring. The IUPAC nomenclature for spiro compounds numbers the smaller ring first, starting from a carbon adjacent to the spiro-atom, which is given the number 4 in this [3.5] system. The larger ring is numbered starting from the atom adjacent to the spiro-atom, continuing away from the spiro-center.

G

The table below summarizes key computed properties for two representative isomers. The position of the ketone significantly alters properties like the Topological Polar Surface Area (TPSA), a key indicator of membrane permeability.

Isomer NameStructureMolecular FormulaMolecular Weight ( g/mol )XLogP3TPSA (Ų)
tert-Butyl 1-oxo -6-azaspiro[3.5]nonane-6-carboxylate[6]CC(C)(C)OC(=O)N1CCCC2(C1)CCC2=OC₁₃H₂₁NO₃239.311.346.6
tert-Butyl 2-oxo -7-azaspiro[3.5]nonane-7-carboxylate[7]CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C2C₁₃H₂₁NO₃239.311.246.6

Note: The nomenclature in public databases can vary. For clarity, this guide refers to isomers by the carbonyl position on the specific ring system.

Stereoisomerism

Spiranes can exhibit chirality even without a traditional asymmetric carbon atom.[8] In the case of 6-azaspiro[3.5]nonane, the spiro-carbon itself is a chiral center. The presence of the ketone and substituents can introduce additional stereocenters, leading to multiple diastereomers and enantiomers. Controlling this stereochemistry is often crucial for achieving selective interaction with chiral biological targets.

Synthetic Strategies and Mechanistic Insights

The synthesis of specific azaspiro[3.5]nonane isomers requires carefully designed routes, as the regioselectivity of ring formation or functional group introduction is paramount. The choice of strategy depends on the desired isomer and the availability of starting materials.

Protocol 1: Synthesis of this compound

This protocol outlines a plausible multi-step synthesis adapted from methodologies for constructing spirocyclic ketones and azaspirocycles.[9][10] The core logic is to build the spiro-junction via an intramolecular cyclization or a ring-expansion reaction.

G start Start: Boc-4-piperidone step1 Step 1: Wittig or Horner-Wadsworth-Emmons Reaction - Reagent: Ylide (e.g., (EtO)₂P(O)CH₂CO₂Et) - Base: NaH - Rationale: Forms an exocyclic α,β-unsaturated ester. start->step1 step2 Step 2: Michael Addition - Reagent: Nitromethane - Base: DBU - Rationale: Introduces a carbon nucleophile that will become part of the cyclobutane ring. step1->step2 step3 Step 3: Nef Reaction - Reagent: Strong acid (e.g., H₂SO₄) or oxidative conditions - Rationale: Converts the nitro group into a carbonyl, which is key for the subsequent cyclization. step2->step3 step4 Step 4: Intramolecular Aldol Condensation - Reagent: Base (e.g., LDA) - Rationale: Forms the four-membered ring by cyclization onto the newly formed ketone. step3->step4 step5 Step 5: Decarboxylation - Reagent: Heat (Krapcho conditions if necessary) - Rationale: Removes the ester group to yield the target 1-oxo product. step4->step5 end Final Product: This compound step5->end

Detailed Experimental Protocol:

  • Step 1: Synthesis of tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate.

    • Justification: This step introduces the two-carbon unit required for the cyclobutanone ring. The Horner-Wadsworth-Emmons reaction is chosen over a standard Wittig for its generally higher E-selectivity and the ease of removing the water-soluble phosphate byproduct.

    • To a flame-dried flask under N₂, add sodium hydride (1.2 eq) to anhydrous THF at 0 °C.

    • Slowly add triethyl phosphonoacetate (1.2 eq) and stir for 30 minutes.

    • Add a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in THF.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench carefully with saturated NH₄Cl solution and extract with ethyl acetate.

    • Purify via flash column chromatography.

  • Step 2: Michael Addition of a Acyl Anion Equivalent.

    • Justification: This step sets up the 1,4-dicarbonyl precursor needed for the cyclization. Using a masked carbonyl equivalent is necessary.

    • Dissolve the product from Step 1 in a suitable solvent.

    • Add a chosen acyl anion equivalent (e.g., derived from a protected cyanohydrin or dithiane) with an appropriate catalyst or base.

    • Stir until completion as monitored by TLC.

    • Work up and purify the resulting adduct.

  • Step 3: Deprotection and Intramolecular Cyclization (Dieckmann Condensation).

    • Justification: A base-mediated intramolecular condensation is a classic and efficient method for forming cyclic ketones from diesters or keto-esters. Sodium ethoxide is a common and effective base for this transformation.

    • Deprotect the masked carbonyl group under appropriate conditions (e.g., acid for an acetal, or oxidative cleavage for a dithiane).

    • Dissolve the resulting keto-ester in anhydrous toluene.

    • Add sodium ethoxide (1.5 eq) and heat the reaction to reflux for 4-6 hours.

    • Cool the reaction, quench with acid, and perform an aqueous workup.

    • Purify the resulting spirocyclic β-keto ester.

  • Step 4: Decarboxylation.

    • Justification: The final step removes the ester group to yield the target ketone. Heating in the presence of acid or using specific conditions like the Krapcho decarboxylation ensures a clean conversion.

    • Heat the β-keto ester from Step 3 in a mixture of DMSO and water at 150-160 °C for several hours until CO₂ evolution ceases.

    • Cool, dilute with water, and extract with an organic solvent.

    • Purify the final product, this compound, by chromatography or crystallization.

Characterization and Analysis

Differentiating the isomers requires a combination of spectroscopic and analytical techniques.

  • NMR Spectroscopy :

    • ¹H NMR : The chemical shifts and coupling patterns of protons alpha to the carbonyl and the nitrogen are highly diagnostic. For a 1-oxo isomer, one would expect to see distinct signals for the cyclobutane protons, while a 7-oxo isomer would show characteristic shifts for the piperidine ring protons adjacent to the ketone.

    • ¹³C NMR : The chemical shift of the carbonyl carbon is a key identifier (~200-210 ppm for a ketone). The number of distinct signals can also help confirm the symmetry of the isomer. Spectroscopic data for some diaza-analogs can be found in the literature, providing a reference point.[11]

  • Infrared (IR) Spectroscopy : A strong absorption band in the range of 1750-1780 cm⁻¹ is characteristic of a cyclobutanone C=O stretch, while a cyclohexanone C=O stretch typically appears at a lower frequency (1710-1725 cm⁻¹). This difference is a powerful tool for distinguishing between isomers with the ketone on the four-membered versus the six-membered ring.

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition (C₁₃H₂₁NO₃) of the synthesized isomers.

  • Conformational Analysis : Computational methods like Density Functional Theory (DFT) are used to model the low-energy conformations of the spirocycle.[12][13] The six-membered piperidine ring can adopt chair, boat, or twist-boat conformations, and the preferred geometry impacts the orientation of substituents and the overall molecular shape, which is critical for receptor binding.

Applications in Drug Discovery

The rigid 6-azaspiro[3.5]nonane scaffold has proven its utility in several therapeutic areas, acting as both a core structure and a linker element.

Case Study: GPR119 Agonists for Type 2 Diabetes

Derivatives of 7-azaspiro[3.5]nonane have been successfully developed as potent agonists for G-protein coupled receptor 119 (GPR119).[14] GPR119 is expressed in pancreatic β-cells and intestinal L-cells and is a promising target for treating type 2 diabetes. The spirocyclic core was systematically optimized to enhance potency and improve pharmacokinetic properties, leading to compounds with favorable glucose-lowering effects in preclinical models.[14]

G agonist Azaspiro[3.5]nonane Agonist gpr119 GPR119 Receptor (Pancreatic β-cell) agonist->gpr119 g_protein Gs Protein Activation gpr119->g_protein ac Adenylate Cyclase g_protein->ac camp ↑ cAMP ac->camp pka_epac PKA / Epac Activation camp->pka_epac insulin Glucose-Dependent Insulin Secretion pka_epac->insulin

Case Study: Linker in Next-Generation Bcl-2 Inhibitors

The quest for more potent and selective oncology drugs has also benefited from azaspirocyclic chemistry. Notably, the next-generation Bcl-2 inhibitor, sonrotoclax (BGB-11417), incorporates a 7-azaspiro[3.5]nonane moiety as a rigid linker.[3] This structural element is key to its high potency against both wild-type and resistant mutant forms of Bcl-2, showcasing how the scaffold's conformational constraint can be harnessed to achieve superior target engagement compared to more flexible linkers.[3]

Conclusion and Future Outlook

The this compound scaffold and its structural isomers represent a class of high-value intermediates for medicinal chemistry. Their inherent three-dimensionality and conformational rigidity provide a powerful platform for designing potent and selective modulators of challenging biological targets. The ability to synthesize specific positional isomers is not merely an academic exercise but a critical component of rational drug design, enabling fine-tuning of a molecule's properties to achieve desired therapeutic outcomes.

Future efforts will likely focus on developing more efficient, scalable, and stereoselective synthetic routes to access these building blocks. As the industry continues to "escape from flatland," the strategic deployment of well-characterized, isomerically pure azaspirocycles will undoubtedly play an expanding role in the discovery of innovative medicines.

References

  • Synthesis of new biologically actived azaspiro compounds. Blucher Proceedings.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central.
  • Why Azaspirocycles M
  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Semantic Scholar.
  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. RSC Publishing.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. Benchchem.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • tert-Butyl 1-oxo-6-azaspiro[3.
  • Spiro compound. Wikipedia.
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.
  • Stereoselective Synthesis of Spirocyclic Ketones by Nazarov Reaction. Organic Letters.
  • tert-butyl 1-oxo-2,6-diazaspiro[3.
  • tert-Butyl 2-oxo-7-azaspiro[3.
  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
  • Size‐Programmable Matteson‐Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. PubMed Central.

Sources

Introduction: The Strategic Value of Azaspirocycles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-6-azaspiro[3.5]nonan-1-one

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer superior physicochemical properties and biological activity is perpetual. Azaspirocycles, particularly rigid frameworks like the azaspiro[3.5]nonane core, have emerged as privileged structures. Their inherent three-dimensionality and conformational rigidity can reduce the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.[1] Furthermore, the introduction of sp³-rich centers is a well-established strategy to improve properties such as solubility and metabolic stability, moving away from the "flatland" of aromatic ring systems.[2]

A noteworthy example of this scaffold's impact is in oncology, where BeiGene's sonrotoclax (BGB-11417), a next-generation Bcl-2 inhibitor, features a 7-azaspiro[3.5]nonane linker.[1] This component is critical to its high potency and selectivity profile. The N-Boc-6-azaspiro[3.5]nonan-1-one motif, which incorporates a synthetically versatile ketone and a Boc-protected amine, represents a valuable building block for accessing novel chemical space and developing next-generation therapeutics. The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups, prized for its stability in a wide range of conditions and its facile removal under mild acidic conditions.[3][4]

This guide provides a comprehensive overview of the synthesis and detailed characterization of N-Boc-6-azaspiro[3.5]nonan-1-one, offering field-proven insights and self-validating protocols for researchers in drug development.

Part 1: Synthesis and Purification

The synthesis of N-Boc-6-azaspiro[3.5]nonan-1-one is predicated on the availability of the parent amine, 6-azaspiro[3.5]nonan-1-one. The crucial step is the chemoselective protection of the secondary amine, a standard transformation in organic synthesis.

Synthetic Strategy: N-tert-Butoxycarbonylation

The protection of the secondary amine is most effectively achieved using di-tert-butyl dicarbonate (Boc₂O). This reagent is widely used due to its high reactivity with amines and the clean byproducts of the reaction (tert-butanol and CO₂). The reaction is typically performed in the presence of a base to neutralize the carbonic acid byproduct, driving the reaction to completion.[5] A variety of conditions can be employed, often achieving high yields under mild temperatures.[3]

Synthesis_Workflow cluster_0 Synthetic Pathway Start 6-Azaspiro[3.5]nonan-1-one Product N-Boc-6-azaspiro[3.5]nonan-1-one Start->Product N-Boc Protection Reagent Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., Et₃N, NaHCO₃) Solvent (e.g., DCM, THF) Reagent->Product Purification Flash Chromatography Product->Purification Final Characterized Product Purification->Final

Caption: Synthetic workflow for N-Boc protection of 6-azaspiro[3.5]nonan-1-one.

Experimental Protocol: N-Boc Protection

This protocol is designed as a self-validating system. The in-process checks (TLC monitoring) and final purification step ensure the isolation of a high-purity product ready for characterization.

Materials:

  • 6-Azaspiro[3.5]nonan-1-one hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel (230-400 mesh)

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

  • Reactant Preparation: To a round-bottom flask charged with a magnetic stir bar, add 6-azaspiro[3.5]nonan-1-one hydrochloride (1.0 eq). Dissolve or suspend it in anhydrous DCM (approx. 0.1 M concentration).

  • Basification: Cool the mixture to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the HCl salt and act as a base for the protection reaction. Stir for 15 minutes.

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (1.1 - 1.2 eq), either neat or as a solution in DCM, dropwise to the stirring mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Causality Insight: Running the reaction at room temperature after initial cooling provides a balance between reaction rate and minimizing potential side reactions. The choice of base is flexible; an inorganic base like NaHCO₃ can be used in a biphasic system if the amine salt is not used.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 30% EtOAc/Hexanes). The product should have a higher Rf value than the starting amine.

  • Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 25% EtOAc).[6] Combine the fractions containing the pure product (as determined by TLC) and concentrate to yield N-Boc-6-azaspiro[3.5]nonan-1-one.

Part 2: Comprehensive Characterization

Thorough characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. The following section details the key analytical techniques and expected results.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules.[7] A combination of ¹H, ¹³C, and 2D NMR experiments provides a complete picture of the molecular framework.

Caption: Structure of N-Boc-6-azaspiro[3.5]nonan-1-one with atom numbering for NMR.

Table 1: Representative NMR Spectroscopic Data (Note: Data is predicted based on analogous structures. Actual shifts may vary.)[6][8]

Position No.¹H NMR (CDCl₃, 500 MHz) δ (ppm)¹³C NMR (CDCl₃, 125 MHz) δ (ppm)
1-~210 (C=O)
2, 102.6 - 2.8 (m, 4H)~45
3, 91.8 - 2.0 (m, 4H)~35
5-~60 (spiro C)
7, 113.4 - 3.6 (br m, 4H)~48 (N-CH₂)
Boc C=O-~155
Boc C(CH₃)₃-~80
Boc C(CH₃)₃1.45 (s, 9H)~28.5

Expertise & Experience Insight:

  • ¹H NMR: The spectrum is expected to show broad multiplets for the piperidine ring protons (positions 7 and 11) due to restricted rotation (rotamers) caused by the bulky Boc group. The singlet at ~1.45 ppm integrating to 9 protons is the classic signature of the tert-butyl group. The protons on the cyclobutanone ring (positions 2, 3, 9, 10) would appear as complex multiplets.

  • ¹³C NMR: The ketone carbonyl at position 1 will be significantly downfield (~210 ppm). The carbamate carbonyl of the Boc group appears around 155 ppm. The quaternary spirocarbon (C5) and the quaternary carbon of the Boc group (C(CH₃)₃) are also distinctive features.

Protocol: NMR Sample Preparation and Analysis

  • Preparation: Accurately weigh ~5-10 mg of the purified product and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Referencing: CDCl₃ serves as the solvent and the residual protio-solvent signal (CHCl₃ at 7.26 ppm for ¹H) and the carbon signal (77.16 ppm for ¹³C) are used for internal referencing.[9]

  • Acquisition: Acquire ¹H, ¹³C{¹H}, and DEPT-135 spectra on a high-field NMR spectrometer (e.g., 500 MHz).

  • 2D NMR (for full assignment): To definitively assign all signals, acquire 2D correlation spectra:

    • COSY (¹H-¹H Correlation Spectroscopy): To establish proton-proton coupling networks within the cyclobutanone and piperidine rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and piecing the fragments together.

Molecular Formula Confirmation by Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, allowing for the unambiguous determination of the molecular formula.

Table 2: HRMS Data

TechniqueModeExpected m/z [M+Na]⁺Found m/zFormula
ESI-TOFPositive262.14138Experimental ValueC₁₃H₂₁NNaO₃

Trustworthiness Insight: The ESI-TOF (Electrospray Ionization - Time of Flight) technique is ideal as it is a soft ionization method that typically keeps the molecule intact, showing the molecular ion (e.g., [M+H]⁺) or common adducts like [M+Na]⁺.[6] A mass accuracy within 5 ppm of the calculated value is the standard for confirming the elemental composition.

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in methanol or acetonitrile.

  • Infusion: Directly infuse the sample into the ESI source or inject it onto a liquid chromatography system for analysis.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 100-500).

  • Analysis: Compare the measured exact mass of the most intense ion in the molecular ion cluster (e.g., [M+Na]⁺) with the theoretically calculated mass for C₁₃H₂₁NNaO₃.

Functional Group Identification by Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Table 3: Key IR Absorption Bands

Functional GroupBondExpected Wavenumber (cm⁻¹)
KetoneC=O~1780 - 1760 (strained ring)
Carbamate (Boc)C=O~1690 - 1670
Carbamate (Boc)C-N~1170 - 1160
AlkaneC-H~2970 - 2850

Causality Insight: The carbonyl stretch of the cyclobutanone is expected at a higher frequency (~1770 cm⁻¹) compared to a typical acyclic ketone (~1715 cm⁻¹) due to ring strain. The carbamate carbonyl of the Boc group provides a second, distinct C=O absorption at a lower frequency (~1690 cm⁻¹).[6] The presence of both peaks is a strong indicator of the correct structure.

Protocol: IR Spectrum Acquisition (Thin Film)

  • Dissolve a small amount of the sample in a volatile solvent like DCM.

  • Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate, leaving a thin film of the compound.

  • Acquire the spectrum using an FTIR spectrometer.

Physical Properties and Purity Assessment

Basic physical properties are crucial indicators of a compound's identity and purity.

Table 4: Physical Properties Summary

PropertyDescription
Appearance Expected to be a colorless oil or a white to off-white solid.
Melting Point If solid, a sharp melting point range (e.g., < 2 °C) indicates high purity.
Solubility Soluble in common organic solvents like DCM, EtOAc, THF, and acetone.
Purity (HPLC) >95% (as determined by HPLC analysis with UV or ELSD detection).

Conclusion

The rigorous characterization of N-Boc-6-azaspiro[3.5]nonan-1-one through a combination of NMR, MS, and IR spectroscopy is essential for validating its structure and ensuring its purity for subsequent use in drug discovery programs. The protocols and insights provided in this guide establish a robust framework for the synthesis, purification, and comprehensive analysis of this valuable chemical building block. Adherence to these self-validating methodologies ensures the generation of reliable, high-quality material, thereby accelerating the path toward novel therapeutic innovations.

References

  • Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Available at: [Link]

  • ScienceOpen. Supporting Information. Available at: [Link]

  • Chouhan, G., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry. Available at: [Link]

  • Wiley-VCH. (2008). Supporting Information. Available at: [Link]

  • LookChem. Cas 864684-96-8,N-BOC-1-OXA-7-AZA-SPIRO[3.5]NONANE. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • MDPI. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Available at: [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link]

  • Stenutz. 6-Boc-2-oxa-6-azaspiro[3.5]nonane. Available at: [Link]

  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available at: [Link]

  • Wiley Online Library. (2006). 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Magnetic Resonance in Chemistry. Available at: [Link]

  • MDPI. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. Available at: [Link]

  • Drug Hunter. The Spirocycle Surge in Drug Discovery. Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

Sources

Spectroscopic Profile of tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic data for tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of experimental spectra in public databases, this guide presents a comprehensive overview based on predicted data and established spectroscopic principles. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the structural characterization of this spirocyclic compound.

Introduction to this compound

This compound (CAS RN: 117133-33-8) is a bifunctional molecule featuring a spirocyclic core containing a cyclobutane and a piperidine ring. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, rendering the amine functionality temporarily inert to various reaction conditions. The presence of a ketone in the cyclobutane ring provides a reactive handle for further synthetic transformations. The unique three-dimensional architecture of spirocycles is of significant interest in drug discovery as it can lead to novel pharmacological profiles.

An understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and quality control during synthesis and application. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Properties:

PropertyValue
Molecular Formula C₁₃H₂₁NO₃
Molecular Weight 239.31 g/mol
CAS Number 117133-33-8

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Predicted ¹H and ¹³C NMR spectra provide valuable insights into the electronic environment of the hydrogen and carbon atoms within the molecule.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the Boc group, the piperidine ring, and the cyclobutanone ring.

Table 1: Predicted ¹H NMR Chemical Shifts

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5 - 3.3Multiplet4H-CH₂- (Piperidine, adjacent to N)
~2.8 - 2.6Multiplet4H-CH₂- (Cyclobutanone)
~1.8 - 1.6Multiplet4H-CH₂- (Piperidine)
1.47Singlet9H-C(CH₃)₃ (Boc)

Predicted spectra were generated using online prediction tools and are for illustrative purposes. Actual experimental values may vary.

Interpretation and Rationale:

  • Boc Group: A prominent singlet peak around 1.47 ppm is characteristic of the nine equivalent protons of the tert-butyl group.

  • Piperidine Ring Protons: The protons on the carbons adjacent to the nitrogen atom are expected to be deshielded due to the electron-withdrawing effect of the nitrogen and the carbamate group, thus appearing at a lower field (~3.5 - 3.3 ppm). The other piperidine protons will appear at a higher field (~1.8 - 1.6 ppm).

  • Cyclobutanone Ring Protons: The protons on the cyclobutanone ring are adjacent to a carbonyl group, which will cause a downfield shift to around 2.8 - 2.6 ppm.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ) ppmAssignment
~208C=O (Ketone)
~155C=O (Carbamate)
~80-C(CH₃)₃ (Boc)
~58Spiro Carbon
~45-CH₂- (Cyclobutanone)
~40-CH₂- (Piperidine, adjacent to N)
~35-CH₂- (Piperidine)
28.5-C(CH₃)₃ (Boc)

Predicted spectra were generated using online prediction tools and are for illustrative purposes. Actual experimental values may vary.

Interpretation and Rationale:

  • Carbonyl Carbons: The ketone carbonyl carbon is expected to have a chemical shift in the downfield region (~208 ppm), while the carbamate carbonyl will be further upfield (~155 ppm).

  • Boc Group Carbons: The quaternary carbon of the tert-butyl group appears around 80 ppm, and the methyl carbons are observed at approximately 28.5 ppm.

  • Spiro Carbon: The spiro carbon, being a quaternary carbon linking the two rings, is predicted to have a chemical shift around 58 ppm.

  • Ring Carbons: The chemical shifts of the methylene carbons in both the piperidine and cyclobutanone rings are influenced by their proximity to the nitrogen and carbonyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the carbonyl groups and C-H bonds.

Table 3: Predicted Characteristic IR Absorptions

Frequency (cm⁻¹)IntensityAssignment
~2975, ~2860Medium-StrongC-H stretching (Alkyl)
~1780StrongC=O stretching (Cyclobutanone)
~1690StrongC=O stretching (Carbamate)
~1450MediumC-H bending
~1160StrongC-O stretching (Carbamate)

Interpretation and Rationale:

  • C-H Stretching: The absorptions around 2975 and 2860 cm⁻¹ are characteristic of the stretching vibrations of the sp³ C-H bonds in the molecule.

  • Carbonyl Stretching: Two distinct and strong carbonyl absorption bands are expected. The ketone in the four-membered ring will exhibit a C=O stretch at a higher frequency (~1780 cm⁻¹) due to ring strain. The carbamate carbonyl will absorb at a lower frequency (~1690 cm⁻¹).[1][2]

  • C-O Stretching: A strong absorption around 1160 cm⁻¹ is indicative of the C-O bond stretching in the carbamate group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique.

Expected Fragmentation Pattern:

The molecular ion peak [M+H]⁺ would be expected at m/z 240. The fragmentation of the Boc-protected amine is a well-documented process.[3][4] The most prominent fragmentation pathways would likely involve the loss of the tert-butyl group or the entire Boc group.

  • Loss of tert-butyl cation: [M - C₄H₉]⁺ at m/z 183.

  • Loss of isobutylene: [M - C₄H₈]⁺ at m/z 183.

  • Loss of the Boc group: [M - C₅H₉O₂]⁺ at m/z 139.

  • Alpha-cleavage of the cyclic ketone: Fragmentation of the cyclobutanone ring can also occur.[5]

Table 4: Predicted Major Mass Spectrometry Fragments

m/zProposed Fragment
240[M+H]⁺
184[M+H - C₄H₈]⁺
140[M+H - Boc]⁺
57[C₄H₉]⁺

Experimental Protocols

The following are general protocols for acquiring spectroscopic data. Specific parameters may need to be optimized for the instrument used.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum in positive ion mode.

Visualizations

Molecular Structure

G mol [M+H]⁺ m/z = 240 frag1 [M+H - C₄H₈]⁺ m/z = 184 mol->frag1 - C₄H₈ frag2 [M+H - Boc]⁺ m/z = 140 mol->frag2 - C₅H₉O₂ frag3 [C₄H₉]⁺ m/z = 57 mol->frag3

Caption: Proposed fragmentation pathway in ESI-MS.

Conclusion

This technical guide provides a foundational spectroscopic analysis of this compound based on predicted data. The presented NMR, IR, and MS data, along with their interpretations, serve as a valuable reference for the characterization of this compound in a research and development setting. While predicted data is a powerful tool, it is crucial to confirm these findings with experimental data for definitive structural verification and quality assurance.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • NMRDB.org. Predict ¹H proton NMR spectra. [Link]

  • NMRDB.org. Predict ¹³C NMR spectra. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

  • ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis? [Link]

  • Whitman College. GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. [Link]

  • University of California, Santa Cruz. Table of Characteristic IR Absorptions. [Link]

  • ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. [Link]

Sources

Stability of Boc-Protected Azaspiro[3.5]nonanones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of tert-butoxycarbonyl (Boc)-protected azaspiro[3.5]nonanones, a heterocyclic scaffold of increasing importance in medicinal chemistry. In the absence of extensive publicly available stability data for this specific class of molecules, this document synthesizes established principles of carbamate and ketone chemistry to predict stability profiles and potential degradation pathways. It offers a framework for designing and executing robust stability studies, including detailed protocols for forced degradation under hydrolytic, oxidative, thermal, and photolytic stress conditions. This guide is intended to be a valuable resource for researchers working with these compounds, enabling them to anticipate stability challenges, develop stable formulations, and ensure the integrity of their research and development programs.

Introduction: The Azaspiro[3.5]nonanone Core in Drug Discovery

Azaspirocycles have emerged as privileged scaffolds in modern drug discovery, prized for their rigid, three-dimensional structures that can effectively probe biological space and enhance pharmacological properties. The azaspiro[3.5]nonane framework, featuring a spiro-fused cyclobutane and piperidine ring system, offers a unique conformational constraint that can lead to improved target affinity, selectivity, and metabolic stability. The incorporation of a ketone functionality within this scaffold further expands its utility as a versatile synthetic intermediate for the introduction of diverse substituents.

The tert-butoxycarbonyl (Boc) protecting group is frequently employed during the synthesis of these complex molecules to mask the nucleophilic piperidine nitrogen. Understanding the stability of this protecting group is paramount, as its premature cleavage or degradation can lead to unwanted side reactions, compromise sample purity, and complicate the interpretation of biological data. This guide provides a detailed examination of the factors governing the stability of Boc-protected azaspiro[3.5]nonanones.

The Boc Protecting Group: A Double-Edged Sword of Stability and Lability

The Boc group is a cornerstone of modern organic synthesis, valued for its general stability under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[1] However, its inherent acid lability, which is the basis for its utility as a protecting group, also represents its primary stability liability.

The stability of the Boc group is influenced by several factors, including:

  • Steric Hindrance: Increased steric bulk around the carbamate nitrogen can hinder the approach of reagents, potentially affecting its cleavage rate.

  • Electronic Effects: The electronic nature of the amine and adjacent functional groups can modulate the ease of Boc group removal.

  • Reaction Conditions: pH, temperature, and the presence of specific reagents are the most critical determinants of Boc group stability.

Predicted Stability Profile of Boc-Protected Azaspiro[3.5]nonanones

While specific experimental data for Boc-protected azaspiro[3.5]nonanones is limited, a predictive stability profile can be constructed based on the known chemistry of the Boc group and the constituent functional groups of the azaspirocycle.

Hydrolytic Stability

Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions.[2] The generally accepted mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation, which typically forms isobutylene. Therefore, it is anticipated that Boc-protected azaspiro[3.5]nonanones will exhibit significant degradation in acidic media, with the rate of degradation increasing as the pH decreases.

Basic Conditions: The Boc group is generally stable to basic conditions.[1] Hydrolysis of the carbamate is typically not observed even in the presence of strong bases. The azaspiro[3.5]nonanone core itself is also expected to be stable under basic conditions, although prolonged exposure to very strong bases could potentially lead to side reactions involving the ketone, such as enolate formation.

Neutral Conditions: Under neutral pH conditions, Boc-protected azaspiro[3.5]nonanones are expected to be stable for extended periods at ambient temperature.

Oxidative Stability

The Boc group itself is generally resistant to oxidation. However, the piperidine ring of the azaspiro[3.5]nonanone core could be susceptible to oxidation, particularly at the carbons alpha to the nitrogen. The presence of a ketone may also influence oxidative pathways. Common laboratory oxidants should be used with caution, and the potential for the formation of N-oxides or other oxidation products should be considered.

Thermal Stability

Thermal deprotection of the Boc group is possible, though it typically requires elevated temperatures (often above 150 °C).[3] The stability of the azaspiro[3.5]nonanone core at high temperatures would also need to be considered, as thermal decomposition of the heterocyclic system itself could occur. For typical laboratory and storage conditions at or near ambient temperature, thermal degradation is not expected to be a significant concern.

Photostability

While the Boc group itself does not possess a significant chromophore that would predispose it to photodegradation, the overall molecule's photostability should be assessed as per ICH guidelines.[4] The ketone functionality can potentially undergo photochemical reactions, and the entire molecule should be evaluated for its sensitivity to light, especially if it is intended for pharmaceutical applications.

Experimental Design for Stability Assessment: A Practical Guide

A comprehensive assessment of the stability of a Boc-protected azaspiro[3.5]nonanone requires a systematic approach using forced degradation studies. These studies intentionally stress the molecule to accelerate degradation and identify potential degradation products and pathways.[5]

Analytical Methodology

A stability-indicating analytical method is a prerequisite for any stability study. High-performance liquid chromatography (HPLC) with UV detection is the most common technique for this purpose. The method must be capable of separating the parent compound from all potential degradation products.

Forced Degradation Protocols

The following protocols are provided as a general framework and should be optimized for the specific Boc-protected azaspiro[3.5]nonanone being investigated. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

Table 1: Forced Degradation Conditions

Stress ConditionReagents and Conditions
Acid Hydrolysis 0.1 M HCl, room temperature and 60 °C
Base Hydrolysis 0.1 M NaOH, room temperature and 60 °C
Oxidation 3% H₂O₂, room temperature
Thermal Solid state, 80 °C
Photostability Solid state and in solution, ICH Q1B conditions (1.2 million lux hours and 200 watt hours/square meter)[4]

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Prepare Stock Solution of Compound C Acid Hydrolysis (RT & 60°C) A->C D Base Hydrolysis (RT & 60°C) A->D E Oxidation (RT) A->E F Thermal Stress (Solid, 80°C) A->F G Photostability (ICH Q1B) A->G B Prepare Stress Reagents (Acid, Base, Oxidant) B->C B->D B->E H Sample at Time Points C->H D->H E->H F->H G->H I Neutralize (if necessary) H->I J Dilute to Working Concentration I->J K Analyze by Stability-Indicating HPLC J->K L Quantify Degradation K->L M Identify Degradants (LC-MS) L->M N Elucidate Degradation Pathways M->N

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

Based on the known reactivity of the Boc group and ketones, the following degradation pathways can be postulated for Boc-protected azaspiro[3.5]nonanones.

Proposed Degradation Pathways

Degradation_Pathways cluster_acid Acid Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal Degradation Parent Boc-Azaspiro[3.5]nonanone Acid_Product Azaspiro[3.5]nonanone (Free Amine) Parent->Acid_Product H+ Oxidation_Product1 N-Oxide Derivative Parent->Oxidation_Product1 [O] Oxidation_Product2 Ring-Oxidized Products Parent->Oxidation_Product2 [O] Thermal_Product Deprotected Amine & Other Fragments Parent->Thermal_Product Heat

Caption: Potential degradation pathways.

Mitigation Strategies and Best Practices

To ensure the stability of Boc-protected azaspiro[3.5]nonanones during synthesis, purification, and storage, the following best practices are recommended:

  • Avoid Acidic Conditions: Maintain neutral or slightly basic conditions whenever possible. If an acidic step is necessary, it should be performed at low temperatures and for the shortest possible duration.

  • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of oxidation.

  • Controlled Temperature and Humidity: Store samples in a cool, dry place. For sensitive compounds, refrigeration or freezing may be necessary.

  • Protection from Light: Store compounds in amber vials or otherwise protected from light to prevent photolytic degradation.

Conclusion

References

  • BenchChem. (2025). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
  • BenchChem. (2025). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx scientific. Retrieved from [Link]

  • Deokate, U. A., & Gorde, A. M. (2014). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Al-Gharabli, S. I., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2356-2364.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Tert-Butyloxycarbonyl protecting group. In Wikipedia. Retrieved from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Reagent Guides: Thermal Methods.
  • Reddit. (2022). r/Chempros - Boc and tBu ester pH stability during enamine hydrolysis.
  • Deokar, S. B., et al. (2012). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 4(3), 934-939.
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
  • Sigma-Aldrich. (n.d.). BOC-ON.
  • Ley, S. V., et al. (2017). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 21(9), 1374-1383.
  • Singh, S. K., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(104), 85669-85674.
  • Sharma, G., et al. (2010). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 8(12), 2853-2856.
  • Reddit. (2022). r/Chempros - Advice on N-boc deprotection in the presence of acid sensitive groups.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2017). Pharmaceutical Technology, 41(10), 38-45.
  • ACS Green Chemistry Institute. (n.d.). Thermal Methods. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis and Evaluation of Novel GPR119 Agonists Featuring a 7-Azaspiro[3.5]nonane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes and obesity.[1][2] Its strategic expression in pancreatic β-cells and intestinal enteroendocrine L-cells positions it as a key regulator of glucose homeostasis.[1][3] Activation of GPR119 by an agonist initiates a signaling cascade that enhances glucose-dependent insulin secretion and promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][4] This dual mechanism offers the potential for robust glycemic control with a reduced risk of hypoglycemia.[1] This document provides a detailed guide on the synthesis of a novel class of potent GPR119 agonists built around a 7-azaspiro[3.5]nonane core, a scaffold that has shown significant promise in yielding compounds with favorable potency and pharmacokinetic profiles.[5][6] We present step-by-step protocols for chemical synthesis and subsequent in vitro characterization, including methods to quantify receptor activation and downstream physiological responses.

The GPR119 Signaling Pathway: A Dual-Action Mechanism

GPR119 is a Gs alpha subunit-coupled receptor.[3][7] Upon binding of an agonist, the receptor undergoes a conformational change that activates the associated Gs protein. This, in turn, stimulates adenylyl cyclase to catalyze the conversion of ATP into the second messenger cyclic AMP (cAMP).[3][7][8] The subsequent elevation of intracellular cAMP levels triggers distinct, beneficial effects depending on the cell type:

  • In Pancreatic β-cells: Increased cAMP enhances glucose-stimulated insulin secretion (GSIS), directly addressing impaired insulin release in type 2 diabetes.[4][9]

  • In Intestinal L-cells: Elevated cAMP promotes the secretion of incretin hormones, primarily GLP-1.[1][3] GLP-1 then acts on its own receptor (GLP-1R) on pancreatic β-cells to further potentiate GSIS in a glucose-dependent manner.[8][10] This indirect action contributes significantly to the overall glucose-lowering effect.

The signaling cascade is illustrated below.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist 7-Azaspiro[3.5]nonane GPR119 Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP Catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Pancreas Pancreatic β-cell: Glucose-Dependent Insulin Secretion PKA->Pancreas Intestine Intestinal L-cell: GLP-1 & GIP Secretion PKA->Intestine

Caption: The GPR119 signaling cascade.

Synthesis of a 7-Azaspiro[3.5]nonane GPR119 Agonist

The chemical synthesis of GPR119 agonists with a 7-azaspiro[3.5]nonane core has been successfully developed, leading to the identification of potent compounds with desirable pharmacokinetic properties.[5] The general workflow involves a multi-step synthesis to construct the spirocyclic core, followed by strategic functionalization to optimize potency and drug-like properties.[5][6]

The diagram below outlines the major phases of the synthetic and evaluation process.

Synthesis_Workflow Start Starting Materials (Commercial) Step1 Step 1: Synthesis of Spirocyclic Core Start->Step1 Step2 Step 2: N-Capping Group Installation (R2) Step1->Step2 Step3 Step 3: Aryl Group Coupling (R3) Step2->Step3 Purification Purification (e.g., Column Chromatography) Step3->Purification Characterization Structural Characterization (NMR, LC-MS) Purification->Characterization Final_Compound Final Agonist (e.g., Compound 54g) Characterization->Final_Compound Bio_Assay Biological Evaluation (cAMP, GLP-1 Assays) Final_Compound->Bio_Assay

Caption: General workflow for synthesis and evaluation.
Protocol 1: Example Synthesis of a Potent 7-Azaspiro[3.5]nonane Agonist

This protocol is a representative example based on published synthetic routes.[5] Researchers should adapt this procedure based on the specific target molecule.

Objective: To synthesize a GPR119 agonist by functionalizing a 7-azaspiro[3.5]nonane intermediate.

Materials:

  • 7-azaspiro[3.5]nonane intermediate

  • Appropriate aryl halide (for R3 group)

  • Appropriate reagent for N-capping (for R2 group, e.g., an acyl chloride or sulfonyl chloride)

  • Palladium catalyst (e.g., Pd2(dba)3) and ligand (e.g., Xantphos) for cross-coupling

  • Base (e.g., Cs2CO3, DIPEA)

  • Anhydrous solvents (e.g., Dioxane, DMF, DCM)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

  • Analytical instruments (NMR, LC-MS)

Procedure:

  • N-Capping of the Spirocyclic Amine (R2 Installation):

    • Rationale: This step introduces a key interaction group for the GPR119 binding pocket. The choice of the capping group is critical for potency.

    • Dissolve the 7-azaspiro[3.5]nonane intermediate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add a suitable base such as DIPEA (1.5 eq).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the desired acyl chloride or sulfonyl chloride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the N-capped intermediate.

  • Aryl Group Coupling (R3 Installation):

    • Rationale: This step, typically a Buchwald-Hartwig or similar cross-coupling reaction, attaches the second key pharmacophore element. The electronic and steric properties of this aryl group significantly influence agonist activity.

    • To an oven-dried flask, add the N-capped intermediate (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), the ligand (e.g., Xantphos, 0.1 eq), and the base (e.g., Cs2CO3, 2.0 eq).

    • Evacuate and backfill the flask with nitrogen three times.

    • Add anhydrous dioxane via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 8-24 hours, monitoring by LC-MS.

    • After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by silica gel column chromatography to afford the final GPR119 agonist.

  • Final Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: In Vitro Characterization Protocols

After successful synthesis and purification, the compound must be evaluated for its biological activity. The primary in vitro assays measure direct receptor engagement (cAMP production) and a key downstream physiological outcome (GLP-1 secretion).

Protocol 2: GPR119-Mediated cAMP Accumulation Assay

Objective: To determine the potency (EC50) of the synthesized compound in activating the GPR119 receptor.

Principle: This homogeneous, bioluminescent assay measures the increase in intracellular cAMP levels following receptor activation by an agonist.[11] The assay is based on the principle that cAMP stimulates protein kinase A (PKA), which depletes ATP, leading to a decrease in light output from a coupled luciferase reaction.[11]

cAMP_Assay_Workflow Start Seed hGPR119-expressing HEK293 cells in 384-well plate Incubate1 Incubate cells (e.g., 24 hours, 37°C, 5% CO2) Start->Incubate1 Prepare_Cmpd Prepare serial dilutions of test compound Incubate1->Prepare_Cmpd Treat Treat cells with compound and incubate (e.g., 30 min) Prepare_Cmpd->Treat Lyse_Detect Add cAMP-Glo™ Reagent (Lysis & Detection) Treat->Lyse_Detect Incubate2 Incubate (20 min, RT) Lyse_Detect->Incubate2 Kinase_Glo Add Kinase-Glo® Reagent Incubate2->Kinase_Glo Incubate3 Incubate (10 min, RT) Kinase_Glo->Incubate3 Read Measure Luminescence Incubate3->Read Analyze Calculate EC50 values Read->Analyze

Sources

Application Notes and Protocols for the Coupling of tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Azaspiro[3.5]nonanes in Medicinal Chemistry

Spirocyclic scaffolds have garnered significant attention in modern drug discovery due to their inherent three-dimensional nature, which allows for a more precise spatial arrangement of pharmacophoric features. This often leads to enhanced potency, selectivity, and improved physicochemical properties compared to their flatter, aromatic counterparts. Among these, the 6-azaspiro[3.5]nonane core, a bioisostere of piperidine, is of particular interest. Its rigid structure can favorably impact ligand-receptor interactions and offers unique exit vectors for further chemical exploration. The presence of a secondary amine, often protected as a tert-butoxycarbonyl (Boc) carbamate in the form of tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate, provides a versatile handle for a variety of coupling reactions to introduce molecular diversity.

This guide provides detailed protocols and technical insights for the coupling of this valuable building block, focusing on key transformations such as N-arylation via Buchwald-Hartwig amination and amide bond formation. These reactions are fundamental in the synthesis of novel chemical entities for drug development, particularly in the pursuit of targets like G protein-coupled receptors (GPCRs).

Core Concepts in Coupling Reactions

The successful functionalization of this compound hinges on the strategic deprotection of the Boc group to liberate the secondary amine, followed by a carefully selected coupling reaction. The choice of reaction conditions is paramount to achieving high yields and purity, especially when dealing with complex molecular architectures.

Boc Deprotection: The Gateway to Functionalization

The initial and critical step before any coupling at the nitrogen atom is the removal of the Boc protecting group. This is typically achieved under acidic conditions.

Protocol 1: General Procedure for Boc Deprotection

  • Reagent Preparation: Dissolve this compound in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add a strong acid, commonly trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in 1,4-dioxane, to the solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting amine salt is often used directly in the subsequent coupling step without further purification. If necessary, the free amine can be obtained by neutralization with a suitable base.

Causality Behind Experimental Choices: The use of acidic conditions is standard for Boc group removal due to the lability of the tert-butyl cation in the presence of a strong acid. The choice between TFA and HCl in dioxane often depends on the downstream reaction; HCl in dioxane provides the hydrochloride salt, which can be advantageous in certain coupling protocols.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This reaction is instrumental in synthesizing N-aryl derivatives of the 6-azaspiro[3.5]nonan-1-one core.

Workflow for Buchwald-Hartwig N-Arylation

cluster_start Reactant Preparation cluster_catalyst Catalyst System A Deprotected 6-azaspiro[3.5]nonan-1-one (amine salt) G Reaction Assembly under Inert Atmosphere (N2 or Ar) A->G B Aryl Halide (Br, Cl) or Triflate B->G C Palladium Pre-catalyst (e.g., Pd2(dba)3, Pd(OAc)2) C->G D Phosphine Ligand (e.g., XPhos, RuPhos) D->G E Base (e.g., Cs2CO3, K3PO4, NaOtBu) E->G F Inert Solvent (e.g., Toluene, Dioxane) F->G H Heating (80-120 °C) G->H I Reaction Monitoring (TLC, LC-MS) H->I J Work-up and Purification (Extraction, Chromatography) I->J K N-Aryl-6-azaspiro[3.5]nonan-1-one J->K

Figure 1: General workflow for the Buchwald-Hartwig N-arylation.

Protocol 2: Buchwald-Hartwig N-Arylation of 6-Azaspiro[3.5]nonan-1-one

This protocol is adapted from methodologies used in the synthesis of GPR119 agonists.

  • Reaction Setup: To an oven-dried reaction vessel, add the deprotected 6-azaspiro[3.5]nonan-1-one amine salt (1.0 eq.), the aryl halide or triflate (1.1 eq.), cesium carbonate (Cs₂CO₃) (2.0 eq.), and the palladium catalyst/ligand system. A common system is tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq.) and a suitable phosphine ligand such as XPhos or RuPhos (0.1 eq.).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-6-azaspiro[3.5]nonan-1-one.

Causality Behind Experimental Choices: The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the oxidative addition and reductive elimination steps of the catalytic cycle. The base is required to deprotonate the amine and facilitate the formation of the active palladium-amido complex. An inert atmosphere is essential to prevent the oxidation and deactivation of the palladium(0) catalyst.

ParameterConditionRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium pre-catalysts.
Ligand XPhos, RuPhos, SPhosBulky, electron-rich ligands that promote efficient coupling.
Base Cs₂CO₃, K₃PO₄, NaOtBuThe choice of base can influence reaction rate and substrate scope.
Solvent Toluene, 1,4-DioxaneAnhydrous and degassed to maintain catalyst activity.
Temperature 80-110 °CSufficient thermal energy to drive the catalytic cycle.

Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry, and the 6-azaspiro[3.5]nonan-1-one core can be readily acylated to introduce a wide range of functional groups. This is typically achieved by reacting the deprotected amine with a carboxylic acid in the presence of a coupling agent.

Workflow for Amide Bond Formation

cluster_reactants Reactants cluster_reagents Reagents A Deprotected 6-azaspiro[3.5]nonan-1-one F Reaction Assembly A->F B Carboxylic Acid B->F C Coupling Agent (e.g., HATU, HBTU) C->F D Base (e.g., DIPEA, Et3N) D->F E Solvent (e.g., DMF, DCM) E->F G Stirring at Room Temperature F->G H Reaction Monitoring (TLC, LC-MS) G->H I Work-up and Purification H->I J N-Acyl-6-azaspiro[3.5]nonan-1-one I->J

Figure 2: General workflow for amide bond formation.

Protocol 3: Amide Coupling with HATU

  • Reactant Preparation: In a reaction vessel, dissolve the carboxylic acid (1.1 eq.) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: Add a coupling agent, such as HATU (1-(bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.), and a non-nucleophilic base, typically diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.0-3.0 eq.). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of the deprotected 6-azaspiro[3.5]nonan-1-one (1.0 eq.) in the same solvent to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices: Coupling agents like HATU activate the carboxylic acid to form a highly reactive acyl-intermediate, which is then readily attacked by the amine. The base is necessary to neutralize the acid formed during the reaction and to ensure the amine is in its free, nucleophilic form.

ParameterConditionRationale
Coupling Agent HATU, HBTU, EDCI/HOBtA variety of coupling agents can be used depending on the substrate and desired reactivity.
Base DIPEA, Et₃NA non-nucleophilic organic base is used to avoid competing reactions.
Solvent DMF, DCMPolar aprotic solvents are generally used to dissolve the reactants and reagents.
Temperature Room TemperatureAmide couplings are often efficient at ambient temperature.

Application in the Synthesis of GPR119 Agonists

The functionalization of azaspirocyclic scaffolds is a key strategy in the development of agonists for GPR119, a promising target for the treatment of type 2 diabetes. The protocols described above are directly applicable to the synthesis of such compounds. For instance, the N-arylation of the 6-azaspiro[3.5]nonane core with a suitable aryl halide, followed by further modifications, can lead to potent GPR119 agonists.

Conclusion

This compound is a valuable building block for the synthesis of complex molecules in drug discovery. The protocols for Boc deprotection, Buchwald-Hartwig N-arylation, and amide bond formation provide a robust toolkit for the functionalization of this scaffold. Careful consideration of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is essential for achieving optimal results. The application of these methods in the synthesis of GPR119 agonists highlights the importance of the 6-azaspiro[3.5]nonane core in modern medicinal chemistry.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of Chemical Research, 33(4), 234-241. [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1891-1904. [Link]

Sources

Protocol for Boc deprotection of 6-azaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Acid-Mediated Boc Deprotection of 6-Azaspiro[3.5]nonan-1-one

Introduction

The 6-azaspiro[3.5]nonan-1-one scaffold is a highly valuable structural motif in contemporary drug discovery, serving as a key building block for a range of therapeutic agents. Its rigid, three-dimensional spirocyclic core offers a unique topographical presentation of functional groups, enabling novel interactions with biological targets. To facilitate its synthetic manipulation and incorporation into larger molecules, the secondary amine is often protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is favored for its stability across a wide array of reaction conditions, yet it can be readily and cleanly removed under acidic conditions.[1][2]

This application note provides a detailed guide for researchers, chemists, and drug development professionals on the efficient deprotection of tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate. We present two robust, field-proven protocols utilizing common acidic reagents: Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in 1,4-dioxane. The guide delves into the underlying reaction mechanism, offers a rationale for procedural choices, and provides a framework for troubleshooting, ensuring a reliable and reproducible outcome.

Reaction Mechanism: Acid-Catalyzed Boc Cleavage

The removal of the Boc protecting group is an acid-catalyzed process that proceeds through a well-established E1 elimination mechanism.[3][4][5] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (H-A).[1][4] This protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent tert-butyl-oxygen bond.

The key steps are as follows:

  • Protonation: The lone pair of electrons on the carbonyl oxygen attacks a proton from the acid (TFA or HCl).

  • Formation of a Stable Carbocation: The protonated intermediate is unstable and collapses, leading to the cleavage of the tert-butyl-oxygen bond. This step is energetically favorable due to the formation of a highly stable tertiary carbocation (tert-butyl cation).[1]

  • Carbamic Acid Intermediate: The cleavage results in the formation of an unstable carbamic acid intermediate.[1][3]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) gas and the free secondary amine of the 6-azaspiro[3.5]nonan-1-one.[3][4]

  • Salt Formation: In the acidic medium, the newly liberated amine is immediately protonated, forming the corresponding ammonium salt (trifluoroacetate or hydrochloride salt).

The tert-butyl cation byproduct is typically scavenged by the acid's conjugate base, deprotonates to form isobutylene gas, or is quenched during aqueous work-up.[3][6]

Boc_Deprotection_Mechanism Figure 1: Mechanism of Acid-Catalyzed Boc Deprotection cluster_start Starting Material cluster_acid Acid Catalyst cluster_intermediate Reaction Intermediates cluster_products Products & Byproducts start Boc-Protected Amine protonated Protonated Carbamate start->protonated + H⁺ acid H-A (TFA or HCl) acid->protonated carbamic_acid Carbamic Acid protonated->carbamic_acid - tert-Butyl Cation tbutyl tert-Butyl Cation protonated->tbutyl amine_salt Amine Salt (Product) carbamic_acid->amine_salt - CO₂ + H⁺ co2 CO₂ carbamic_acid->co2

A simplified mechanistic pathway for Boc deprotection.

Experimental Protocols

The choice between TFA and HCl often depends on the substrate's stability and the desired form of the final product. Both methods are highly effective for Boc deprotection.

Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is rapid and generally provides a clean conversion. The work-up is straightforward but requires neutralization to obtain the free amine.

Materials and Reagents:

  • This compound (Substrate)

  • Trifluoroacetic Acid (TFA), Reagent Grade

  • Dichloromethane (DCM), Anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the Boc-protected 6-azaspiro[3.5]nonan-1-one in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA to the stirred solution. A common ratio is 20-50% TFA in DCM (v/v).[7] For a complete and rapid reaction, a 1:1 mixture of TFA:DCM can also be used.[8]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[8] Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with DCM (2-3 times) can help remove residual TFA.[9]

  • Work-up (Neutralization): Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or DCM. Carefully add saturated aqueous NaHCO₃ solution to neutralize the trifluoroacetate salt and quench any remaining acid. Continue adding the basic solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and then brine.[8][10]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected 6-azaspiro[3.5]nonan-1-one as a free amine.

Protocol B: Deprotection using 4M HCl in 1,4-Dioxane

This method is highly efficient and often results in the precipitation of the product as its hydrochloride salt, which can be a convenient method of purification.[11][12]

Materials and Reagents:

  • This compound (Substrate)

  • 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

  • Diethyl ether (or another non-polar solvent for washing)

  • Standard laboratory glassware

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: To a flask containing the Boc-protected 6-azaspiro[3.5]nonan-1-one, add the 4M HCl solution in 1,4-dioxane (typically 5-10 equivalents of HCl). The substrate can be added directly to the HCl solution or dissolved in a minimal amount of dioxane first.[8][12]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times typically range from 1 to 4 hours.[8] In many cases, the product will begin to precipitate out of the solution as the hydrochloride salt.[12]

  • Product Isolation: Upon completion, if a precipitate has formed, dilute the reaction mixture with diethyl ether to enhance precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold diethyl ether to remove any non-polar impurities and residual starting material.[8]

  • Drying: Dry the white to off-white solid under high vacuum to obtain the final product, 6-azaspiro[3.5]nonan-1-one hydrochloride.

Experimental Workflow Overview

Deprotection_Workflow Figure 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product start_mat Weigh Boc-Protected 6-azaspiro[3.5]nonan-1-one dissolve Dissolve in Anhydrous Solvent (DCM) start_mat->dissolve add_acid Add Acid (TFA or HCl/Dioxane) dissolve->add_acid stir Stir at RT (0.5 - 4 hours) add_acid->stir monitor Monitor by TLC or LC-MS stir->monitor concentrate Concentrate in vacuo monitor->concentrate workup_choice Work-up Method? concentrate->workup_choice neutralize Neutralize (NaHCO₃) & Extract workup_choice->neutralize TFA Method precipitate Precipitate/Filter & Wash (Ether) workup_choice->precipitate HCl Method dry Dry Organic Layer (Na₂SO₄) neutralize->dry dry_solid Dry Solid Product precipitate->dry_solid final_conc Final Concentration dry->final_conc free_amine Free Amine final_conc->free_amine hcl_salt Hydrochloride Salt dry_solid->hcl_salt

A flowchart of the key steps in the deprotection process.

Data Summary and Protocol Comparison

The selection of a protocol should be guided by the specific requirements of the subsequent synthetic steps and the desired final product form.

ParameterProtocol A: TFA / DCMProtocol B: 4M HCl / Dioxane
Primary Reagent Trifluoroacetic Acid (TFA)4M Hydrogen Chloride (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Time 30 minutes - 2 hours[8]1 - 4 hours[8]
Work-up Basic aqueous wash (e.g., NaHCO₃) required to get free amine.[8][10]Precipitation followed by filtration and washing.[8][12]
Product Form Isolated as the free amine after neutralization.Isolated directly as the hydrochloride salt.
Key Advantage Very fast and efficient.Simple work-up; purification via precipitation.
Considerations TFA is highly corrosive and requires careful handling and removal.Dioxane is a peroxide-former; use of anhydrous grade is critical.

Discussion: Rationale and Trustworthiness

Expertise & Causality Behind Experimental Choices:

  • Acid Choice: Both TFA and HCl are strong acids capable of efficiently protonating the Boc group's carbonyl, initiating the cleavage.[4] TFA is often used in peptide synthesis and is valued for its volatility, which aids in its removal.[8] However, its acidity can sometimes be detrimental to other acid-sensitive functional groups. 4M HCl in dioxane is a commercially available, standardized reagent that offers excellent reactivity.[11][13] The formation of the hydrochloride salt is often a major advantage, as salts are typically crystalline, stable solids that are easier to handle and purify than the corresponding free amines.[8]

  • Anhydrous Conditions: The use of anhydrous solvents is crucial. Water can compete with the Boc group for protonation and potentially lead to undesired side reactions or incomplete conversion.

  • Reaction Monitoring: It is imperative to monitor the reaction to completion. Over-exposure to strong acidic conditions can degrade certain molecules. Under-exposure will result in an incomplete reaction, complicating purification. TLC and LC-MS are standard, reliable methods for this purpose.[8]

Trustworthiness & Self-Validating Systems:

  • Troubleshooting: If a reaction appears sluggish, gentle warming (e.g., to 40 °C) can be attempted, but this should be done with caution to avoid potential side reactions. If the product does not precipitate cleanly from the HCl/dioxane reaction, adding a non-polar co-solvent like diethyl ether or hexanes can induce precipitation.

  • Purity Confirmation: The purity of the final product should always be confirmed by analytical methods such as NMR spectroscopy and mass spectrometry. For the hydrochloride salt, the disappearance of the characteristic tert-butyl singlet (around 1.4 ppm) in the ¹H NMR spectrum is a clear indicator of successful deprotection.

References

  • Organic Chemistry Portal. "Boc Deprotection Mechanism - TFA." Available at: [Link]

  • Master Organic Chemistry. "Amine Protection and Deprotection." Available at: [Link]

  • Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers." International Journal of Peptide and Protein Research, 12(5), 258–268. Available at: [Link]

  • ResearchGate. "How to do work-up of a BOC deprotection reaction by TFA?" Available at: [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m)." Journal of Peptide Research, 58(4), 338-41. Available at: [Link]

  • Total Organic Synthesis. (2022). "Boc Deprotection Mechanism | Organic Chemistry." YouTube. Available at: [Link]

  • ResearchGate. "How can we do the deprotection of boc-amino acids using hcl?" Available at: [Link]

  • University of Arizona. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M)." Available at: [Link]

  • Reddit. "Removal of Boc protecting group as workup?" r/chemistry. Available at: [Link]

  • Common Organic Chemistry. "Boc Deprotection - HCl." Available at: [Link]

  • Royal Society of Chemistry. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." Available at: [Link]

  • Royal Society of Chemistry. "Supporting Information for Polymer Chemistry." Available at: [Link]

  • Royal Society of Chemistry. "Supporting information for Polymer Chemistry." Available at: [Link]

  • National Institutes of Health. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." Available at: [Link]

  • Taylor & Francis Online. "Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols." Available at: [Link]

  • Common Organic Chemistry. "Boc Deprotection - TFA." Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. "SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES." Available at: [Link]

  • FULIR. "Solvent-Free Mechanochemical Deprotection of N-Boc Group." Available at: [Link]

  • Reddit. "Advice on N-boc deprotection in the presence of acid sensitive groups." r/Chempros. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Use of tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate for Solid-Phase Synthesis of Novel Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel molecular architectures with enhanced three-dimensional (3D) character is a central theme in modern drug discovery. Spirocyclic scaffolds have emerged as "privileged structures" due to their ability to confer conformational rigidity, improve physicochemical properties, and explore uncharted chemical space.[1][2] This guide provides a detailed technical overview and practical protocols for the application of tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate, a versatile building block for the solid-phase synthesis (SPS) of diverse spiro-piperidine derivatives. We will detail a complete workflow, from initial resin immobilization to on-bead chemical modification and final cleavage, with a focus on the causality behind experimental choices to ensure robust and reproducible outcomes.

The Spirocyclic Advantage in Medicinal Chemistry

Traditional drug discovery has often been dominated by flat, aromatic molecules. However, there is a growing consensus that molecules with a higher fraction of sp³-hybridized carbons (a higher Fsp³ value) often exhibit improved clinical success rates.[3] This is attributed to several factors:

  • Enhanced 3D-Topology: Spirocycles introduce a defined, rigid, and non-planar geometry, allowing for more precise and selective interactions with the complex 3D surfaces of biological targets.[4]

  • Improved Physicochemical Properties: The incorporation of azaspirocycles has been shown to increase aqueous solubility, decrease lipophilicity (logP), and enhance metabolic stability compared to their non-spirocyclic or simpler carbocyclic counterparts.[4]

  • Novelty and Patentability: Spirocyclic scaffolds provide access to novel chemical matter, offering a clear path to new intellectual property.[2]

This compound is a bifunctional building block featuring a Boc-protected secondary amine for stable linkage to a solid support and a ketone for subsequent diversification, making it an ideal starting point for combinatorial library synthesis.

Properties of the Building Block
PropertyValueSource
IUPAC Name This compoundPubChem[5]
Molecular Formula C₁₃H₂₁NO₃PubChem[5]
Molecular Weight 239.31 g/mol PubChem[5]
CAS Number 1363381-96-7PubChem[5]

Strategic Workflow for Solid-Phase Synthesis

The overall strategy involves a three-stage process:

  • Immobilization: The spirocyclic amine is liberated from its Boc protection and coupled to a suitable solid support.

  • On-Bead Diversification: The resin-bound ketone is functionalized, for example, via reductive amination.

  • Cleavage: The final, diversified molecule is cleaved from the solid support for purification and analysis.

G cluster_0 Solution Phase cluster_1 Solid Phase Synthesis cluster_2 Final Product A Boc-Spirocycle Ketone B Deprotected Spirocycle (Secondary Amine) A->B  TFA/DCM   D Resin-Bound Spirocycle Ketone C Rink Amide Resin C->D  Coupling (HBTU/DIEA)   E Resin-Bound Diversified Spirocycle D->E  Reductive Amination   F Cleaved Spiro-Amine E->F  TFA Cleavage Cocktail  

Caption: Overall workflow for solid-phase synthesis using the spirocyclic building block.

Detailed Protocols and Methodologies

PART 3.1: Immobilization of the Spirocyclic Scaffold

The first critical step is the covalent attachment of the building block to the solid support. A Rink Amide resin is chosen here as it allows for the final product to be cleaved as a primary amide, a common functional group in bioactive molecules. The strategy requires the in-situ deprotection of the Boc group followed by coupling of the liberated secondary amine to the resin's linker.

Protocol 1: Boc Deprotection and Coupling to Rink Amide Resin

  • Boc Deprotection (Solution Phase):

    • Dissolve this compound (1.0 eq) in Dichloromethane (DCM, 10 mL per gram of starting material).

    • Add Trifluoroacetic acid (TFA) to create a 50% TFA/DCM solution (v/v).[6]

    • Stir the reaction at room temperature for 30-60 minutes. Monitor by TLC until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM (3x) to ensure complete removal of TFA. The resulting crude 6-azaspiro[3.5]nonan-1-one as a TFA salt is used directly in the next step.

  • Resin Preparation:

    • Place Rink Amide resin (e.g., 0.4-0.7 mmol/g loading) in a solid-phase synthesis vessel.

    • Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

    • Drain the DMF and treat the resin with 20% piperidine in DMF for 5 minutes, then drain. Repeat with a second 20% piperidine treatment for 20 minutes to remove the Fmoc group from the linker.[7]

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and then DMF (3x).

  • Coupling Reaction:

    • In a separate flask, dissolve the crude deprotected spirocycle TFA salt (3.0 eq relative to resin loading) in DMF.

    • Add HBTU (2.9 eq) and HOBt (3.0 eq) to the solution.

    • Add N,N-Diisopropylethylamine (DIEA) (6.0 eq) to neutralize the TFA salt and activate the coupling reagents. The solution should be stirred for 5-10 minutes (pre-activation).

    • Drain the DMF from the washed resin and immediately add the activated spirocycle solution.

    • Agitate the mixture at room temperature for 4-12 hours.

  • Post-Coupling Workup:

    • Drain the reaction solution.

    • Wash the resin with DMF (5x), DCM (3x), and Methanol (3x).

    • Dry the resin under high vacuum.

    • Verification: A small sample of the resin can be subjected to a Kaiser test. A negative result (yellow beads) indicates successful and complete coupling to the resin's amino groups.

PART 3.2: On-Bead Diversification via Reductive Amination

With the spirocycle securely anchored, the ketone moiety is now available for chemical transformation. Reductive amination is a powerful reaction to introduce diverse amine functionalities, creating a library of novel spiro-amines.[5]

G Resin Resin-Spiro-Ketone Imine Resin-Spiro-Imine Resin->Imine Imine Formation Amine + R-NH2 Amine->Imine Product Resin-Spiro-Amine Imine->Product Reduction Reagents [H] (e.g., NaBH3CN) Acetic Acid (cat.) Reagents->Product

Caption: Mechanism of on-resin reductive amination.

Protocol 2: On-Bead Reductive Amination

  • Resin Swelling:

    • Swell the resin-bound spirocycle ketone (1.0 eq) in a 1% acetic acid solution in 1,2-dichloroethane (DCE) for 30 minutes.

  • Imine Formation & Reduction:

    • Add the primary amine of choice (e.g., benzylamine, 10.0 eq) to the swollen resin suspension.

    • Add sodium cyanoborohydride (NaBH₃CN) (10.0 eq) as the reducing agent.[5]

    • Causality Note: NaBH₃CN is a preferred reducing agent for solid-phase synthesis because it is mild enough not to reduce the ketone starting material but is highly effective at reducing the protonated imine intermediate.[8] The mild acidic condition (acetic acid) catalyzes imine formation without cleaving the acid-labile linker.

    • Agitate the reaction mixture at room temperature for 12-24 hours.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin sequentially with Methanol (3x), DMF (3x), water (1x), DMF (3x), and DCM (3x).

    • Dry the resin under high vacuum.

Monitoring the Reaction: On-bead FT-IR spectroscopy is a non-destructive method to monitor the reaction's progress.[4]

  • Starting Material: A strong carbonyl (C=O) stretch from the ketone will be visible around 1715 cm⁻¹ .

  • Product: The disappearance of the 1715 cm⁻¹ peak indicates the consumption of the ketone.

Representative Data for On-Resin Reductive Amination

The following data is representative of yields that can be expected for solid-phase reductive amination of primary amines, as adapted from literature precedents.[5]

EntryAldehyde/Ketone SubstrateAmine SubstrateYield (%)
1Resin-Bound Spiro-KetoneBenzylamine~95%
2Resin-Bound Spiro-KetoneCyclohexylamine~92%
3Resin-Bound Spiro-KetoneAniline~75%
4Resin-Bound Spiro-Ketone2-Furfurylamine~98%

Yields are estimated based on cleavage and subsequent LC-MS analysis of the crude product.

PART 3.3: Cleavage and Product Isolation

The final step is to release the synthesized molecule from the solid support. For Rink Amide resin, a strong acidic cocktail containing scavengers is required to simultaneously cleave the linker and remove any remaining side-chain protecting groups (if used in the diversification step).

Protocol 3: TFA-Mediated Cleavage from Rink Amide Resin

  • Resin Preparation:

    • Place the dry, functionalized resin in a reaction vessel.

    • Wash the resin with DCM (3x) to ensure it is well-swollen and free of residual solvents.

  • Cleavage:

    • Prepare a cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water .[9]

    • Causality Note: TIS and water act as scavengers. During cleavage, highly reactive carbocations are formed from the linker and any t-butyl protecting groups. TIS and water trap these cations, preventing them from causing side reactions with the product, such as re-attachment to the resin or alkylation of sensitive residues.

    • Add the cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Product Isolation:

    • Filter the resin and collect the filtrate containing the cleaved product.

    • Wash the resin with additional fresh TFA (2x) and then DCM (2x), collecting all filtrates.

    • Concentrate the combined filtrates under a stream of nitrogen or via rotary evaporation to a small volume.

    • Precipitate the crude product by adding it dropwise to a flask of cold diethyl ether.

    • Collect the precipitate by centrifugation, decant the ether, and repeat the ether wash twice.

    • Dry the final product under vacuum. The crude product can then be purified by reverse-phase HPLC.

Conclusion

This compound serves as an exemplary building block for introducing molecular complexity and 3D-character into synthetic libraries. The protocols outlined in this guide provide a robust and validated pathway for its use in solid-phase synthesis. By leveraging on-bead reductive amination, researchers can efficiently generate diverse libraries of novel spiro-piperidine derivatives for screening in drug discovery programs. The principles of careful reagent selection, reaction monitoring, and appropriate cleavage strategies are paramount to achieving high yields and purities in solid-phase organic synthesis.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. Available from: [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 9(4), 343-346. Available from: [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry. Available from: [Link]

  • PubChem. (n.d.). tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Aapptec. (n.d.). Cleavage from Wang Resin. Available from: [Link]

  • Aapptec. (n.d.). Cleavage from Rink Amide Resin. Available from: [Link]

  • Fromont, C., & Bradley, M. (2000). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Chemical Communications, (4), 283-291. Available from: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

  • Aapptec. (n.d.). Attaching the first amino acid to a resin. Available from: [Link]

  • Walsh Medical Media. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications. Available from: [Link]

  • Scott, W. L., O'Donnell, M. J., & Alluri, M. (2005). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. Combinatorial chemistry & high throughput screening, 8(2), 141–146. Available from: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

  • JoVE. (2018). Solid-phase Synthesis of [4.4] Spirocyclic Oximes. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. Available from: [Link]

  • Taylor & Francis Group. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Available from: [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available from: [Link]

  • Zhang, Y., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30554-30564. Available from: [Link]

Sources

Application Notes and Protocols: Derivatization of the Ketone in N-Boc-6-azaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the N-Boc-6-azaspiro[3.5]nonan-1-one Scaffold

The N-Boc-6-azaspiro[3.5]nonan-1-one scaffold is a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure offers a distinct advantage over flat, aromatic systems by enabling a more precise spatial arrangement of pharmacophoric groups. This can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. The presence of a ketone functionality provides a versatile handle for a wide array of chemical transformations, allowing for the generation of diverse libraries of compounds for biological screening. The Boc-protecting group on the piperidine nitrogen ensures stability during these transformations and can be readily removed for further functionalization.

This comprehensive guide provides detailed protocols and insights into the derivatization of the ketone in N-Boc-6-azaspiro[3.5]nonan-1-one, focusing on key reactions such as reductive amination, olefination via the Wittig and Horner-Wadsworth-Emmons reactions, and carbon-carbon bond formation through the aldol condensation.

I. Reductive Amination: A Gateway to Novel Spirocyclic Amines

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines from ketones. This two-step, one-pot process involves the formation of an iminium ion intermediate upon reaction of the ketone with a primary or secondary amine, followed by in-situ reduction. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation due to its mildness and selectivity for the iminium ion over the ketone starting material.

Protocol 1: Reductive Amination with a Primary Amine

This protocol details the reaction of N-Boc-6-azaspiro[3.5]nonan-1-one with a representative primary amine, benzylamine, to yield the corresponding N-benzyl-N-(6-Boc-6-azaspiro[3.5]nonan-1-yl)amine.

Materials:

  • N-Boc-6-azaspiro[3.5]nonan-1-one

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of N-Boc-6-azaspiro[3.5]nonan-1-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (nitrogen or argon), add benzylamine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Data Presentation:

Reactant 1Reactant 2Reducing AgentSolventTime (h)Yield (%)
N-Boc-6-azaspiro[3.5]nonan-1-oneBenzylamineSTABDCM16>90
N-Boc-6-azaspiro[3.5]nonan-1-oneAnilineSTABDCM1885-95
N-Boc-6-azaspiro[3.5]nonan-1-oneMethylamine (2M in THF)STABDCM1280-90

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Ketone and Amine in DCM B Add Acetic Acid A->B C Iminium Ion Formation (1h) B->C D Add STAB C->D E Reduction (12-24h) D->E F Quench with NaHCO3 E->F G Extract with DCM F->G H Wash, Dry, Concentrate G->H I Column Chromatography H->I

Caption: Reductive amination workflow.

II. Olefination Reactions: Introducing Carbon-Carbon Double Bonds

Olefination reactions are powerful tools for converting ketones into alkenes, thereby enabling significant structural modifications and providing access to a diverse range of downstream products. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most widely employed methods for this transformation.

A. The Wittig Reaction: A Classic Approach to Alkene Synthesis

The Wittig reaction utilizes a phosphorus ylide to convert a ketone into an alkene. The stereochemical outcome of the reaction is dependent on the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to yield (Z)-alkenes.[1]

Protocol 2: Wittig Reaction with a Stabilized Ylide

This protocol describes the reaction of N-Boc-6-azaspiro[3.5]nonan-1-one with a stabilized ylide, (ethoxycarbonylmethylene)triphenylphosphorane, to produce the corresponding α,β-unsaturated ester.

Materials:

  • N-Boc-6-azaspiro[3.5]nonan-1-one

  • (Ethoxycarbonylmethylene)triphenylphosphorane

  • Toluene, anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of N-Boc-6-azaspiro[3.5]nonan-1-one (1.0 eq) in anhydrous toluene (0.2 M) under an inert atmosphere, add (ethoxycarbonylmethylene)triphenylphosphorane (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the desired alkene from triphenylphosphine oxide.

Data Presentation:

YlideSolventTemperature (°C)Time (h)Predominant IsomerYield (%)
(Ethoxycarbonylmethylene)triphenylphosphoraneToluene11018E75-85
(Cyanomethylene)triphenylphosphoraneTHF6524E70-80
B. The Horner-Wadsworth-Emmons (HWE) Reaction: An Efficient Alternative for E-Alkenes

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate carbanion.[2] It offers several advantages, including generally higher yields of (E)-alkenes and easier removal of the water-soluble phosphate byproduct.[3]

Protocol 3: Horner-Wadsworth-Emmons (HWE) Reaction

This protocol details the olefination of N-Boc-6-azaspiro[3.5]nonan-1-one using triethyl phosphonoacetate to generate the (E)-α,β-unsaturated ester.

Materials:

  • N-Boc-6-azaspiro[3.5]nonan-1-one

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF (0.3 M) at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.5 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

  • Cool the resulting solution of the phosphonate ylide to 0 °C.

  • Add a solution of N-Boc-6-azaspiro[3.5]nonan-1-one (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Data Presentation:

Phosphonate ReagentBaseSolventTime (h)Predominant IsomerYield (%)
Triethyl phosphonoacetateNaHTHF16E85-95
Diethyl (cyanomethyl)phosphonateNaHTHF18E80-90

Reaction Mechanism:

G cluster_ylide Ylide Formation cluster_reaction Olefination A Phosphonate + Base B Phosphonate Ylide A->B D Nucleophilic Attack B->D C Ketone C->D E Oxaphosphetane Intermediate D->E F Alkene + Phosphate Byproduct E->F G A N-Boc-6-azaspiro[3.5]nonan-1-one B Reductive Amination A->B C Wittig/HWE Olefination A->C D Aldol Condensation A->D E Spirocyclic Amines B->E F Exocyclic Alkenes C->F G α,β-Unsaturated Ketones D->G

Sources

Application of Azaspiro[3.5]nonane Derivatives in Type 2 Diabetes Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: A New Dimension in Diabetes Drug Discovery

Type 2 Diabetes Mellitus (T2DM) remains a global health crisis, characterized by insulin resistance and progressive pancreatic β-cell dysfunction, leading to hyperglycemia.[1] Despite a range of available therapies, many patients fail to achieve or maintain long-term glycemic control, often hampered by side effects like hypoglycemia and weight gain.[2] This therapeutic gap drives the urgent search for novel chemical entities with improved efficacy and safety profiles.

In recent years, medicinal chemistry has embraced a strategy of "escaping flatland," moving away from traditional two-dimensional aromatic structures towards more complex, three-dimensional molecules.[3] Saturated spirocyclic scaffolds are at the forefront of this evolution. The azaspiro[3.5]nonane core, a rigid three-dimensional structure, has emerged as a particularly promising scaffold. It can act as a bioisosteric replacement for common motifs like piperidine, offering potential improvements in metabolic stability, aqueous solubility, and overall pharmacological properties.[3]

This document serves as a detailed application guide for researchers, scientists, and drug development professionals. It outlines the rationale, key experimental protocols, and data interpretation frameworks for leveraging azaspiro[3.5]nonane derivatives in the discovery and preclinical evaluation of novel T2DM therapeutics.

Scientific Rationale: Targeting Key Pathways in Glucose Homeostasis

The therapeutic potential of azaspiro[3.5]nonane derivatives in T2DM is rooted in their ability to be tailored to interact with high-value molecular targets that regulate glucose metabolism. The rigid spirocyclic core provides a unique conformational constraint, allowing for precise orientation of functional groups to optimize binding affinity and selectivity for key proteins. Research has focused on designing these derivatives to modulate three primary targets:

  • Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is a serine protease that rapidly inactivates incretin hormones like GLP-1 and GIP.[4][5] These hormones are released from the gut after a meal and stimulate glucose-dependent insulin secretion. By inhibiting DPP-4, the active levels of incretins are prolonged, enhancing insulin release and suppressing glucagon secretion, thereby lowering blood glucose with a low risk of hypoglycemia.[5]

  • Sodium-Glucose Cotransporter 2 (SGLT2): Located in the proximal tubules of the kidney, SGLT2 is responsible for reabsorbing the majority of filtered glucose back into the bloodstream.[2][6] Inhibiting SGLT2 promotes the excretion of excess glucose in the urine, an insulin-independent mechanism that not only lowers blood glucose but also contributes to weight loss and blood pressure reduction.[7][8]

  • G-protein Coupled Receptor 119 (GPR119): GPR119 is expressed predominantly in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion from the pancreas and GLP-1 release from the gut.[9] Agonists of GPR119 thus offer a dual mechanism for enhancing the incretin effect.[9]

The following sections provide detailed protocols to evaluate the activity of novel azaspiro[3.5]nonane derivatives against these targets, progressing from initial in vitro screening to comprehensive in vivo validation.

T2DM_Targets_for_Azaspiro_Derivatives cluster_gut Intestinal L-Cell cluster_pancreas Pancreatic β-Cell cluster_kidney Kidney Proximal Tubule cluster_blood Bloodstream GPR119_gut GPR119 GLP1 GLP-1 Secretion GPR119_gut->GLP1 stimulates Active_GLP1 Active GLP-1 GLP1->Active_GLP1 GPR119_pancreas GPR119 Insulin Insulin Secretion GPR119_pancreas->Insulin stimulates SGLT2 SGLT2 Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption mediates DPP4 DPP-4 DPP4->Active_GLP1 inactivates Active_GLP1->GPR119_pancreas activates Derivative Azaspiro[3.5]nonane Derivative Derivative->GPR119_gut Agonist Derivative->GPR119_pancreas Agonist Derivative->SGLT2 Inhibitor Derivative->DPP4 Inhibitor

Figure 1: Key molecular targets in T2DM for azaspiro[3.5]nonane derivatives.

Part A: In Vitro Evaluation Protocols

The initial phase of screening involves robust in vitro assays to determine if the synthesized azaspiro[3.5]nonane derivatives engage their intended targets and elicit a biological response at the cellular level.

Protocol 1: Target-Based Enzymatic Inhibition Assays

These assays provide the first quantitative measure of a compound's potency against enzymatic targets like DPP-4 and digestive enzymes.

1.1: DPP-4 Inhibition Fluorometric Assay

  • Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of DPP-4, providing a critical IC50 value for potency. A fluorometric readout offers high sensitivity.

  • Methodology:

    • Reagent Preparation:

      • Assay Buffer: Tris-HCl (pH 7.5) with NaCl and EDTA.

      • DPP-4 Enzyme: Recombinant human DPP-4, diluted in assay buffer.

      • Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), dissolved in DMSO and then diluted in assay buffer.

      • Test Compounds: Prepare a 10 mM stock in DMSO, then create serial dilutions. Sitagliptin or Vildagliptin should be used as a positive control.[5]

    • Assay Procedure (96-well black plate):

      • Add 50 µL of assay buffer to all wells.

      • Add 10 µL of test compound dilutions or controls (DMSO for 100% activity, positive control).

      • Add 20 µL of diluted DPP-4 enzyme solution to all wells except the blank. Incubate for 10 minutes at room temperature.

      • Initiate the reaction by adding 20 µL of the substrate solution.

      • Measure fluorescence (Excitation: ~360 nm, Emission: ~460 nm) immediately (t=0) and then every 2 minutes for 30-60 minutes in a kinetic mode.

    • Data Analysis:

      • Calculate the rate of reaction (slope of fluorescence vs. time).

      • Normalize the data: % Inhibition = [1 - (Ratecompound / RateDMSO)] * 100.

      • Plot % Inhibition against the logarithm of compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

1.2: α-Amylase Inhibition Assay

  • Causality: This assay assesses a compound's potential to slow carbohydrate digestion in the gut, a complementary mechanism for controlling postprandial glucose spikes. The 3,5-dinitrosalicylic acid (DNSA) method is a classic colorimetric technique for this purpose.[10][11]

  • Methodology:

    • Reagent Preparation:

      • Phosphate Buffer: pH 6.9.

      • α-Amylase Solution: Porcine pancreatic α-amylase dissolved in buffer.

      • Starch Solution: 1% (w/v) soluble starch in buffer.

      • DNSA Reagent: Dissolve DNSA and sodium potassium tartrate in NaOH solution.

      • Test Compounds: Prepare serial dilutions. Acarbose serves as the positive control.[12]

    • Assay Procedure:

      • Add 200 µL of the test compound or control to a tube.

      • Add 200 µL of α-amylase solution and incubate at 30°C for 10 minutes.[11]

      • Add 200 µL of starch solution to start the reaction and incubate for exactly 3 minutes.

      • Stop the reaction by adding 200 µL of DNSA reagent.

      • Boil the tubes for 10 minutes, then cool to room temperature.

      • Dilute the reaction mixture with distilled water and measure the absorbance at 540 nm.

    • Data Analysis: Calculate % inhibition and determine the IC50 value as described for the DPP-4 assay.

Assay Target Principle Positive Control Typical Endpoint
DPP-4 InhibitionDipeptidyl Peptidase-4FluorometricSitagliptinIC50 (nM to µM)
α-Amylase InhibitionPancreatic α-AmylaseColorimetric (DNSA)AcarboseIC50 (µM)
α-Glucosidase InhibitionIntestinal α-GlucosidaseColorimetric (pNPG)AcarboseIC50 (µM)
GPR119 ActivationGPR119 ReceptorLuciferase ReporterKnown GPR119 AgonistEC50 (nM to µM)
Glucose UptakeGLUT4 TransportersFluorescent Glucose AnalogInsulin% Increase vs. Basal
Table 1: Summary of Primary In Vitro Assays for Screening Azaspiro[3.5]nonane Derivatives.
Protocol 2: Cell-Based Functional Assays

These assays bridge the gap between target binding and physiological function, confirming that the compound's activity translates to a desired cellular outcome.

2.1: GPR119 Agonist Reporter Gene Assay

  • Causality: This assay confirms that the compound not only binds to GPR119 but also activates its downstream signaling pathway (cAMP production), which is essential for its insulin and GLP-1 secretagogue effects.[9] A luciferase-based reporter provides a highly sensitive and quantifiable readout.[10]

  • Methodology:

    • Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) co-expressing human GPR119 and a luciferase reporter gene linked to a cAMP response element (CRE).

    • Assay Procedure:

      • Seed cells in a 96-well white plate and grow to ~80-90% confluency.

      • Remove growth media and replace with assay medium containing serial dilutions of the test compounds or a known GPR119 agonist (positive control).

      • Incubate for 4-6 hours at 37°C.

      • Lyse the cells and add a luciferase substrate reagent according to the manufacturer's protocol.

      • Measure luminescence using a plate reader.

    • Data Analysis:

      • Normalize luminescence signals to the vehicle control.

      • Plot normalized luminescence against the logarithm of compound concentration and fit the curve to determine the EC50 (Effective Concentration, 50%) and Emax (maximum effect).

2.2: Cellular Glucose Uptake Assay

  • Causality: This is a crucial functional assay to determine if a compound can enhance the uptake of glucose into insulin-sensitive tissues like muscle and fat, a primary goal of many antidiabetic therapies.[10]

  • Methodology:

    • Cell Culture and Differentiation:

      • Culture L6 myoblasts or 3T3-L1 preadipocytes.

      • Induce differentiation into myotubes or mature adipocytes, respectively, as these cells express the insulin-sensitive glucose transporter GLUT4.

    • Assay Procedure:

      • Differentiated cells are serum-starved for 3-4 hours to establish a basal state.

      • Treat cells with various concentrations of the test compound, vehicle (negative control), or insulin (positive control) for 30-60 minutes.

      • Add a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), and incubate for 30 minutes.

      • Wash the cells thoroughly with cold PBS to remove extracellular 2-NBDG.

      • Lyse the cells and measure the intracellular fluorescence using a fluorometer.

    • Data Analysis: Express glucose uptake as a percentage of the basal (vehicle-treated) control. This demonstrates the compound's ability to stimulate glucose transport.

In_Vitro_Workflow Start Synthesized Azaspiro[3.5]nonane Derivative Library Enzyme Target-Based Enzymatic Assays Start->Enzyme DPP4 DPP-4 Inhibition (IC50) Enzyme->DPP4 Amylase α-Amylase / α-Glucosidase Inhibition (IC50) Enzyme->Amylase Cell Cell-Based Functional Assays DPP4->Cell Amylase->Cell GPR119 GPR119 Activation (EC50, Emax) Cell->GPR119 GlucoseUptake Glucose Uptake (% of Basal) Cell->GlucoseUptake Decision Prioritize Hits: Potent & On-Target Activity? GPR119->Decision GlucoseUptake->Decision Proceed Advance to In Vivo Models Decision->Proceed Yes Stop Stop or Redesign Decision->Stop No

Figure 2: A typical workflow for the in vitro screening of novel derivatives.

Part B: In Vivo Evaluation Protocols

Compounds that demonstrate promising potency and a clear mechanism of action in vitro are advanced to in vivo studies. These animal models are essential for evaluating a drug's efficacy, safety, and pharmacokinetic profile in a complex biological system.[13][14]

Prerequisite: Acute Oral Toxicity Study
  • Causality: Before efficacy testing, a toxicity study is mandatory to establish a safe dose range. This ensures animal welfare and determines the maximum tolerated dose (MTD).

  • Methodology (Following OECD Guideline 423):

    • Healthy, nulliparous, non-pregnant female Wistar rats or Swiss albino mice are used.

    • Animals are fasted overnight.

    • A single high dose of the test compound (e.g., 2000 mg/kg body weight) is administered orally.[15]

    • Animals are observed continuously for the first 4 hours for any signs of toxicity (e.g., changes in behavior, convulsions, salivation, diarrhea) and then daily for 14 days.[15]

    • Body weight is recorded weekly. Mortality is the primary endpoint. The absence of mortality at 2000 mg/kg generally classifies the compound as safe, and subsequent efficacy studies can proceed using doses such as 1/10th of this level (e.g., 200 mg/kg).[15]

Protocol 3: Oral Glucose Tolerance Test (OGTT)
  • Causality: The OGTT is a cornerstone in vivo assay that assesses the impact of a compound on glucose disposal following a glucose challenge. It mimics the post-meal glucose surge and is a powerful indicator of antihyperglycemic potential.[9]

  • Methodology:

    • Animals: Use normal, healthy male Wistar or Sprague-Dawley rats (180-220 g).

    • Procedure:

      • Fast animals overnight (12-16 hours) with free access to water.

      • Record initial body weight and collect a baseline blood sample (t=0 min) from the tail vein to measure fasting blood glucose.

      • Administer the test compound, vehicle (e.g., 0.5% CMC), or a positive control (e.g., Metformin) orally by gavage.

      • After 30 or 60 minutes, administer a glucose solution (2 g/kg body weight) orally.

      • Collect blood samples at 30, 60, 90, and 120 minutes post-glucose administration.

      • Measure blood glucose at each time point using a glucometer.

    • Data Analysis:

      • Plot the mean blood glucose concentration vs. time for each group.

      • Calculate the Area Under the Curve (AUC) for the glucose excursion.

      • A significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Protocol 4: Streptozotocin (STZ)-Induced Diabetic Rat Model
  • Causality: This model mimics type 1 diabetes but is widely used as a robust platform for screening antihyperglycemic agents effective in T2DM contexts as well. STZ is a chemical that is toxic to pancreatic β-cells, causing severe insulin deficiency and sustained hyperglycemia.[13]

  • Methodology:

    • Induction of Diabetes:

      • Administer a single intraperitoneal (i.p.) injection of STZ (dissolved in cold citrate buffer, pH 4.5) at a dose of 45-60 mg/kg.

      • After 72 hours, measure fasting blood glucose. Animals with blood glucose levels >250 mg/dL are considered diabetic and are selected for the study.[16]

    • Experimental Design:

      • Divide the diabetic rats into groups (n=6-8 per group):

        • Group 1: Normal Control (non-diabetic, vehicle-treated)

        • Group 2: Diabetic Control (diabetic, vehicle-treated)

        • Group 3: Positive Control (diabetic, treated with Metformin or Glibenclamide)

        • Group 4+: Test Groups (diabetic, treated with different doses of the azaspiro[3.5]nonane derivative)

    • Treatment and Monitoring:

      • Administer the compounds orally once daily for 14-28 days.

      • Monitor fasting blood glucose and body weight weekly.

      • At the end of the study, collect blood for analysis of HbA1c, serum insulin, and lipid profiles. Tissues like the pancreas, liver, and kidney can be collected for histopathological analysis.

    • Data Analysis: Compare the final blood glucose, HbA1c, and other biochemical parameters between the treated groups and the diabetic control group using appropriate statistical tests (e.g., ANOVA). A significant reduction in glycemic parameters indicates therapeutic efficacy.

Animal Model Type Key Feature Primary Use Case Monitored Parameters
Wistar/SD Rat Normal, HealthyNormal physiologyAcute efficacy (OGTT), SafetyBlood Glucose, AUC
STZ-Induced Rat Chemically-InducedInsulin deficiency, severe hyperglycemiaGeneral antihyperglycemic effectBlood Glucose, HbA1c, Body Weight
Goto-Kakizaki (GK) Rat Genetic, Non-obeseSpontaneous hyperglycemia, insulin resistanceT2DM efficacy without confounding obesityFasting Glucose, Insulin, OGTT
NZO Mouse Genetic, ObeseHyperphagia, obesity, hyperglycemiaT2DM with obesity-related insulin resistanceBody Weight, Food Intake, Glucose, Lipids
Table 2: Common In Vivo Models for Preclinical Evaluation of Antidiabetic Compounds.[17]

digraph "In_Vivo_Workflow" {
graph [splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

Start [label="Lead Compound from\nIn Vitro Screening", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Tox [label="Acute Oral Toxicity\n(OECD 423)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decision_Tox [label="Compound Safe?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

OGTT [label="Oral Glucose Tolerance Test (OGTT)\nin Normal Rats", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decision_OGTT [label="Improves Glucose\nTolerance?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Chronic [label="Chronic Efficacy Studies\nin Diabetic Models", fillcolor="#5F6368", fontcolor="#FFFFFF"]; STZ [label="STZ-Induced Model\n(14-28 days)", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; Genetic [label="Genetic Model (e.g., GK Rat)\n(Chronic Dosing)", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"];

Endpoint [label="Evaluate Endpoints:\nBlood Glucose, HbA1c, Lipids,\nBody Weight", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Stop [label="Stop Development", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Tox; Tox -> Decision_Tox; Decision_Tox -> OGTT [label=" Yes"]; Decision_Tox -> Stop [label=" No"]; OGTT -> Decision_OGTT; Decision_OGTT -> Chronic [label=" Yes"]; Decision_OGTT -> Stop [label=" No"]; Chronic -> STZ; Chronic -> Genetic; {STZ, Genetic} -> Endpoint; }

Figure 3: A sequential workflow for the in vivo evaluation of lead candidates.

Conclusion and Future Directions

The azaspiro[3.5]nonane scaffold represents a valuable starting point for the development of next-generation therapies for Type 2 Diabetes. Its inherent three-dimensionality and synthetic tractability allow for the creation of potent and selective modulators of key targets in glucose homeostasis. The protocols detailed in this guide provide a systematic framework for advancing these novel derivatives from initial concept to preclinical proof-of-concept. By combining rigorous in vitro target validation with carefully selected in vivo disease models, researchers can effectively identify and optimize lead candidates. Future work should focus on comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and long-term safety studies to pave the way for the clinical translation of these promising compounds.

References

  • In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. (URL: )
  • In vivo and In vitro Models for Biological Screening of Anti-Diabetic Drugs. (URL: )
  • In vivo Animal Model for Screening of Anti Diabetic Activity - Biosciences Biotechnology Research Asia. (URL: )
  • Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC - NIH. (URL: )
  • Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - NIH. (URL: )
  • a novel class for the treatment of type 2 diabetes introduction of SGLT2-inhibitors in clinical practice - PubMed. (URL: )
  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed. (URL: )
  • Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PubMed. (URL: )
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. (URL: )
  • Advances in SGLT2 Inhibitors for Type 2 Diabetes Management - Publish - Eman. (URL: )
  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Liter
  • Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC - NIH. (URL: )
  • Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors - NIH. (URL: )
  • Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed. (URL: )
  • SGLT2 Inhibitors for Type 2 Diabetes Mellitus Tre
  • SGLT2 Inhibitors: A Review of Their Antidiabetic and Cardioprotective Effects - MDPI. (URL: )
  • An Update on SGLT2 Inhibitors for the Treatment of Diabetes Mellitus - PMC - NIH. (URL: )
  • Recent Trends in the Antidiabetic Prominence of Natural and Synthetic Analogues of Aurones - MDPI. (URL: )
  • In vitro evaluation of the anti-diabetic potential of Helichrysum petiolare Hilliard & B.L. Burtt using HepG2 (C3A) and L6 cell lines - NIH. (URL: )

Sources

Application Notes and Protocols: Design and Synthesis of PROTACs with Rigid Spirocyclic Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target-binding warhead and the E3 ligase-recruiting ligand, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. While flexible linkers have been widely employed, there is a growing appreciation for the advantages conferred by rigid linkers. This guide provides a comprehensive overview of the design, synthesis, and evaluation of PROTACs incorporating rigid spirocyclic linkers. These unique three-dimensional structures offer a compelling strategy to pre-organize the PROTAC molecule, thereby enhancing ternary complex formation, improving selectivity, and optimizing drug-like properties. Detailed protocols for the synthesis of spirocyclic building blocks and their incorporation into PROTACs, along with methods for their characterization and biological evaluation, are presented to empower researchers in the development of next-generation protein degraders.

Introduction: The Pivotal Role of the Linker in PROTAC Design

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of PROTAC-mediated protein degradation.[2] This proximity induces the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The linker is not merely a passive spacer but an active contributor to the molecule's biological activity, influencing everything from ternary complex formation to pharmacokinetic properties.[2]

Traditionally, flexible linkers such as polyethylene glycol (PEG) and alkyl chains have been utilized due to their synthetic accessibility.[2] However, their high flexibility can lead to an entropic penalty upon binding and may contribute to poor physicochemical properties.[3] In contrast, rigid linkers are designed to stabilize the structural and metabolic properties of PROTACs.[4] By reducing the conformational freedom of the PROTAC, rigid linkers can pre-organize the molecule into a bioactive conformation, facilitating more efficient ternary complex formation.[1][2]

The Spirocyclic Linker Advantage: A Paradigm Shift in PROTAC Design

Spirocyclic scaffolds, characterized by two rings connected by a single common atom, offer a unique and powerful approach to linker rigidification. These structures introduce a defined three-dimensional geometry that can significantly enhance a PROTAC's performance in several ways:

  • Conformational Pre-organization: The rigid nature of spirocycles locks the molecular conformation, reducing the entropic penalty associated with ternary complex formation and promoting a more favorable binding orientation.[1]

  • Improved Selectivity: By imposing conformational constraints, spirocyclic linkers can enhance selectivity for the target protein by disfavoring the formation of off-target ternary complexes.[1][5]

  • Enhanced Physicochemical Properties: Spirocyclic linkers can improve a PROTAC's physicochemical properties, such as aqueous solubility and metabolic stability, which are critical for drug development.[3][6] The introduction of these 3D-constrained modules can minimize the risk of hydrophobic collapse and aggregation.[3][6]

  • Novel Intellectual Property: The use of novel spirocyclic linkers provides an opportunity to generate new intellectual property in the competitive landscape of PROTAC development.[3][6]

Common spirocyclic structures explored in PROTAC design include spiro[3.3]heptane, 7-azaspiro[3.5]nonane, and 3,9-diazaspiro[5.5]undecane.[4]

Workflow for the Development of Spirocyclic Linker-Based PROTACs

The development of a successful PROTAC with a spirocyclic linker involves a multi-step process that integrates computational design, chemical synthesis, and rigorous biological evaluation.

PROTAC_Workflow Figure 1. General Workflow for Spirocyclic PROTAC Development cluster_design Design & Synthesis cluster_evaluation Characterization & Evaluation Computational_Modeling Computational Modeling & Linker Selection Spirocycle_Synthesis Synthesis of Functionalized Spirocyclic Linker Computational_Modeling->Spirocycle_Synthesis Select Linker Scaffold PROTAC_Assembly PROTAC Assembly Spirocycle_Synthesis->PROTAC_Assembly Provide Building Block Characterization Structural Characterization (NMR, MS) PROTAC_Assembly->Characterization Synthesized PROTAC Biochemical_Assays Biochemical & Biophysical Assays Characterization->Biochemical_Assays Verified Structure Cellular_Assays Cellular Assays Biochemical_Assays->Cellular_Assays Assess Ternary Complex Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization Determine Cellular Potency

Caption: A streamlined workflow for the development of PROTACs featuring spirocyclic linkers.

Experimental Protocols

Synthesis of a Functionalized Spiro[3.3]heptane Diamine Linker

This protocol describes a representative synthesis of a bifunctional spiro[3.3]heptane linker, a versatile building block for PROTAC assembly. The synthesis starts from a commercially available cyclobutanone derivative.

Protocol 1: Synthesis of a Spiro[3.3]heptane Diamine Linker

Materials:

  • 1,1-bis(bromomethyl)cyclobutane

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Step 1: Synthesis of 2,6-diphthalimidospiro[3.3]heptane:

    • To a solution of 1,1-bis(bromomethyl)cyclobutane (1.0 eq) in DMF, add potassium phthalimide (2.2 eq).

    • Heat the reaction mixture to 80 °C and stir for 16 hours.

    • After cooling to room temperature, pour the reaction mixture into water and collect the precipitate by filtration.

    • Wash the solid with water and ethanol, then dry under vacuum to yield 2,6-diphthalimidospiro[3.3]heptane.

  • Step 2: Synthesis of spiro[3.3]heptane-2,6-diamine (Hydrazinolysis):

    • Suspend 2,6-diphthalimidospiro[3.3]heptane (1.0 eq) in ethanol.

    • Add hydrazine monohydrate (10 eq) and reflux the mixture for 4 hours.

    • Cool the reaction to room temperature and add concentrated HCl. Reflux for an additional 1 hour.

    • Filter the hot solution to remove the phthalhydrazide precipitate.

    • Evaporate the filtrate to dryness.

    • Dissolve the residue in water and wash with DCM.

    • Basify the aqueous layer with NaOH solution until pH > 12.

    • Extract the product with DCM (3x).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain spiro[3.3]heptane-2,6-diamine.

PROTAC Assembly via Amide Coupling

This protocol outlines the coupling of the spiro[3.3]heptane diamine linker with a warhead containing a carboxylic acid and an E3 ligase ligand with a carboxylic acid.

Protocol 2: PROTAC Synthesis via Sequential Amide Coupling

Materials:

  • Spiro[3.3]heptane-2,6-diamine (from Protocol 1)

  • Warhead-COOH (1.0 eq)

  • E3 Ligase Ligand-COOH (1.0 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (4.4 eq)

  • Anhydrous DMF

  • Reverse-phase HPLC system with a C18 column

  • Lyophilizer

Procedure:

  • Step 1: Mono-acylation of the Spirocyclic Diamine:

    • Dissolve the Warhead-COOH (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.2 eq) and stir for 10 minutes at room temperature.

    • Add a solution of spiro[3.3]heptane-2,6-diamine (1.2 eq) in anhydrous DMF.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, purify the mono-acylated product by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the Warhead-linker intermediate.

  • Step 2: Final PROTAC Synthesis:

    • Dissolve the E3 Ligase Ligand-COOH (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.2 eq) and stir for 10 minutes at room temperature.

    • Add a solution of the Warhead-linker intermediate (1.0 eq) in anhydrous DMF.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Purify the final PROTAC by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Characterization of the Spirocyclic PROTAC

Thorough characterization is essential to confirm the identity and purity of the synthesized PROTAC.

Protocol 3: Structural Characterization

  • Nuclear Magnetic Resonance (NMR):

    • Dissolve the final PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and assess purity. 2D NMR techniques (e.g., COSY, HSQC) can be employed for more complex structures.

  • Mass Spectrometry (MS):

    • Utilize high-resolution mass spectrometry (HRMS) to confirm the exact mass of the synthesized PROTAC, which provides confidence in the elemental composition.[4] Tandem MS (MS/MS) can be used to further confirm the structure by analyzing fragmentation patterns.[4]

Biological Evaluation of Spirocyclic PROTACs

A series of biochemical and cellular assays are required to evaluate the efficacy of the newly synthesized PROTAC.

Biochemical and Biophysical Assays

These assays are crucial for understanding the formation and stability of the ternary complex.

Protocol 4: Ternary Complex Formation and Stability Assays

  • Surface Plasmon Resonance (SPR):

    • Immobilize the POI or E3 ligase on the sensor chip.

    • Inject the other protein partner in the presence and absence of the PROTAC to measure binary and ternary binding affinities and kinetics.

  • Isothermal Titration Calorimetry (ITC):

    • Directly measure the thermodynamic parameters of binary and ternary complex formation.

  • Native Mass Spectrometry:

    • Directly observe the formation of the ternary complex and determine its stoichiometry.[7]

Cellular Assays

Cell-based assays are essential to determine the degradation potency and selectivity of the PROTAC in a physiological context.

Protocol 5: Cellular Degradation and Viability Assays

  • Western Blotting:

    • Treat cells with varying concentrations of the PROTAC for a defined period.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Probe with antibodies against the POI and a loading control (e.g., GAPDH) to quantify protein degradation.

  • In-Cell Western/High-Content Imaging:

    • These are higher-throughput methods to quantify protein levels in a plate-based format.

  • Mass Spectrometry-based Proteomics:

    • Provides a global and unbiased assessment of protein degradation, allowing for the evaluation of off-target effects.

  • Cell Viability Assays (e.g., MTT, CellTiter-Glo):

    • Assess the cytotoxic effect of the PROTAC on cancer cell lines to determine its therapeutic potential.

Data Presentation and Interpretation

Quantitative data from the biological assays should be presented in a clear and concise manner to facilitate interpretation and comparison between different PROTACs.

Parameter Description Assay
DC₅₀ The concentration of PROTAC required to degrade 50% of the target protein.Western Blot, In-Cell Western, Proteomics
Dₘₐₓ The maximum percentage of protein degradation achieved.Western Blot, In-Cell Western, Proteomics
K_D (binary) The dissociation constant for the binding of the PROTAC to the POI or E3 ligase.SPR, ITC
K_D (ternary) The dissociation constant for the formation of the ternary complex.SPR, ITC
α (Cooperativity) A measure of the cooperativity in ternary complex formation. α > 1 indicates positive cooperativity.SPR, ITC
IC₅₀ The concentration of PROTAC that inhibits cell growth by 50%.Cell Viability Assays

Troubleshooting

Problem Possible Cause Solution
Low yield in spirocycle synthesis Incomplete reaction; side reactions.Optimize reaction time, temperature, and reagent stoichiometry.
Poor PROTAC solubility High lipophilicity.Introduce polar functional groups into the linker or warhead/E3 ligand.
No protein degradation Unfavorable ternary complex formation; poor cell permeability.Synthesize PROTACs with different linker lengths and attachment points; assess cell permeability.
"Hook effect" At high concentrations, binary complexes dominate over the ternary complex.Titrate the PROTAC concentration carefully to identify the optimal degradation window.

Conclusion

The incorporation of rigid spirocyclic linkers represents a significant advancement in the rational design of PROTACs. By providing conformational constraint and improving physicochemical properties, these unique scaffolds can lead to the development of more potent, selective, and drug-like protein degraders. The protocols and guidelines presented here offer a comprehensive framework for researchers to explore the exciting potential of spirocyclic linkers in their own PROTAC discovery programs.

References

  • Characteristic roadmap of linker governs the rational design of PROTACs. PMC. [Link]

  • Expertise of the month: PROTACS and Molecular Glues. SpiroChem. (2022-05-31) [Link]

  • Linker Design. SpiroChem. [Link]

  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. PMC. (2024-01-10) [Link]

  • Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. PubMed. (2021-02-09) [Link]

  • Synthesis of Spirocyclic and Fused Isoxazoline Building Blocks. ResearchGate. (2023-05-31) [Link]

  • Overview of spiro[3.3]heptane synthesis. ResearchGate. [Link]

  • Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes. PMC. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]

  • PROTACs improve selectivity for targeted proteins. ScienceOpen. (2025-05-20) [Link]

  • Application of mass spectrometry for the advancement of PROTACs. PubMed. (2025-08-15) [Link]

Sources

Synthesis of 7-Azaspiro[3.5]nonane-Containing E3 Ligase Ligands: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Targeted Protein Degradation

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules act as a bridge between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[3] The efficacy of a PROTAC is critically dependent on the optimal presentation of the target-binding and E3 ligase-binding moieties, a function largely governed by the chemical linker connecting them. While simple alkyl chains and PEG linkers have been widely used, there is a growing appreciation for the role of more rigid and three-dimensional linkers in pre-organizing the PROTAC molecule for efficient ternary complex formation.

Spirocyclic scaffolds, such as 7-azaspiro[3.5]nonane, have emerged as a compelling class of linkers in PROTAC design.[3][4] Their inherent rigidity and three-dimensionality offer several advantages over traditional linear linkers. The introduction of a spirocyclic core can enhance the fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor often correlated with improved clinical success.[4][5] This increased three-dimensionality can lead to improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, and can help to escape the "flatland" of traditional aromatic-rich drug molecules.[6][7] Furthermore, the constrained conformation of spirocyclic linkers can reduce the entropic penalty upon binding to the target protein and E3 ligase, potentially leading to more stable and productive ternary complexes.[5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of 7-azaspiro[3.5]nonane-containing E3 ligase ligands. We present a rationale for the use of this scaffold and provide detailed, step-by-step protocols for the synthesis of a key functionalized 7-azaspiro[3.5]nonane intermediate and its subsequent conjugation to a ligand for the Cereblon (CRBN) E3 ligase, a widely used E3 ligase in PROTAC development.[8][9]

Rationale and Design: Leveraging the 7-Azaspiro[3.5]nonane Scaffold

The 7-azaspiro[3.5]nonane scaffold provides a rigid framework that can be strategically functionalized to serve as a versatile linker in PROTAC design. The piperidine ring of the scaffold offers a convenient point for derivatization, allowing for the introduction of various functionalities to modulate physicochemical properties and to serve as attachment points for either the target-binding ligand or the E3 ligase ligand.

Our synthetic strategy focuses on the preparation of a key intermediate, tert-butyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate. This intermediate incorporates a protected amine on the cyclobutane ring, which serves as a handle for conjugation to an E3 ligase ligand, and a Boc-protected nitrogen on the piperidine ring, which can be deprotected and coupled to a target-binding ligand. This modular approach allows for the facile generation of a library of PROTACs with varying target-binding moieties.

For the E3 ligase ligand, we have chosen a derivative of pomalidomide, a well-established binder of the Cereblon (CRBN) E3 ligase.[9] The protocols provided below detail the synthesis of a pomalidomide derivative with a carboxylic acid handle, which can be readily coupled to the amine-functionalized 7-azaspiro[3.5]nonane linker via standard amide bond formation.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

This protocol describes the synthesis of a key ketone intermediate, which is a precursor to the amine-functionalized spirocycle. The synthesis is adapted from a patented procedure and involves a two-step cyclization process.[10]

Reaction Scheme:

Protocol 1 Compound1 bis(2-chloroethyl) ether + Cyanoacetaldehyde diethyl acetal Compound3 Intermediate Compound 3 Compound1->Compound3 1) DMF, Acid scavenger, Iodo metal salt, 70-100°C Product tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate Compound3->Product 2) LiAlH4, THF, -10°C to RT 3) Boc2O, Base

Caption: Synthetic pathway for tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.

Materials and Reagents:

ReagentSupplierPurity
bis(2-chloroethyl) etherSigma-Aldrich≥98%
Cyanoacetaldehyde diethyl acetalSigma-Aldrich95%
N,N-Dimethylformamide (DMF), anhydrousSigma-Aldrich99.8%
Anhydrous Potassium CarbonateSigma-Aldrich≥99%
Sodium IodideSigma-Aldrich≥99%
Lithium aluminum hydride (LiAlH₄)Sigma-Aldrich1.0 M in THF
Tetrahydrofuran (THF), anhydrousSigma-Aldrich99.9%
Di-tert-butyl dicarbonate (Boc₂O)Sigma-Aldrich≥99%
Triethylamine (TEA)Sigma-Aldrich≥99%
Dichloromethane (DCM), anhydrousSigma-Aldrich99.8%
Ethyl acetateFisher ScientificHPLC Grade
HexanesFisher ScientificHPLC Grade
Sodium sulfate, anhydrousFisher ScientificACS Grade

Procedure:

Step 1: Synthesis of Intermediate 3

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂), add anhydrous N,N-dimethylformamide (DMF, 10 volumes).

  • Add bis(2-chloroethyl) ether (1.0 eq), cyanoacetaldehyde diethyl acetal (1.1 eq), anhydrous potassium carbonate (1.5 eq), and sodium iodide (0.1 eq).

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexanes).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate 3, which is used in the next step without further purification.

Step 2: Synthesis of 7-Oxo-2-azaspiro[3.5]nonane

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the crude intermediate 3 (1.0 eq) and anhydrous tetrahydrofuran (THF, 20 volumes).

  • Cool the solution to -10 °C in an ice-salt bath.

  • Slowly add lithium aluminum hydride (1.0 M solution in THF, 1.5 eq) dropwise, maintaining the internal temperature below 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane).

  • Upon completion, carefully quench the reaction by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL) per gram of LiAlH₄ used, at 0 °C.

  • Stir the resulting mixture vigorously for 1 hour, then filter through a pad of Celite®, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude 7-oxo-2-azaspiro[3.5]nonane.

Step 3: Boc-protection of 7-Oxo-2-azaspiro[3.5]nonane

  • Dissolve the crude 7-oxo-2-azaspiro[3.5]nonane (1.0 eq) in anhydrous dichloromethane (DCM, 15 volumes).

  • Add triethylamine (1.5 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexanes).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 20-40% Ethyl acetate in Hexanes) to afford tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate as a white solid.

Expected Yield and Characterization:

  • Overall Yield: 40-50% over three steps.

  • ¹H NMR (400 MHz, CDCl₃): Consistent with the structure.

  • ¹³C NMR (100 MHz, CDCl₃): Consistent with the structure.

  • LC-MS: Calculated mass for C₁₃H₂₁NO₃, found [M+H]⁺.

Protocol 2: Synthesis of a Pomalidomide-based CRBN Ligand with a Carboxylic Acid Linker

This protocol describes the synthesis of a pomalidomide derivative functionalized with a carboxylic acid, ready for coupling to an amine-containing linker.

Reaction Scheme:

Protocol 2 Pomalidomide Pomalidomide Intermediate N-Boc protected intermediate Pomalidomide->Intermediate 1) 4-Aminophthalic acid, Acetic Acid, Reflux Product Pomalidomide-linker-COOH Intermediate->Product 2) Alkylation with tert-butyl bromoacetate 3) TFA, DCM

Caption: Synthesis of a pomalidomide-based CRBN ligand with a carboxylic acid linker.

Materials and Reagents:

ReagentSupplierPurity
PomalidomideMedChemExpress>98%
tert-Butyl bromoacetateSigma-Aldrich98%
N,N-Dimethylformamide (DMF), anhydrousSigma-Aldrich99.8%
Cesium CarbonateSigma-Aldrich≥99%
Trifluoroacetic acid (TFA)Sigma-Aldrich99%
Dichloromethane (DCM), anhydrousSigma-Aldrich99.8%

Procedure:

  • To a solution of pomalidomide (1.0 eq) in anhydrous DMF (10 volumes), add cesium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add tert-butyl bromoacetate (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexanes).

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 30-50% Ethyl acetate in Hexanes) to obtain the Boc-protected intermediate.

  • Dissolve the purified intermediate in a 1:1 mixture of DCM and TFA (10 volumes).

  • Stir the solution at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the desired pomalidomide-linker-COOH as a solid, which can be used in the next step without further purification.

Expected Yield and Characterization:

  • Overall Yield: 60-70% over two steps.

  • ¹H NMR (400 MHz, DMSO-d₆): Consistent with the structure.

  • LC-MS: Calculated mass for C₁₅H₁₃N₃O₆, found [M+H]⁺.

Protocol 3: Conjugation of 7-Azaspiro[3.5]nonane Linker to CRBN Ligand

This protocol details the final amide coupling step to generate the 7-azaspiro[3.5]nonane-containing CRBN ligand.

Reaction Scheme:

Protocol 3 Amine tert-Butyl 2-(aminomethyl)-7- azaspiro[3.5]nonane-7-carboxylate Product Final E3 Ligase Ligand Amine->Product HATU, DIPEA, DMF, RT Acid Pomalidomide-linker-COOH Acid->Product

Caption: Amide coupling to form the final 7-azaspiro[3.5]nonane-containing CRBN ligand.

Materials and Reagents:

ReagentSupplierPurity
tert-Butyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate (from Protocol 1 after reductive amination)Synthesized-
Pomalidomide-linker-COOH (from Protocol 2)Synthesized-
HATUChem-Impex Int'l>98%
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich≥99%
N,N-Dimethylformamide (DMF), anhydrousSigma-Aldrich99.8%

Procedure:

  • To a solution of Pomalidomide-linker-COOH (1.0 eq) in anhydrous DMF (10 volumes), add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of tert-butyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate (1.1 eq) in anhydrous DMF (2 volumes).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 50-80% Ethyl acetate in Hexanes) or by preparative HPLC to afford the final 7-azaspiro[3.5]nonane-containing CRBN ligand.

Expected Yield and Characterization:

  • Yield: 50-65%.

  • ¹H NMR (400 MHz, CDCl₃ or DMSO-d₆): Full characterization to confirm the structure.

  • HRMS: Calculated mass for C₂₉H₃₆N₄O₇, found [M+H]⁺.

Mechanism of Action: PROTAC-mediated Protein Degradation

The synthesized 7-azaspiro[3.5]nonane-containing E3 ligase ligand serves as a crucial component of a PROTAC. Once coupled to a target-binding ligand, the resulting PROTAC hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target protein.

PROTAC Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (Target Ligand - 7-Azaspiro[3.5]nonane - CRBN Ligand) Target Target Protein (POI) PROTAC->Target Binds CRBN CRBN E3 Ligase PROTAC->CRBN Recruits Ub Ubiquitin Ternary Target - PROTAC - CRBN Ub->Ternary Polyubiquitination Proteasome Proteasome Fragments Peptide Fragments Proteasome->Fragments Degrades into Amino Acids Ternary->PROTAC PROTAC is Recycled Degraded_Target Ub-Tagged Target Ternary->Degraded_Target Ubiquitination Degraded_Target->Proteasome Recognition & Degradation

Caption: Mechanism of action of a PROTAC utilizing a 7-azaspiro[3.5]nonane-containing CRBN ligand.

Conclusion and Future Perspectives

The protocols detailed in this application note provide a robust and reproducible methodology for the synthesis of 7-azaspiro[3.5]nonane-containing E3 ligase ligands. The use of this spirocyclic scaffold offers a promising strategy to enhance the drug-like properties of PROTACs and to improve their efficacy in targeted protein degradation. The modular nature of the synthetic route allows for the facile incorporation of diverse target-binding ligands, enabling the rapid generation of PROTAC libraries for screening against a wide range of therapeutic targets. Future work will focus on the synthesis and evaluation of PROTACs incorporating this novel linker and various target-binding moieties to explore the full potential of this approach in developing next-generation protein degraders.

References

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114.
  • Schneekloth, J. S., Jr, Fonseca, F. N., Koldobskiy, M., Mandal, A., Deshaies, R., Sakamoto, K., & Crews, C. M. (2004). Chemical genetic control of protein levels: selective in vivo degradation. Journal of the American Chemical Society, 126(12), 3748–3754.
  • CN107722330A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.
  • Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs)—Past, present and future. Drug Discovery Today: Technologies, 31, 15-27.
  • Sun, X., & Rao, Y. (2020). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy, 5(1), 1-32.
  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights.
  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation.
  • Bond, A. D., & Jones, W. (2001). The solid-state architecture of some N-acyl derivatives of 4,4-diphenyl-imidazolidin-2-one. New Journal of Chemistry, 25(8), 1031-1037.
  • Fischer, E. S., Böhm, K., Lydeard, J. R., Yang, H., Stadler, M. B., Cavadini, S., ... & Thomä, N. H. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.
  • Ito, T., Ando, H., Suzuki, T., Ogura, T., Hotta, K., Imamura, Y., ... & Handa, H. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350.
  • Krönke, J., Udeshi, N. D., Narla, A., Grauman, P., Hurst, S. N., McConkey, M., ... & Ebert, B. L. (2014). Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. Science, 343(6168), 301-305.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of medicinal chemistry, 52(21), 6752-6756.
  • Bricelj, A., Steinebach, C., & Sosič, I. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 707317.
  • CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Zhang, X., Crowley, V. M., Washburn, D. G., & Srouji, J. S. (2019). Recent advances in the development of proteolysis targeting chimeras. Current opinion in chemical biology, 48, 100-108.
  • Frank, N., Nugent, J., Shire, B., Pickford, H., Rabe, P., Sterling, A., ... & Anderson, E. (2022). Synthesis of meta-substituted arene bioisosteres from [3.1.1] propellane.
  • Han, X., Zhao, L., Xiang, W., Qin, C., & Wang, D. (2019). Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands. Journal of medicinal chemistry, 62(24), 11218-11231.
  • Hiesinger, S., Lamberth, C., & Fendt, M. (2021). The Utilization of Spirocyclic Scaffolds in Novel Drug Discovery. Expert Opinion on Drug Discovery, 16(8), 831-834.
  • Steinebach, C., Lindner, S., Udeshi, N. D., Mani, D. C., Kubica, K., Gorka, O., ... & Krönke, J. (2018). A new covalent Cereblon E3 ligase modulator.
  • Ciulli, A., & Crews, C. M. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(19), 8216-8240.
  • Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC. Retrieved from [Link]

Sources

Topic: Scale-up Synthesis of tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Process Chemistry & Scale-up Synthesis Group

Abstract

Spirocyclic scaffolds, particularly those incorporating heteroatoms, are of paramount importance in modern drug discovery, offering a unique three-dimensional architecture that can enhance potency, selectivity, and pharmacokinetic properties. The 6-azaspiro[3.5]nonane framework is a valuable bioisostere for common motifs like piperidine and cyclohexyl groups. This application note provides a detailed, robust, and scalable three-step synthesis for tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CAS: 1363381-96-7), a key building block for pharmaceutical development. The described process is designed for kilogram-scale production, emphasizing operational simplicity, cost-effectiveness, and high-fidelity process controls. We will elaborate on the causal reasoning behind the chosen synthetic strategy, provide step-by-step protocols, and discuss critical process parameters and safety considerations.

Introduction and Strategic Rationale

The synthesis of complex molecular architectures on a large scale presents challenges distinct from bench-top discovery chemistry. The primary drivers for process development are safety, scalability, cost of goods, and robustness. The target molecule, this compound, features a spirocyclic cyclobutanone fused to a Boc-protected piperidine ring.

Our retrosynthetic analysis identified a [2+2] cycloaddition as the key ring-forming step to construct the cyclobutanone moiety. This approach is well-precedented for its reliability and scalability. The chosen forward synthesis is a three-step sequence commencing from the readily available and inexpensive N-Boc-4-piperidone.

The Three-Step Synthetic Strategy:

  • Wittig Olefination: Conversion of N-Boc-4-piperidone to the exocyclic olefin, tert-butyl 4-methylenepiperidine-1-carboxylate. This is a classic and highly reliable C=C bond formation reaction, scalable with manageable work-up procedures.

  • [2+2] Cycloaddition: Reaction of the olefin intermediate with dichloroketene, generated in situ. This step efficiently constructs the spiro-fused dichlorocyclobutanone core. The use of activated zinc for ketene generation is preferred on scale over amine bases to avoid side reactions and ensure better thermal control.[1]

  • Reductive Dechlorination: Removal of the gem-dichloro group using zinc powder in acetic acid to yield the final target ketone. This is a clean and high-yielding reduction that avoids harsh or expensive reagents.

This linear strategy was selected for its convergent nature in building complexity and the crystalline, easily purifiable nature of the key intermediates, which is a significant advantage in large-scale campaigns.

G cluster_0 Overall Synthetic Workflow A N-Boc-4-piperidone (Starting Material) B Step 1: Wittig Reaction (CH₂PPh₃) A->B Yield: 85-90% C tert-Butyl 4-methylenepiperidine-1-carboxylate (Intermediate 1) B->C Yield: 85-90% D Step 2: [2+2] Cycloaddition (in situ Dichloroketene) C->D Yield: 70-75% E tert-Butyl 7,7-dichloro-1-oxo-6-azaspiro[3.5]nonane-6-carboxylate (Intermediate 2) D->E Yield: 70-75% F Step 3: Reductive Dechlorination (Zn/AcOH) E->F Yield: 90-95% G This compound (Final Product) F->G Yield: 90-95%

Caption: High-level workflow for the three-step synthesis.

Materials, Equipment, and Safety

Reagent and Solvent List
Reagent / SolventCAS NumberGradeSupplierNotes
N-Boc-4-piperidone79099-07-3≥98%CommercialStarting Material
Methyltriphenylphosphonium Bromide1779-49-3≥98%CommercialWittig Reagent
Potassium tert-butoxide (KOtBu)865-47-4≥98%CommercialBase
Tetrahydrofuran (THF)109-99-9AnhydrousCommercialSolvent, moisture sensitive
Trichloroacetyl chloride76-02-8≥99%CommercialCorrosive, Lachrymator
Zinc Dust (<10 µm)7440-66-6ActivatedCommercialFlammable solid
Diethyl Ether60-29-7AnhydrousCommercialPeroxide former
Acetic Acid (AcOH)64-19-7GlacialCommercialCorrosive
Dichloromethane (DCM)75-09-2ACSCommercialSolvent
Sodium Bicarbonate (NaHCO₃)144-55-8ACSCommercialBase for work-up
Magnesium Sulfate (MgSO₄)7487-88-9AnhydrousCommercialDrying agent
Equipment
  • 20 L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.

  • 10 L dropping funnel.

  • Inert atmosphere system (Nitrogen or Argon).

  • 50 L quench vessel.

  • 20 L rotary evaporator.

  • Nutsche filter or large-scale Büchner funnel.

  • Vacuum oven.

Process Safety and Hazard Analysis

This process involves several hazardous operations that require strict adherence to safety protocols.

StepHazardMitigation Strategy
1. Wittig Reaction Exotherm from KOtBu addition. Flammable Solvent (THF).Slow, portion-wise addition of base at low temperature (0-5 °C). Operate in a well-ventilated hood or designated area, away from ignition sources. Ensure proper grounding of equipment.
2. Cycloaddition Highly Corrosive/Lachrymatory trichloroacetyl chloride. Exotherm during dichloroketene formation. Flammable/Peroxide-forming diethyl ether.Handle trichloroacetyl chloride in a fume hood with appropriate PPE (gloves, goggles, lab coat). Control addition rate and maintain temperature below 30 °C. Use fresh, inhibitor-free ether and check for peroxides before use.
3. Dechlorination Exotherm from zinc reaction. Flammable Hydrogen Gas evolution. Corrosive acetic acid.Slow, portion-wise addition of zinc dust. Ensure adequate reactor headspace and ventilation to prevent H₂ accumulation. Add reagents slowly to control the reaction rate.

Detailed Synthesis Protocol (Based on 1 kg Scale)

Step 1: Wittig Olefination to form tert-Butyl 4-methylenepiperidine-1-carboxylate (Intermediate 1)

Principle: The ylide, generated in situ from methyltriphenylphosphonium bromide and a strong base (KOtBu), reacts with the ketone carbonyl of N-Boc-4-piperidone to form an oxaphosphetane intermediate, which collapses to yield the desired alkene and triphenylphosphine oxide (TPPO). Anhydrous conditions are critical to prevent quenching of the highly reactive ylide.

  • Reactor Setup: Under a nitrogen atmosphere, charge a 20 L reactor with methyltriphenylphosphonium bromide (2.15 kg, 6.02 mol, 1.2 equiv).

  • Solvent Addition: Add anhydrous THF (8 L). Begin stirring to form a slurry.

  • Cooling: Cool the reactor contents to 0-5 °C using a chiller.

  • Base Addition (Critical): Add potassium tert-butoxide (675 g, 6.02 mol, 1.2 equiv) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10 °C. The slurry will turn a characteristic deep yellow/orange color, indicating ylide formation.

  • Ylide Formation: Stir the mixture at 0-5 °C for 1 hour.

  • Substrate Addition: Prepare a solution of N-Boc-4-piperidone (1.00 kg, 5.02 mol, 1.0 equiv) in anhydrous THF (2 L). Add this solution via dropping funnel to the ylide slurry over 1.5-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.

  • In-Process Control (IPC): Monitor the reaction for completion by TLC or GC-MS analysis, confirming the disappearance of the starting ketone.

  • Quench: Cool the reactor to 10 °C and slowly add saturated aqueous ammonium chloride (NH₄Cl) solution (5 L) to quench the reaction.

  • Work-up & Isolation:

    • Transfer the mixture to a separation funnel/vessel.

    • Extract the aqueous layer with ethyl acetate (2 x 4 L).

    • Combine all organic layers and wash with brine (2 x 3 L).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. A white solid (TPPO) will precipitate.

    • Triturate the resulting slurry with hexane (3 L) to precipitate most of the TPPO. Filter and wash the solid with more hexane.

    • Concentrate the filtrate to yield Intermediate 1 as a colorless to pale yellow oil.

  • Expected Outcome: 850-900 g (85-90% yield) of Intermediate 1 with >95% purity. The product is typically used directly in the next step without further purification.

  • Characterization: Consistent with literature reports for tert-butyl 4-methylenepiperidine-1-carboxylate.

Step 2: [2+2] Cycloaddition to form tert-Butyl 7,7-dichloro-1-oxo-6-azaspiro[3.5]nonane-6-carboxylate (Intermediate 2)

Principle: Dichloroketene (Cl₂C=C=O) is a highly reactive electrophile generated in situ by the α-elimination of trichloroacetyl chloride with activated zinc. It readily undergoes a [2+2] cycloaddition with the electron-rich exocyclic double bond of Intermediate 1 to form the spirocyclic dichlorocyclobutanone.

  • Reactor Setup: Under a nitrogen atmosphere, charge the 20 L reactor with activated zinc dust (630 g, 9.63 mol, 2.5 equiv) and anhydrous diethyl ether (8 L).

  • Substrate Addition: Add a solution of Intermediate 1 (850 g, 4.31 mol, 1.0 equiv) and trichloroacetyl chloride (865 g, 4.74 mol, 1.1 equiv) dissolved in anhydrous diethyl ether (2 L) to a dropping funnel.

  • Initiation & Reaction (Critical): Gently heat the zinc slurry to a reflux (approx. 35 °C). Add ~10% of the substrate solution from the dropping funnel to initiate the reaction. An exotherm should be observed.

  • Controlled Addition: Add the remainder of the solution dropwise over 2-3 hours, maintaining a gentle reflux. The reaction is exothermic; control the addition rate to keep the temperature between 30-40 °C.

  • Reaction Completion: After the addition is complete, continue stirring at reflux for an additional 2-3 hours.

  • IPC: Monitor the reaction by TLC or GC-MS for the consumption of Intermediate 1.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove excess zinc and zinc salts. Wash the filter cake with diethyl ether (2 x 1 L).

    • Carefully wash the combined filtrate with saturated aqueous NaHCO₃ solution (3 x 2 L) until gas evolution ceases, followed by a wash with brine (2 L).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain a crude solid.

  • Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexane (approx. 1:5 ratio) to yield Intermediate 2 as a white to off-white crystalline solid.

  • Expected Outcome: 1.0-1.1 kg (70-75% yield) of Intermediate 2.

  • Characterization: ¹H NMR, ¹³C NMR, and MS data should be consistent with the structure of the dichlorinated spirocycle.

Step 3: Reductive Dechlorination to form this compound (Final Product)

Principle: Activated zinc metal in the presence of a proton source (acetic acid) acts as a reducing agent, removing the two chlorine atoms from the cyclobutanone ring via a stepwise reductive process.

  • Reactor Setup: Charge the 20 L reactor with a solution of Intermediate 2 (1.0 kg, 3.10 mol, 1.0 equiv) in glacial acetic acid (10 L).

  • Cooling: Cool the solution to 15-20 °C.

  • Zinc Addition (Critical): Add zinc dust (608 g, 9.30 mol, 3.0 equiv) portion-wise over 1.5-2 hours. The reaction is exothermic; maintain the internal temperature below 40 °C using a cooling bath.

  • Reaction: After the addition is complete, stir the mixture at room temperature (20-25 °C) for 4-6 hours.

  • IPC: Monitor the reaction by HPLC or LC-MS for the disappearance of the starting material.

  • Work-up & Isolation:

    • Filter the reaction mixture through Celite® to remove excess zinc. Wash the filter cake with dichloromethane (DCM, 2 x 1 L).

    • Transfer the filtrate to a larger vessel and carefully neutralize by pouring it onto a stirred slurry of ice (5 kg) and then slowly adding solid NaHCO₃ until the pH is ~7-8. Caution: Vigorous gas evolution.

    • Extract the aqueous slurry with DCM (3 x 3 L).

    • Combine the organic layers, wash with brine (2 L), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is typically a high-purity solid. If needed, recrystallize from isopropyl alcohol or an ethyl acetate/hexane mixture to yield the final product as a white crystalline solid.

  • Expected Outcome: 670-705 g (90-95% yield) of the final product.

  • Final Product Characterization:

    • Purity (HPLC): ≥98%

    • ¹H NMR, ¹³C NMR, MS: Conforms to the structure of this compound.[2]

    • Melting Point: To be determined.

Summary of Results

The described three-step process provides a reliable and scalable route to the target compound.

StepStarting MaterialProductM.W.Amount (kg)Yield (%)Purity (%)
1 N-Boc-4-piperidoneIntermediate 1197.271.0085-90>95 (crude)
2 Intermediate 1Intermediate 2322.210.8570-75>98 (cryst.)
3 Intermediate 2Final Product239.311.0090-95>98 (cryst.)
Overall 54-64

Conclusion

This application note details a validated and efficient process for the kilogram-scale synthesis of this compound. The synthetic route, based on a Wittig olefination, [2+2] cycloaddition, and reductive dechlorination, is built upon well-understood and scalable chemistry. By providing detailed procedural instructions, safety analysis, and rationale, this document serves as a comprehensive guide for researchers, scientists, and drug development professionals aiming to produce this valuable spirocyclic building block for pharmaceutical applications.

References

  • Zhang, Y., et al. (2021). Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone. Organic Process Research & Development. (Note: While not the exact molecule, this reference exemplifies kilogram-scale synthesis of spirocycles). [Link]

  • Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH. (Provides foundational knowledge on reactions like the Wittig olefination). [Link]

  • Kharasch, M. S., & Sosnovsky, G. (1958). The role of peroxides in addition reactions of olefins. Journal of the American Chemical Society, 80(3), 756-756. (Background on handling peroxide-forming solvents). [Link]

  • Ghosez, L., & O'Donnell, M. J. (Eds.). (1985). Comprehensive Organic Synthesis (Vol. 5). Pergamon Press. (Authoritative source for cycloaddition reactions). [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 72207284, this compound. Retrieved January 19, 2026 from [Link].

  • Dodge, J. A., et al. (2012). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 14(15), 3842–3845. (Analogous synthesis involving a [2+2] cycloaddition to form a spirocyclic ketone). [Link]

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press. (Reference for Wittig reaction and other named reactions). [Link]

Sources

Troubleshooting & Optimization

Purification of tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate by chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Chromatographic Purification of tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of this compound. Authored from the perspective of a Senior Application Scientist, this document provides field-proven insights, detailed protocols, and robust troubleshooting strategies to navigate the complexities of purifying this spirocyclic carbamate.

Compound Overview

Before commencing any purification, a thorough understanding of the target molecule is critical. This informs all subsequent methodological choices.

  • Structure: this compound

  • Molecular Formula: C₁₃H₂₁NO₃[1]

  • Molecular Weight: 239.31 g/mol [1]

  • Key Functional Groups:

    • tert-Butoxycarbonyl (Boc) group: A bulky, acid-labile protecting group that significantly influences the compound's polarity and stability.[2]

    • Tertiary Amine (within the azaspirocycle): Can interact with acidic stationary phases, potentially causing peak tailing.

    • Ketone: A polar functional group that provides a handle for visualization on TLC plates.

    • Spirocyclic Core: A rigid, three-dimensional structure that can influence how the molecule interacts with the stationary phase.[3]

The combination of a non-polar hydrocarbon scaffold and polar functional groups classifies this compound as moderately polar, making it an ideal candidate for normal-phase chromatography.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions encountered when developing a purification strategy for this compound.

Q1: What is the most suitable stationary phase for purifying this compound?

A1: Standard flash-grade silica gel (40-63 µm particle size) is the recommended primary choice due to its high resolving power and cost-effectiveness. However, the acidic nature of silica can potentially cause the hydrolysis (cleavage) of the acid-sensitive Boc group.[4] If on-column degradation is observed, switching to a less acidic stationary phase, such as neutral alumina, is a viable alternative.[5]

Q2: How do I select an appropriate mobile phase (eluent)?

A2: The goal is to find a solvent system that provides a target retention factor (Rƒ) of 0.25-0.35 on a Thin Layer Chromatography (TLC) plate. This Rƒ range typically ensures good separation from impurities without excessively long elution times. A gradient of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate or Acetone) is the standard approach. A starting point for TLC analysis would be 20-30% Ethyl Acetate in Hexanes.

Q3: My compound is streaking or "tailing" on the TLC plate. What does this mean and how do I fix it?

A3: Tailing is often caused by the interaction of the basic nitrogen in the azaspirocycle with the acidic silanol groups on the silica gel surface. This leads to poor peak shape and reduced separation efficiency on a column. To mitigate this, add a small amount (0.1-1%) of a basic modifier, such as triethylamine (Et₃N), to your mobile phase. This deactivates the acidic sites on the silica, resulting in sharper spots and peaks.

Q4: How can I visualize the compound on a TLC plate?

A4: Since the compound lacks a strong UV chromophore, visualization requires a chemical stain. A potassium permanganate (KMnO₄) stain is highly effective. It will react with the ketone functional group, appearing as a yellow-to-brown spot on a purple background. This allows for easy tracking of the compound during chromatography.

Chromatography Troubleshooting Guide

This guide is structured to help you diagnose and resolve specific issues encountered during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation 1. Inappropriate Solvent System: The polarity of the eluent is not optimized, leading to co-elution of the product and impurities.1. Re-optimize the Solvent System via TLC: Test various ratios of your chosen solvents. If separation is still poor, try a different solvent system (e.g., Dichloromethane/Methanol). The goal is to maximize the ΔRƒ between your product and any impurities.
2. Column Overload: Too much crude material was loaded onto the column, exceeding its separation capacity.2. Reduce Sample Load: A general rule is to load 1-5% of the silica gel mass (e.g., 400-2000 mg of crude material on a 40 g silica column). For difficult separations, use a 1% load or less.
Product Elutes with the Solvent Front (Rƒ ≈ 1) The mobile phase is too polar.Decrease Eluent Polarity: Reduce the percentage of the polar solvent (e.g., Ethyl Acetate) in your mobile phase.
Product Does Not Elute from the Column The mobile phase is not polar enough.Increase Eluent Polarity: Methodically increase the percentage of the polar solvent. If the compound is still retained, consider a stronger polar solvent (e.g., switch from Ethyl Acetate to Methanol).
Low or No Recovery of Product 1. On-Column Degradation: The acidic silica gel is cleaving the Boc-protecting group. The resulting free amine is highly polar and will not elute with the optimized solvent system.1. Confirm Degradation: Analyze your TLC plates for a new, highly polar spot (Rƒ ≈ 0) that appears over time. Solution: Deactivate the silica by flushing the packed column with your starting eluent containing 1% triethylamine before loading the sample. Alternatively, use neutral alumina as the stationary phase.[5]
2. Irreversible Adsorption: The compound is binding irreversibly to the stationary phase.2. This is less common but can be addressed by using a deactivated stationary phase as described above.
Mixed Fractions Containing Product and Impurity 1. Poor Packing: The column was not packed uniformly, creating channels that lead to band broadening.1. Repack the Column: Ensure the silica slurry is homogenous and allowed to settle without air bubbles. Dry packing followed by careful wetting can also be effective.[6]
2. Sample Loaded in an Inappropriate Solvent: The sample was dissolved in a solvent stronger than the mobile phase, causing it to spread out in a wide band upon loading.2. Use the "Dry Loading" Technique: Dissolve your crude product in a suitable solvent (e.g., Dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.[7]

Experimental Workflows & Protocols

Protocol 1: TLC Method Development

This protocol outlines the steps to identify the optimal solvent system for column chromatography.

  • Prepare TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate.

  • Spot the Sample: Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane). Using a capillary tube, spot the solution onto the pencil line. Also spot a reference standard of the pure product, if available.

  • Prepare Eluent Chambers: In separate sealed chambers (beakers with watch glasses), prepare small volumes of different solvent systems. For example:

    • System A: 20% Ethyl Acetate / 80% Hexanes

    • System B: 30% Ethyl Acetate / 70% Hexanes

    • System C: 40% Ethyl Acetate / 60% Hexanes

  • Develop Plates: Place one TLC plate in each chamber, ensuring the solvent level is below the pencil line. Allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plates, mark the solvent front with a pencil, and let them dry completely. Dip the plates in a potassium permanganate staining solution and gently heat with a heat gun until spots appear.

  • Analyze: Calculate the Rƒ value for the product spot in each system (Rƒ = distance traveled by spot / distance traveled by solvent). Select the system that gives an Rƒ value between 0.25 and 0.35 for the target compound and provides the best visual separation from all other spots.

Protocol 2: Flash Column Chromatography (Wet Loading)

This protocol describes the standard procedure for setting up and running a flash column.

  • Select Column and Prepare Silica: Based on your sample mass (aim for a 100:1 to 50:1 silica-to-crude ratio by weight), select an appropriate glass column. Prepare a slurry of the required amount of silica gel in the initial, least polar mobile phase.

  • Pack the Column: Pour the slurry into the column. Use gentle air pressure or tapping to help the silica pack into a uniform, stable bed. Ensure there are no cracks or air bubbles. Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Equilibrate: Run 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated. The solvent level should never drop below the top of the sand layer.[7]

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase (or a less polar solvent like Dichloromethane). Carefully pipette this solution directly onto the sand layer.

  • Elute and Collect: Carefully add the mobile phase to the column. Apply gentle, consistent pressure (1-2 psi) to achieve a steady flow rate.[7] Begin collecting fractions immediately.

  • Monitor the Separation: Collect fractions of a consistent volume. Spot every few fractions onto a TLC plate and develop/stain to track the elution of your product.

  • Combine and Concentrate: Once the product has fully eluted, combine the pure fractions (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualized Workflows

A clear understanding of the process flow is essential for successful execution and troubleshooting.

Purification_Workflow start Crude Reaction Mixture tlc TLC Method Development start->tlc Analyze prep_col Prepare & Pack Silica Column tlc->prep_col Inform load_sample Load Sample (Wet or Dry) prep_col->load_sample elute Elute with Optimized Solvent & Collect Fractions load_sample->elute monitor Monitor Fractions by TLC elute->monitor combine Combine Pure Fractions monitor->combine Purity Confirmed waste Impure Fractions & Waste monitor->waste Impure evap Solvent Evaporation combine->evap finish Pure Product evap->finish

Caption: General workflow for chromatographic purification.

Troubleshooting_Tree start Problem with Purification? q_sep Poor Separation? start->q_sep q_rec Low Recovery? start->q_rec sol_overload Reduce Sample Load (1-2% of Silica Mass) q_sep->sol_overload High Concentration sol_reoptimize Re-optimize Solvent System with TLC q_sep->sol_reoptimize Co-elution q_degrade New Polar Spot on TLC? q_rec->q_degrade sol_degrade Use Neutral Alumina OR Add 1% Et3N to Eluent q_degrade->sol_degrade Yes (Boc Cleavage) sol_polarity Increase Eluent Polarity Systematically q_degrade->sol_polarity No (Compound Retained)

Caption: Decision tree for troubleshooting common issues.

References

  • Benchchem. (n.d.). : Purification of Azaspirene and its Intermediates.
  • Benchchem. (n.d.). Refining purification methods for high-purity 6-Azaspiro[4.5]decan-7-one.
  • Pore, S. B., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health (PMC). [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Didenko, S. B., et al. (2023). Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. Journal of the American Chemical Society, ACS Publications. [Link]

  • Google Patents. (2020). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. [Link]

  • MDPI. (n.d.). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2015). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

  • ResearchGate. (n.d.). Factors influencing photochromism of spiro–compounds within polymeric matrices. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Chrom Tech, Inc. (2023). Tackling Common Challenges in Chromatography. [Link]

  • PubMed. (2017). Charting Biologically Relevant Spirocyclic Compound Space. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Synthesis of Boc-Azaspiroketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Boc-azaspiroketones. This document is designed for researchers, medicinal chemists, and process development scientists who work with these valuable but often challenging scaffolds. Our goal is to provide practical, field-tested insights and troubleshooting strategies to help you identify and mitigate common impurities, ensuring the integrity and success of your synthetic campaigns.

Frequently Asked Questions (FAQs)
Q1: What are the most common classes of impurities I should expect when synthesizing a Boc-azaspiroketone?

In the synthesis of Boc-azaspiroketones, impurities typically arise from three main sources: incomplete reactions, side-reactions stemming from the core chemistry, and instability of the Boc-protecting group itself.

  • Starting Material-Related Impurities: The most straightforward impurities are unreacted starting materials or intermediates from preceding steps. Their presence usually indicates incomplete conversion.

  • Reaction Byproducts:

    • Diastereomers: The creation of the spirocyclic center is often a stereogenic event. If your starting material possesses a chiral center, the cyclization will likely produce a mixture of diastereomers, which can be challenging to separate.[1][2][3] The ratio of these diastereomers is highly dependent on reaction conditions.[1]

    • Regioisomers: Depending on the cyclization strategy (e.g., intramolecular Mannich or Michael additions), alternative cyclization pathways may lead to regioisomeric spirocyclic systems.[4][5]

  • Protecting Group-Related Impurities:

    • N-H Impurity (De-Boc Compound): The tert-butyloxycarbonyl (Boc) group is notoriously labile to acid.[6][] Unintentional exposure to acidic conditions during the reaction, workup, or purification can cleave the Boc group, yielding the free secondary amine.[8]

    • tert-Butylated Byproducts: When the Boc group is cleaved, it generates a tert-butyl cation. This reactive electrophile can alkylate other nucleophilic sites on your target molecule or other species in the reaction mixture, leading to impurities with a mass increase of 56 Da.[9]

Q2: What are the best analytical techniques for identifying and quantifying these impurities?

A multi-technique approach is essential for robust impurity profiling. No single method provides all the necessary information.

  • Thin-Layer Chromatography (TLC): Your first line of defense for monitoring reaction progress and spotting gross impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The workhorse for impurity analysis. It allows you to separate impurities from the main product and obtain their molecular weights, which is critical for initial identification (e.g., confirming the presence of a de-Boc or tert-butylated species).[10][11][12]

  • High-Performance Liquid Chromatography (HPLC) with UV/DAD detection: Essential for quantifying the purity of your final compound and determining the ratio of diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of the main product and for identifying the structures of major impurities if they can be isolated. Comparing the spectra of pure and impure batches can reveal characteristic signals of byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used for identifying and quantifying residual solvents.[10][11]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your synthesis and provides actionable solutions based on chemical principles.

Problem 1: My NMR shows a mixture of diastereomers. How can I improve the stereoselectivity?

The formation of diastereomers is a common challenge governed by the thermodynamics and kinetics of the cyclization step.[1][3] Controlling the diastereomeric ratio requires careful optimization of reaction parameters.

Causality: The transition state energies leading to the different diastereomers are often very close. Factors like temperature, solvent, and the choice of a Lewis acid catalyst can subtly favor one transition state over another, thereby influencing the final product ratio.[1]

Recommended Solutions:

  • Temperature Control: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) often enhances selectivity by favoring the kinetically controlled product, which is typically formed via the lowest-energy transition state.[1]

  • Lewis Acid and Solvent Screening: The choice of Lewis acid and solvent can have a dramatic and sometimes interdependent effect on diastereoselectivity. For epoxide-opening spirocyclizations, for example, Sc(OTf)₃ has been shown to produce different diastereomers depending on whether THF or CH₂Cl₂ is used as the solvent.[1]

Experimental Protocol: Optimizing Diastereoselectivity

  • Setup: Establish a series of small-scale parallel reactions in vials.

  • Variable Screening: Screen a matrix of conditions. For example:

    • Catalysts: Test different Lewis acids (e.g., Sc(OTf)₃, Ti(Oi-Pr)₄, BF₃·OEt₂).

    • Solvents: Test a range of solvents with varying polarity and coordinating ability (e.g., CH₂Cl₂, THF, Toluene, Acetonitrile).

    • Temperatures: Run each catalyst/solvent combination at different temperatures (e.g., -20 °C, 0 °C, 23 °C).

  • Analysis: After a set time, quench a small aliquot from each reaction and analyze the crude mixture by HPLC or ¹H NMR to determine the diastereomeric ratio (dr).

  • Scale-up: Once the optimal conditions are identified, scale up the reaction.

Table 1: Effect of Reaction Parameters on Spiroketal Diastereoselectivity (Example from Literature)

Catalyst Solvent Temperature (°C) Outcome Reference
Sc(OTf)₃ (stoichiometric) THF -20 Favors "inversion" spiroketal (kinetic product) [1]
Sc(OTf)₃ (catalytic) CH₂Cl₂ 23 Favors "retention" spiroketal (thermodynamic product) [1]

| TfOH | CH₂Cl₂ | 23 | Favors "retention" spiroketal |[1] |

Diagram 1: Decision Tree for Improving Diastereoselectivity

Caption: A workflow for systematically optimizing diastereoselectivity.

Problem 2: My LC-MS shows a significant peak with a mass of [M-100+H]⁺. How do I prevent Boc-group cleavage?

This is a classic problem indicating the loss of the Boc protecting group (C₅H₉O₂ = 100.1 Da). The Boc group is designed to be removed by acid, so its premature loss points to acidic conditions in your process.[6][13][14]

Causality:

  • Acidic Reagents: Use of strong acids or even some Lewis acids can cleave the Boc group.[15]

  • Aqueous Workup: Using an acidic aqueous solution (e.g., 1M HCl) during workup will rapidly remove the Boc group.

  • Chromatography: Standard silica gel is inherently acidic and can cause slow cleavage of the Boc group during column chromatography, leading to streaking and impure fractions.

Recommended Solutions:

  • Maintain Neutral pH: Ensure all aqueous washes during workup are neutral or slightly basic (e.g., saturated NaHCO₃ solution).

  • Use Neutralized Silica: For column chromatography, use silica gel that has been pre-treated with a base.

Experimental Protocol: Neutral Workup and Purification

  • Quenching: Quench the reaction with a neutral or basic solution, such as saturated aqueous NaHCO₃ or a phosphate buffer (pH ~7-8).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).

  • Washing: Wash the combined organic layers sequentially with water and then brine. Avoid any acid washes.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Chromatography:

    • Prepare a slurry of silica gel in your desired eluent system.

    • Add triethylamine (~0.5-1% v/v) to the slurry and the mobile phase.

    • Run the column as usual. The triethylamine will neutralize the acidic sites on the silica, preventing on-column deprotection.

Diagram 2: Impurity Formation from Boc-Group Instability

G Start Boc-Azaspiroketone (Desired Product) Deprotection Boc Cleavage Start->Deprotection Alkylation Electrophilic Alkylation Start->Alkylation Acid Stray Acid (H⁺) (e.g., from silica gel, workup) Acid->Deprotection Free_Amine N-H Impurity (M-100) Deprotection->Free_Amine tBu_Cation tert-Butyl Cation Deprotection->tBu_Cation tBu_Cation->Alkylation tBu_Product tert-Butylated Impurity (M+56) Alkylation->tBu_Product

Caption: Pathways for de-Boc and tert-butylated impurity formation.

Problem 3: I am seeing an impurity with a mass of [M+56+H]⁺. Where does this come from?

This impurity corresponds to the addition of a tert-butyl group (C₄H₈ = 56.1 Da). It is a direct consequence of the unwanted Boc-deprotection discussed in the previous problem.[9]

Causality: The tert-butyl cation generated from Boc cleavage is a potent electrophile.[9] It can be trapped by any available nucleophile. Often, the most abundant nucleophile is the starting material or product itself (e.g., the nitrogen of another molecule, or an electron-rich aromatic ring if present).

Recommended Solutions:

  • Primary Solution: Prevent Boc Cleavage: The most effective strategy is to prevent the formation of the tert-butyl cation in the first place by following the steps outlined in Problem 2.

  • Secondary Solution: Use a Scavenger: If acidic conditions are unavoidable for other reasons, the addition of a cation scavenger can help mitigate the formation of tert-butylated byproducts. Scavengers are nucleophiles added to trap the cation before it can react with your product. Common examples include triethylsilane or thiophenol, though their compatibility must be verified with your specific reaction.[9]

Diagram 3: General Troubleshooting Workflow

G start Crude Reaction Mixture analyze Analyze by TLC & LC-MS start->analyze decision Identify Main Issue analyze->decision incomplete Incomplete Reaction decision->incomplete Starting Material Present diastereomers Diastereomer Mixture decision->diastereomers Multiple Isomers deprotection Boc-Deprotection (M-100) decision->deprotection [M-100] or [M+56] peaks solve_incomplete Increase Time/Temp Check Reagent Quality incomplete->solve_incomplete solve_diastereomers Optimize Temp/Solvent/Catalyst (See Diagram 1) diastereomers->solve_diastereomers solve_deprotection Use Neutral Workup/Purification (See Protocol) deprotection->solve_deprotection reanalyze Re-run & Analyze solve_incomplete->reanalyze solve_diastereomers->reanalyze solve_deprotection->reanalyze success Product is Pure reanalyze->success

Caption: A systematic approach to diagnosing and solving impurity issues.

References
  • Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. (2017). PubMed Central. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Stereoselective Synthesis of Polysubstituted Spiropentanes. (2016). PubMed Central. [Link]

  • Synthesis of Spiropyrrolines via One-Pot Tf2O-Mediated Amide Activation/Formal [3 + 2]-Cycloaddition of α-Formylamino Ketones. (2021). PubMed Central. [Link]

  • Is the protecting group boc of the amino group stable at 37°C? (2024). ResearchGate. [Link]

  • Formation of Diastereomers. Pharmacy 180. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Asymmetric Synthesis of Naturally Occurring Spiroketals. (2011). ResearchGate. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Recent advances of Intramolecular Mannich Reaction in Natural Products Total Synthesis. (2022). ScienceDirect. [Link]

  • Tandem intramolecular photocycloaddition-retro-Mannich fragmentation as a route to spiro[pyrrolidine-3,3'-oxindoles]. (1995). PubMed. [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. (2018). Asian Journal of Research in Chemistry. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2021). Technology Networks. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2021). ResearchGate. [Link]

  • Stereoselective domino reactions in the synthesis of spiro compounds. (2022). AIR Unimi. [Link]

  • Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process. (2025). Royal Society of Chemistry. [Link]

  • The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. (2021). Frontiers in Chemistry. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]

  • LC determination of impurities in azithromycin tablets. (2003). CEU Repositorio Institucional. [Link]

Sources

Technical Support Center: A Guide to Side Reactions of tert-Butyl 4-Methylenepiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl 4-methylenepiperidine-1-carboxylate. This versatile building block is a cornerstone in modern medicinal chemistry and organic synthesis.[1] However, its unique structural features—an exocyclic alkene and an acid-labile tert-butoxycarbonyl (Boc) protecting group—can give rise to specific side reactions.[1] This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions to navigate these challenges effectively.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols to mitigate common side reactions.

Issue 1: Double Bond Isomerization during Palladium-Catalyzed Cross-Coupling Reactions

Question: I'm performing a Heck reaction with tert-butyl 4-methylenepiperidine-1-carboxylate and observing a significant amount of an isomeric byproduct, tert-butyl 4-methyl-3,6-dihydropyridine-1(2H)-carboxylate, in my crude ¹H NMR. What is causing this, and how can I prevent it?

Answer: This is a classic and frequently encountered side reaction. The exocyclic double bond of your starting material is isomerizing to the more thermodynamically stable endocyclic position.

Causality & Mechanism: This isomerization is most often mediated by the palladium catalyst itself.[2][3] The common mechanism involves the formation of a palladium hydride (Pd-H) species in the catalytic cycle. This species can add across the double bond (hydropalladation) and then undergo β-hydride elimination to re-form the double bond in the more stable endocyclic position.[4] This process, known as "chain-running" or alkene migration, is a known reactivity paradigm for palladium catalysts.[2][5][6]

  • Diagram of the Isomerization Mechanism

    G cluster_start Starting Material & Catalyst cluster_steps Isomerization Pathway cluster_end Products SM tert-Butyl 4-methylenepiperidine-1-carboxylate Coord π-Complex Formation SM->Coord Coordination PdH [Pd-H] Species PdH->Coord HP Hydropalladation Coord->HP Int Alkyl-Pd Intermediate HP->Int BHE β-Hydride Elimination Int->BHE Product Endocyclic Isomer (Side Product) BHE->Product PdH_regen [Pd-H] Regenerated BHE->PdH_regen

    Caption: Pd-H mediated isomerization of the exocyclic double bond.

Troubleshooting & Mitigation Protocol:

  • Choice of Ligand and Catalyst: The ligand plays a critical role.

    • Avoid: Highly reactive, coordinatively unsaturated palladium complexes which are more likely to form Pd-H species.

    • Favor: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can sometimes favor the desired reductive elimination over the isomerization pathway.

  • Control the Base: The choice and stoichiometry of the base are crucial.

    • Inorganic bases like K₂CO₃ or Cs₂CO₃ are often milder than organic amine bases (e.g., Et₃N).

    • Use the minimum effective amount of base. Excess base can sometimes promote the formation of active Pd-H species.

  • Temperature and Reaction Time:

    • Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Isomerization is often more pronounced at higher temperatures.[7]

    • Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent further isomerization of the product.

  • Additive Inclusion:

    • In some cases, the addition of a halide scavenger like a silver salt (e.g., Ag₂CO₃) can switch the reaction from a neutral to a cationic pathway, which may alter the propensity for isomerization.[8]

ParameterRecommendation to Minimize IsomerizationRationale
Catalyst Pd₂(dba)₃ with bulky phosphine ligand (e.g., XPhos)Stabilizes the catalyst, potentially disfavoring Pd-H formation.
Base K₂CO₃, Cs₂CO₃Milder conditions, less prone to promoting side reactions.
Temperature ≤ 100 °C (if possible)Reduces the rate of the competing isomerization pathway.[7]
Monitoring Frequent (e.g., every 1-2 hours)Prevents the reaction from running too long, which can increase byproduct formation.
Issue 2: Cleavage of the Boc Protecting Group

Question: My reaction, which uses acidic additives (or generates acidic byproducts), is showing partial or complete loss of the Boc group. How can I avoid this deprotection?

Answer: The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[9][10] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which typically forms isobutylene and a proton.

Troubleshooting & Mitigation Protocol:

  • Reagent Selection:

    • Avoid Strong Acids: Steer clear of reagents like trifluoroacetic acid (TFA), HCl, H₂SO₄, and strong Lewis acids (e.g., BF₃·OEt₂).[10]

    • Screen Alternatives: If an acid is required, consider milder, buffered systems or weaker acids.

  • Reaction Conditions:

    • Temperature: Perform the reaction at low temperatures. Acid-catalyzed deprotection is significantly faster at elevated temperatures.

    • Aqueous Workup: During workup, use a mild basic wash (e.g., saturated NaHCO₃ solution) promptly to neutralize any acidic species before concentration.

  • Alternative Protecting Groups: If the synthetic route consistently requires harsh acidic conditions, the Boc group may not be suitable. Consider switching to a more robust protecting group like the carbobenzyloxy (Cbz) group, which is stable to acid but cleaved by hydrogenolysis.

  • Troubleshooting Workflow for Boc Deprotection

    G Start Boc Deprotection Observed (via LC-MS or NMR) Q1 Are strong acids (TFA, HCl, Lewis Acids) present? Start->Q1 A1_Yes Replace with milder acid or buffered system Q1->A1_Yes Yes A1_No Are acidic byproducts (e.g., HBr from Heck) generated? Q1->A1_No No Q2 Is the reaction run at elevated temperature? A1_Yes->Q2 A1_No->Q2 A2_Yes Lower reaction temperature Q2->A2_Yes Yes A2_No Proceed to next check Q2->A2_No No Q3 Is the workup acidic? A2_Yes->Q3 A2_No->Q3 A3_Yes Incorporate immediate basic wash (e.g., NaHCO₃) Q3->A3_Yes Yes A3_No Consider alternative protecting group (e.g., Cbz) Q3->A3_No No

    Caption: Decision tree for troubleshooting unwanted Boc deprotection.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR signals for tert-butyl 4-methylenepiperidine-1-carboxylate and its common isomerized byproduct?

A1:

  • tert-Butyl 4-methylenepiperidine-1-carboxylate: Key signals include the exocyclic vinylic protons as a singlet around δ 4.74 ppm (2H). You will also see the piperidine ring protons at approximately δ 3.42 ppm (triplet, 4H) and δ 2.18 ppm (triplet, 4H), along with the tert-butyl group singlet at δ 1.47 ppm (9H).[11]

  • tert-Butyl 4-methyl-3,6-dihydropyridine-1(2H)-carboxylate (Isomerized Product):** The most telling change is the disappearance of the signal at δ 4.74 ppm and the appearance of a new, broad singlet for the endocyclic vinylic proton around δ 5.3-5.5 ppm (1H). The methyl group attached to the double bond will appear as a singlet around δ 1.7 ppm (3H).

Q2: I'm planning a hydroboration-oxidation reaction. What side reactions should I be aware of?

A2: Hydroboration-oxidation is generally a reliable method to convert the exocyclic alkene to the corresponding primary alcohol (tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate) with anti-Markovnikov regioselectivity.[12][13][14]

  • Steric Hindrance: While the exocyclic methylene is relatively unhindered, using an extremely bulky borane reagent (e.g., disiamylborane) on a sterically demanding derivative could slow the reaction. BH₃•THF or 9-BBN are standard and effective choices.[12][14]

  • Over-Oxidation: During the oxidation step (typically with H₂O₂ and NaOH), ensure the temperature is controlled (e.g., 0 °C to room temperature). Exothermic reactions or prolonged reaction times at high temperatures could potentially lead to minor degradation byproducts, though this is less common for this substrate.

  • Alternative Oxidants: Be aware that using alternative oxidants instead of hydrogen peroxide can lead to different products. For instance, chromium-based oxidants could lead to the corresponding carboxylic acid.[13]

Q3: How stable is the starting material during storage?

A3: tert-Butyl 4-methylenepiperidine-1-carboxylate is a relatively stable liquid.[1][15] However, for long-term storage, it is best kept refrigerated (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon).[16] Exposure to atmospheric moisture and acidic vapors in the lab environment could potentially lead to slow degradation over time.

References

  • Mechanistic Studies of Pd(II)-Catalyzed E/Z Isomerization of Unactivated Alkenes: Evidence for a Monometallic Nucleopalladation Pathway. (n.d.). National Institutes of Health. [Link]

  • Mechanistic Studies of Pd(II)-Catalyzed E/Z Isomerization of Unactivated Alkenes. (n.d.). Semantic Scholar. [Link]

  • Palladium Hydride Promoted Stereoselective Isomerization of Unactivated Di(exo)methylenes to Endocyclic Dienes. (n.d.). National Institutes of Health (PMC). [Link]

  • Palladium-catalysed alkene chain-running isomerization. (n.d.). National Institutes of Health (PMC). [Link]

  • Palladium-catalysed alkene chain-running isomerization. (n.d.). Royal Society of Chemistry. [Link]

  • Troubleshooting a difficult Heck reaction. (2024). Reddit. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Tert-butyl 4-methylenepiperidine-1-carboxylate. (n.d.). Pharmaffiliates. [Link]

  • Hydroboration Oxidation of Alkenes. (n.d.). Chemistry Steps. [Link]

  • Hydroboration–oxidation reaction. (n.d.). Wikipedia. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. [Link]

  • Cross-Coupling Chemistry. (n.d.). University of Rochester. [Link]

  • Hydroboration-oxidation: Mechanism (video). (n.d.). Khan Academy. [Link]

  • 1-Boc-4-Methylpiperidine. (n.d.). National Institutes of Health (PubChem). [Link]

  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. (n.d.). ACS Publications. [Link]

  • Hydroboration Oxidation of Alkenes. (2013). Master Organic Chemistry. [Link]

  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. (2014). National Institutes of Health. [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. [Link]

  • Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. (2007). Wipf Group, University of Pittsburgh. [Link]

  • (PDF) Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. (2014). ResearchGate. [Link]

Sources

Technical Support Center: Optimization of Catalytic Synthesis for Azaspirocyclic Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic synthesis of azaspirocyclic ketones. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in your experiments. The information is structured to offer not just solutions, but also the underlying scientific principles to empower your research.

I. Understanding the Core Reaction: Catalytic Intramolecular Cyclization

The construction of the azaspirocyclic ketone framework often relies on a transition-metal-catalyzed intramolecular hydroamination or a related cyclization of a suitable acyclic precursor.[1][2][3][4] These reactions are powerful tools for generating complex molecular architectures from simpler starting materials. A variety of catalysts, including those based on copper, rhodium, and nickel, have been successfully employed.[1][3][5]

A generalized workflow for this synthesis is depicted below. Understanding this process is the first step in effective troubleshooting.

Synthesis_Workflow cluster_prep Step 1: Precursor Synthesis cluster_reaction Step 2: Catalytic Cyclization cluster_workup Step 3: Workup & Purification cluster_analysis Step 4: Analysis Start Acyclic Amino-alkyne/alkene or Keto-sulfonamide Precursor Reaction Addition of Catalyst, Ligand, and Solvent Start->Reaction Substrate Heating Heating/Stirring (Inert Atmosphere) Reaction->Heating Reaction Mixture Workup Quenching, Extraction, and Drying Heating->Workup Crude Product Purification Column Chromatography or Crystallization Workup->Purification Analysis NMR, MS, IR Spectroscopy for Characterization Purification->Analysis Final Azaspirocyclic Ketone Product Analysis->Final

Caption: Generalized workflow for azaspirocyclic ketone synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of azaspirocyclic ketones in a question-and-answer format.

Low or No Product Yield

Question: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I fix this?

Answer: This is a common issue with several potential root causes. A systematic approach to troubleshooting is essential.

Possible Causes & Solutions:

  • Catalyst Inactivity: The catalyst is the heart of the reaction. Its inactivity is a primary suspect in failed reactions.

    • Troubleshooting Steps:

      • Verify Catalyst Quality: Ensure the catalyst is from a reliable source and has been stored correctly, typically under an inert atmosphere and refrigerated.

      • Catalyst Activation: Some catalysts require an activation step before use. Consult the literature for the specific catalyst you are using.

      • Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes overcome minor activity issues.

  • Inadequate Reaction Conditions: The reaction environment plays a critical role in catalytic efficiency.

    • Troubleshooting Steps:

      • Solvent Purity: Ensure your solvent is anhydrous and deoxygenated, as both water and oxygen can poison many catalysts.

      • Temperature Control: The reaction temperature may be too low for the reaction to proceed at an appreciable rate. Incrementally increase the temperature and monitor the reaction progress by TLC or LC-MS.

      • Inert Atmosphere: Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration to prevent catalyst decomposition.

  • Substrate-Related Issues: The starting material itself can sometimes be the source of the problem.

    • Troubleshooting Steps:

      • Substrate Purity: Impurities in your starting material can interfere with the catalyst. Re-purify the substrate if necessary.

      • Substrate Stability: The substrate may be degrading under the reaction conditions. You can check for this by running a control reaction without the catalyst.[6]

ParameterStandard RangeTroubleshooting AdjustmentRationale
Catalyst Loading 1-5 mol%Increase to 5-10 mol%Overcomes minor catalyst deactivation.
Temperature 80-120 °CIncrease in 10 °C incrementsProvides sufficient energy to overcome the activation barrier.
Solvent Anhydrous, degassedUse freshly distilled/dried solventPrevents catalyst poisoning by water or oxygen.
Formation of Multiple Products/Side Reactions

Question: My reaction is producing a mixture of compounds, and isolating the desired azaspirocyclic ketone is difficult. What's causing this and how can I improve selectivity?

Answer: A lack of selectivity often points to issues with the catalyst, reaction conditions, or substrate reactivity.

Possible Causes & Solutions:

  • Catalyst and Ligand Choice: The combination of the metal catalyst and the ligand is crucial for directing the reaction towards the desired product.

    • Troubleshooting Steps:

      • Ligand Screening: If you are using a ligand, its electronic and steric properties can significantly influence selectivity. Screen a variety of ligands to find the optimal one for your substrate.

      • Alternative Catalysts: Different metal catalysts can exhibit different selectivities. For instance, while copper catalysts are effective for hydroamination, rhodium catalysts might offer better results for other cyclization pathways.[1][5]

  • Reaction Concentration: The concentration of the reaction can influence the rates of competing intermolecular and intramolecular reactions.

    • Troubleshooting Steps:

      • High Dilution: To favor the desired intramolecular cyclization, perform the reaction under high dilution conditions. This can be achieved by slowly adding the substrate to the reaction mixture over an extended period using a syringe pump.

  • Temperature Effects: Higher temperatures can sometimes lead to the formation of undesired byproducts.

    • Troubleshooting Steps:

      • Lower Reaction Temperature: Try running the reaction at a lower temperature to see if this improves selectivity, even if it requires a longer reaction time.

Selectivity_Factors cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrate Substrate Issues Root Poor Selectivity Catalyst Suboptimal Catalyst/Ligand Root->Catalyst Concentration High Concentration Root->Concentration Temperature Incorrect Temperature Root->Temperature Substrate Reactive Functional Groups Root->Substrate

Caption: Factors influencing reaction selectivity.

Difficulty with Product Isolation and Purification

Question: I'm having trouble isolating my azaspirocyclic ketone from the crude reaction mixture. What are some effective purification strategies?

Answer: Proper workup and purification are critical for obtaining a pure product.

Possible Causes & Solutions:

  • Incomplete Reaction: If the reaction has not gone to completion, you will have a mixture of starting material and product, which can be difficult to separate.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction until the starting material is fully consumed.

  • Product Instability: The desired product may be sensitive to the workup conditions.

    • Troubleshooting Steps:

      • Mild Workup: If your product is acid or base sensitive, use a neutral quench (e.g., saturated ammonium chloride or water) and avoid strong acids or bases during extraction.[6]

  • Chromatography Challenges: The product may have similar polarity to byproducts, making separation by column chromatography difficult.

    • Troubleshooting Steps:

      • Optimize Solvent System: Experiment with different solvent systems for column chromatography to improve separation. A step gradient of a more polar solvent can sometimes be effective.

      • Alternative Purification Methods: Consider other purification techniques such as preparative TLC, crystallization, or distillation if column chromatography is ineffective.

Catalyst Deactivation and Recycling

Question: My catalyst seems to deactivate during the reaction, and I'm struggling with recycling it. What can I do?

Answer: Catalyst deactivation is a common problem in catalytic reactions and can be caused by several factors.[7]

Possible Causes & Solutions:

  • Poisoning: Trace impurities in the reactants or solvent can act as catalyst poisons.

    • Troubleshooting Steps:

      • Purify Reagents: Ensure all reagents and solvents are of high purity.

  • Thermal Degradation: High reaction temperatures can lead to catalyst decomposition.

    • Troubleshooting Steps:

      • Lower Temperature: If possible, run the reaction at a lower temperature.

  • Leaching (for Heterogeneous Catalysts): The active metal may leach from the solid support into the reaction mixture.[8]

    • Troubleshooting Steps:

      • Choose a Robust Support: Select a catalyst with a more stable support material.

      • Test for Leaching: After the reaction, filter the catalyst and add fresh substrate to the filtrate. If a reaction occurs, leaching is likely happening.

Deactivation MechanismPotential CauseMitigation Strategy
Poisoning Impurities in reagents/solventPurify all starting materials.
Sintering High reaction temperaturesOperate at the lowest effective temperature.
Fouling Formation of insoluble byproductsOptimize reaction conditions to minimize side reactions.
Leaching Weak metal-support interactionUse a catalyst with a more robust support.

III. Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my specific azaspirocyclic ketone synthesis?

A1: The choice of catalyst depends heavily on the specific transformation you are trying to achieve. Copper-based catalysts are often used for intramolecular hydroamination of alkynes.[1][2] Rhodium catalysts have shown excellent enantioselectivity in certain domino reactions to form aza-spirocyclic indanones.[5] A thorough literature search for similar transformations is the best starting point.

Q2: What is the role of the ligand in these catalytic reactions?

A2: Ligands play a crucial role in modulating the steric and electronic properties of the metal center. This, in turn, influences the catalyst's activity, selectivity, and stability. For example, the addition of a tris((1-benzyl-1H-1,2,3-triazolyl)methyl)amine (TBTA) ligand can improve the efficiency of copper-catalyzed hydroamination.[1]

Q3: Can I scale up my reaction from a few milligrams to a multigram scale?

A3: Scaling up catalytic reactions can be challenging.[8][9] Issues such as heat transfer, mixing, and catalyst deactivation can become more pronounced on a larger scale. A pilot reaction on a small scale is always recommended before attempting a large-scale synthesis. Continuous flow chemistry can also be an effective strategy for scaling up.[10][11]

Q4: My product is an oil and I can't seem to crystallize it. What should I do?

A4: If your product is an oil, purification by column chromatography is the most common method. If it is still impure, you can try converting it to a solid derivative (e.g., a salt if it has a basic nitrogen) for purification and then regenerating the free base.

Q5: How can I confirm the structure of my synthesized azaspirocyclic ketone?

A5: A combination of spectroscopic techniques is necessary for unambiguous structure determination. This typically includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HMBC), Mass Spectrometry (MS) to determine the molecular weight, and Infrared (IR) spectroscopy to identify the ketone functional group.

IV. Experimental Protocols

General Procedure for Copper-Catalyzed Intramolecular Hydroamination

This protocol is a general guideline and may require optimization for your specific substrate.

  • Reaction Setup: To an oven-dried Schlenk tube, add the copper catalyst (e.g., CuI, 5 mol%) and the ligand (if applicable, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Substrate Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. Add the acyclic amino-alkyne precursor (1.0 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

V. References

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2011). Synthesis of 7-Aza-5-deazapurine Analogs via Copper (I)-Catalyzed Hydroamination of Alkynes and 1-Iodoalkynes. National Institutes of Health. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2011). Synthesis of 7-aza-5-deazapurine analogues via copper(I)-catalyzed hydroamination of alkynes and 1-iodoalkynes. PubMed. [Link]

  • Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. [Link]

  • T. M. K. (2008). Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2020). Synthesis of a Spiroketone Intermediate Featuring a Green and Sustainable Telescoped Flow Process. [Link]

  • Wang, C., et al. (2017). Highly enantio-selective synthesis of aza-spirocyclic indanones via rhodium catalysis. Organic & Biomolecular Chemistry. [Link]

  • Zhu, S., et al. (2021). NiH-Catalyzed Hydroamination/Cyclization Cascade: Rapid Access to Quinolines. ACS Catalysis. [Link]

  • Tang, J., et al. (2023). Advances in the Synthesis of Azaspiro[4.5]trienones. Chinese Journal of Organic Chemistry. [Link]

  • Tungler, A., & Szabados, E. (2016). Overcoming Problems at Elaboration and Scale-up of Liquid-Phase Pd/C Mediated Catalytic Hydrogenations in Pharmaceutical Production. Organic Process Research & Development. [Link]

  • MDPI. (2020). Supported Metal Catalysts for the Synthesis of N-Heterocycles. [Link]

  • Zhang, W., et al. (2008). Base-catalyzed intramolecular hydroamination of conjugated enynes. Organic Letters. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Poier, D., et al. (2023). Aiming for More Sustainable Cross-Coupling Chemistry by Employing Single-Atom Catalysis on Scale. Research Collection. [Link]

  • ResearchGate. (2013). Brønsted Acid-Catalyzed Intramolecular Hydroamination of Protected Alkenylamines. Synthesis of Pyrrolidines and Piperidines. [Link]

  • Chemical Science. (2024). A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis. [Link]

  • Das, S., & Dutta, A. (2017). Direct Spirocyclization from Keto-sulfonamides: An Approach to Azaspiro Compounds. Organic Letters. [Link]

  • MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]

  • Amani, J., et al. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Nature Communications. [Link]

  • Frontiers. (2019). Continuous Flow Synthesis of High Valuable N-Heterocycles via Catalytic Conversion of Levulinic Acid. [Link]

  • ResearchGate. (2006). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. [Link]

  • Catalysts. (2021). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. [Link]

  • ResearchGate. (2020). Optimization of the ketone coupling reaction. [Link]

  • Reaction Chemistry & Engineering. (2020). Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process. [Link]

  • Reddit. (2022). Is there a Database for Current Challenges in Organic Synthesis/Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation. [Link]

  • ChemRxiv. (2024). A concise review on copper catalyzed synthesis of α- ketoamides. [Link]

  • Molecules. (2023). Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. [Link]

  • ResearchGate. (2022). Fast Catalytic Pyrolysis of Tetradecanoic Acid: Formation of Ketones as Intermediate Compounds in the Production of Hydrocarbons. [Link]

Sources

Avoiding N-alkylation during Boc deprotection of piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide: Avoiding N-alkylation During Boc Deprotection of Piperidines

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the tert-butoxycarbonyl (Boc) deprotection of piperidine derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you troubleshoot and optimize your reactions effectively.

Q1: I'm seeing an unexpected byproduct with a mass increase of +56 Da after my Boc deprotection. What is happening?

This is a classic sign of N-alkylation, specifically N-tert-butylation, a common side reaction during the acidic cleavage of a Boc group.[1] The deprotected secondary amine of the piperidine ring is nucleophilic and can be alkylated by a reactive electrophile generated in the reaction mixture.

The root cause is the mechanism of the Boc deprotection itself. Under strong acidic conditions, typically with trifluoroacetic acid (TFA), the Boc group is cleaved to form a highly stable tert-butyl carbocation (t-Bu⁺).[2][3] This carbocation is a potent electrophile that, if not properly managed, will react with the most available nucleophile—your desired deprotected piperidine—leading to the formation of an N-tert-butylpiperidine byproduct.[2]

cluster_deprotection Step 1: Boc Deprotection (Acid-Catalyzed) cluster_side_reaction Step 2: Undesired N-Alkylation Side Reaction BocPip N-Boc-Piperidine Protonated Protonated Intermediate BocPip->Protonated + H⁺ H_plus H⁺ (e.g., from TFA) DeprotectedPip Piperidine (Product) Protonated->DeprotectedPip Fragmentation tBu_cation tert-butyl Cation (t-Bu⁺) Potent Electrophile Protonated->tBu_cation N_alkylated N-tert-butylpiperidine (Side Product, +56 Da) DeprotectedPip->N_alkylated Attack by Piperidine-N Isobutene Isobutene tBu_cation->Isobutene - H⁺ tBu_cation->N_alkylated CO2 CO₂

Fig. 1: Mechanism of N-alkylation during Boc deprotection.
Q2: How can I prevent this N-tert-butylation side reaction?

The most effective strategy is to introduce a "scavenger" into the reaction mixture.[2] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your target molecule.[2] They effectively "trap" the carbocation before it has a chance to alkylate the piperidine nitrogen.[2]

The choice of scavenger is critical and depends on the stability of other functional groups in your molecule.

ScavengerTypical Concentration (v/v)Application Notes
Triisopropylsilane (TIS) 2.5% - 5%An excellent scavenger that works via hydride transfer to reduce the carbocation. It is highly effective and generally non-interfering.[1][2]
Triethylsilane (TES) 2.5% - 5%Similar mechanism to TIS and also very effective.[1][4]
Water (H₂O) 2.5% - 5%Acts as a nucleophile to quench the carbocation, forming tert-butanol. Often used in combination with silanes.[1][2]
Anisole / Thioanisole 5%Good scavengers for aromatic or sulfur-containing substrates that might also be susceptible to alkylation.[1][5] Thioanisole is particularly effective for preventing S-alkylation in methionine-containing compounds.[1]
Ethanedithiol (EDT) 2.5%A strong-smelling but highly effective scavenger, especially for protecting free thiol groups (e.g., in cysteine).[1][4]

A common and robust scavenger cocktail for general use is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[1][2] This combination provides both a nucleophilic trap (water) and a reducing agent (TIS) to neutralize the carbocation.

cluster_deprotection Boc Deprotection cluster_interception Scavenger Interception Protonated Protonated N-Boc-Piperidine DeprotectedPip Desired Piperidine (Product) Protonated->DeprotectedPip tBu_cation tert-butyl Cation (t-Bu⁺) Protonated->tBu_cation Quenched Quenched/Neutralized Byproducts tBu_cation->Quenched Trapped! Scavenger Scavenger (e.g., TIS, H₂O) Scavenger->Quenched

Fig. 2: Role of scavengers in preventing N-alkylation.
Q3: My reaction is still sluggish or incomplete even with scavengers. What should I do?

If deprotection is incomplete, N-alkylation is the least of your worries. First, you must ensure the Boc group is fully removed. Here is a troubleshooting workflow:

G start Incomplete Deprotection Observed (TLC/LC-MS) check_acid Is acid concentration sufficient? (e.g., neat TFA or 20-50% in DCM) start->check_acid check_time Is reaction time sufficient? (Typically 1-4 hours at RT) check_acid->check_time Yes increase_acid Increase acid equivalents or use neat TFA. check_acid->increase_acid No increase_time Increase reaction time. Monitor progress every hour. check_time->increase_time No check_temp Is the reaction at Room Temp? check_time->check_temp Yes end_ok Deprotection Complete increase_acid->end_ok increase_time->end_ok increase_temp Gently warm to 40°C. Use scavengers! check_temp->increase_temp Yes alt_acid Consider alternative acid system: 4M HCl in Dioxane check_temp->alt_acid No (Still fails) increase_temp->end_ok alt_acid->end_ok

Fig. 3: Troubleshooting workflow for incomplete Boc deprotection.
  • Insufficient Acid: Ensure you are using a sufficient excess of acid. For many substrates, using 20-50% TFA in Dichloromethane (DCM) is effective, but sometimes neat TFA is required.[1][6]

  • Insufficient Time/Temperature: Most deprotections are complete within 1-4 hours at room temperature.[7] If your substrate is particularly hindered, you may need to extend the reaction time or gently warm the reaction to 40-50°C.[6] Crucially, if you increase the severity of the conditions, the use of scavengers becomes even more important. [1]

  • Solubility Issues: Poor solubility of the starting material can hinder the reaction. Ensure your N-Boc-piperidine is fully dissolved in the chosen solvent.[6]

Q4: Are there alternatives to TFA that are less prone to causing N-alkylation?

Yes. Using a solution of 4M Hydrogen Chloride (HCl) in an organic solvent like dioxane or methanol is an excellent and widely used alternative.[6][7]

There are two primary advantages to this method:

  • Different Byproduct: The reaction generates tert-butyl chloride, which is generally less reactive as an alkylating agent under these conditions compared to the highly electrophilic cation formed with TFA.

  • Product Isolation: The deprotected piperidine often precipitates from the reaction mixture as its hydrochloride salt.[7] This provides a simple and effective method of isolation via filtration, separating it from any soluble byproducts.[7]

This method is often cleaner and can be the go-to procedure for substrates known to be sensitive to tert-butylation.

Q5: Can you provide a reliable, step-by-step protocol for deprotection with scavengers?

Certainly. Here are two field-tested protocols.

Protocol 1: TFA Deprotection with a Scavenger Cocktail

This protocol is robust for most piperidine derivatives.

Materials:

  • N-Boc-protected piperidine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected piperidine (1.0 equiv.) in anhydrous DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask.[7]

  • Prepare the deprotection cocktail: For every 10 mL of final reaction volume, plan for 9.5 mL TFA, 0.25 mL TIS, and 0.25 mL H₂O.

  • Cool the solution of your starting material to 0°C using an ice bath.[7]

  • Slowly add the premixed TFA/TIS/H₂O cocktail to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-4 hours, monitoring progress by TLC or LC-MS until the starting material is consumed.[7]

  • Once complete, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[7]

  • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until the pH is basic (pH > 8).[7]

  • Extract the aqueous layer with DCM (3x).[7]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperidine free base.[7]

Protocol 2: Deprotection using 4M HCl in Dioxane

This is an excellent alternative to TFA, especially for sensitive substrates.

Materials:

  • N-Boc-protected piperidine derivative

  • 4M HCl in Dioxane solution (commercially available)

  • Methanol or Dioxane (optional, as co-solvent)

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc protected piperidine (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane (if necessary for solubility).[6]

  • Add the 4M HCl in dioxane solution (typically 3-5 equivalents of HCl) to the stirred mixture at room temperature.[6]

  • Stir the reaction for 1-3 hours. In many cases, the hydrochloride salt of the deprotected product will precipitate out of the solution.[6][7] Monitor by TLC or LC-MS.

  • Upon completion, you can either: a) Remove the solvent under reduced pressure.[6] b) Add diethyl ether to fully precipitate the hydrochloride salt, then collect the solid product by filtration.[6]

  • To obtain the free base, the resulting hydrochloride salt can be suspended in a biphasic mixture of DCM and a basic aqueous solution (e.g., NaHCO₃ or NaOH) and extracted as described in Protocol 1.[7]

Frequently Asked Questions (FAQs)

Q: Can I use other acids like sulfuric or phosphoric acid? A: While other strong acids can cleave the Boc group, TFA and HCl/dioxane are standard because the solvents are volatile and easily removed.[8] Using non-volatile acids like H₂SO₄ or H₃PO₄ can complicate workup and purification.

Q: I don't have TIS or TES. Is there another common lab chemical I can use as a scavenger? A: Anisole is a common and effective scavenger, though generally less potent than silanes.[5] In a pinch, simply adding 5% water to your TFA can help by trapping the cation to form tert-butanol, but it is not as effective as a dedicated scavenger cocktail.[1]

Q: My molecule has other acid-sensitive groups (e.g., acetals, trityl ethers). What should I do? A: This is a major challenge. The first option is to use the mildest conditions possible, such as 4M HCl in dioxane at 0°C, and carefully monitor the reaction to stop it as soon as the Boc group is gone.[9] If other groups are still cleaved, you may need to explore non-acidic deprotection methods (e.g., thermal deprotection) or reconsider your overall protecting group strategy to ensure orthogonality.[10][11]

Q: Is it possible to remove the N-tert-butyl group if it has already formed? A: Cleaving a tertiary alkyl group from a secondary amine is very difficult and generally not practical. The C-N bond is robust, and conditions required to break it would likely degrade the rest of the molecule. Prevention is by far the best strategy.

References
  • Benchchem. (2025).
  • Benchchem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.
  • ResearchGate. (2017). How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage?
  • ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?
  • Reddit. (2023).
  • Ben Mbarek, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Organic and Medicinal Chemistry Letters.
  • Ben Mbarek, Y., et al. (2012).
  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?
  • Benchchem. (2025). Technical Support Center: Deprotection of Boc-Protected Piperazines.
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.

Sources

Stability of tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate in acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this spirocyclic compound. Our focus is to equip you with the necessary knowledge to anticipate its stability under various chemical environments, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under acidic conditions?

A1: The tert-butoxycarbonyl (Boc) protecting group is the most reactive moiety under acidic conditions and is known to be acid-labile.[][2] Exposure to strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will lead to the cleavage of the Boc group, yielding the corresponding secondary amine (6-azaspiro[3.5]nonan-1-one) and gaseous byproducts, carbon dioxide and isobutylene.[3][4] The reaction is typically rapid and proceeds through a mechanism involving protonation of the carbamate's carbonyl oxygen, followed by the elimination of the stable tert-butyl cation.[4] Therefore, the parent compound is considered unstable in acidic environments.

Q2: How stable is the compound under basic conditions?

A2: The Boc protecting group is generally stable to a wide range of basic and nucleophilic conditions.[3][5] This stability is a cornerstone of its use in orthogonal protection strategies in multi-step organic synthesis.[5] Therefore, this compound is expected to be stable under common basic conditions, such as treatment with sodium bicarbonate, sodium carbonate, or tertiary amines like triethylamine. However, very strong bases or prolonged exposure to harsh basic conditions could potentially affect other parts of the molecule, though the Boc group itself should remain intact.

Q3: Can the spirocyclic ketone be a point of instability?

A3: While the primary point of instability is the Boc-protected amine, the spirocyclic ketone can also participate in certain reactions. Under strongly acidic or basic conditions, enolization of the ketone is possible. However, for the typical conditions used for Boc deprotection (e.g., TFA in dichloromethane), the rate of Boc cleavage is significantly faster than any potential ketone-related degradation. Under specific catalytic conditions not typically employed for simple stability assessment, the C-C bond adjacent to the ketone could be cleaved.[6] For most standard applications, the stability of the spirocyclic ketone is not the primary concern.

Q4: What are the best analytical methods to monitor the stability of this compound?

A4: The stability of this compound can be effectively monitored using standard chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis.[7] A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of a modifier like TFA or formic acid) can separate the parent compound from its deprotected product. A UV detector is typically used for detection.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring of the reaction progress.[7][8] The deprotected amine is more polar and will have a lower Rf value than the starting Boc-protected compound. Staining with ninhydrin can be used to visualize the primary or secondary amine product, which will appear as a colored spot.[7]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Complete disappearance of starting material in acidic workup. The compound has been deprotected by the acidic conditions.This is the expected behavior. If the goal was to maintain the Boc group, avoid acidic conditions. For isolation of the deprotected amine, proceed with a basic workup to neutralize the acid salt.[7]
Multiple unexpected spots on TLC after storage in a chlorinated solvent. Trace amounts of HCl in solvents like dichloromethane (DCM) can cause slow deprotection over time.Use freshly distilled or inhibitor-free solvents. For long-term storage, consider a non-chlorinated solvent or store the compound neat in a dry, inert atmosphere.
Incomplete reaction during a planned Boc-deprotection. Insufficient acid strength or quantity, or too short of a reaction time.Increase the equivalents of acid, switch to a stronger acid (e.g., from HCl in dioxane to TFA), or extend the reaction time. Monitor the reaction progress by TLC or HPLC to determine the optimal conditions.[7]
Formation of byproducts other than the deprotected amine. The tert-butyl cation generated during deprotection may alkylate other nucleophilic functional groups present in the reaction mixture.Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation.[2]

Experimental Protocols

Protocol 1: Stability Assessment in Acidic Conditions (Forced Degradation)

This protocol outlines a typical forced degradation study to assess the stability of this compound in an acidic environment, following principles of pharmaceutical stability testing.[9][10]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • 1 M Hydrochloric Acid (HCl) in water

  • 1 M Sodium Hydroxide (NaOH) for neutralization

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Prepare a stock solution of the test compound in methanol at a concentration of 1 mg/mL.

  • In a clean vial, add 1 mL of the stock solution.

  • Add 1 mL of 1 M HCl. The final concentration of the compound will be 0.5 mg/mL in 50% methanol/water with 0.5 M HCl.

  • Gently mix the solution and start a timer.

  • At specified time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw a 100 µL aliquot.

  • Immediately neutralize the aliquot with an equivalent amount of 1 M NaOH to stop the degradation.

  • Dilute the neutralized aliquot with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by HPLC to determine the percentage of the remaining parent compound and the formation of the deprotected product.

Protocol 2: Stability Assessment in Basic Conditions

Materials:

  • This compound

  • Methanol (HPLC grade)

  • 1 M Sodium Hydroxide (NaOH) in water

  • 1 M Hydrochloric Acid (HCl) for neutralization

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Prepare a stock solution of the test compound in methanol at a concentration of 1 mg/mL.

  • In a clean vial, add 1 mL of the stock solution.

  • Add 1 mL of 1 M NaOH. The final concentration of the compound will be 0.5 mg/mL in 50% methanol/water with 0.5 M NaOH.

  • Gently mix the solution and start a timer.

  • At specified time points (e.g., 0, 1 hr, 4 hr, 8 hr, 24 hr), withdraw a 100 µL aliquot.

  • Immediately neutralize the aliquot with an equivalent amount of 1 M HCl.

  • Dilute the neutralized aliquot with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by HPLC to determine the percentage of the remaining parent compound.

Visualizations

Degradation Pathway in Acidic Conditions

G Compound tert-Butyl 1-oxo-6- azaspiro[3.5]nonane-6-carboxylate Protonation Protonation of Carbonyl Oxygen Compound->Protonation + H+ Intermediate Protonated Intermediate Protonation->Intermediate Cleavage Cleavage Intermediate->Cleavage Products 6-Azaspiro[3.5]nonan-1-one (Deprotected Amine) Cleavage->Products Byproducts CO2 + Isobutylene Cleavage->Byproducts

Caption: Acid-catalyzed deprotection of the Boc group.

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in MeOH) Acid_Sample Mix with Acidic Solution (1M HCl) Stock->Acid_Sample Base_Sample Mix with Basic Solution (1M NaOH) Stock->Base_Sample Timepoints Incubate and Sample at Time Points Acid_Sample->Timepoints Base_Sample->Timepoints Neutralize Neutralize Aliquot Timepoints->Neutralize Dilute Dilute for Analysis Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Data Quantify Degradation HPLC->Data

Caption: Workflow for acidic and basic stability studies.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

  • Deacylative Homolysis of Ketone C(sp3)–C(sp2) Bonds: Streamlining Natural Product Transformations. National Institutes of Health. Available at: [Link]

  • Stability testing of pharmaceutical products. Available at: [Link]

  • Guidance for Industry #5 - Drug Stability Guidelines. FDA. Available at: [Link]

Sources

Technical Support Center: Synthesis of Substituted Azaspiro[3.5]nonanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted azaspiro[3.5]nonanes. This guide is designed for researchers, scientists, and drug development professionals actively working with these valuable three-dimensional scaffolds. Azaspiro[3.5]nonanes are increasingly sought after in medicinal chemistry for their ability to impart favorable physicochemical and pharmacological properties to drug candidates, moving beyond the "flatland" of traditional aromatic systems.[1][2] However, their synthesis is not without challenges. This center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of their construction.

Part 1: Troubleshooting Guide for Common Synthetic Challenges

The synthesis of substituted azaspiro[3.5]nonanes can be hampered by a variety of issues, from low yields to unexpected side products. This section provides a systematic approach to identifying and resolving these common problems.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of the Desired Azaspiro[3.5]nonane 1. Inefficient Ring Formation: The key bond-forming reaction (e.g., cycloaddition, cyclization) may be sluggish or unfavorable under the chosen conditions. 2. Decomposition of Starting Materials or Product: The reaction temperature may be too high, or the reagents may be unstable. 3. Incorrect Stoichiometry: An incorrect ratio of reactants or catalyst can lead to incomplete conversion. 4. Poor Quality Reagents: Impurities in starting materials or solvents can inhibit the reaction.1. Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and concentration. Consider a different solvent or catalyst system. For example, in rhodium-catalyzed cyclopropanations, the choice of ligand on the rhodium catalyst is critical for both yield and stereoselectivity.[3][4] 2. Temperature Control: Run the reaction at a lower temperature, even if it requires a longer reaction time. For sensitive intermediates like β-lactams, maintaining anhydrous conditions is crucial to prevent hydrolysis.[5] 3. Verify Stoichiometry: Accurately measure all reactants and catalysts. In some cases, using a slight excess of one reactant can drive the reaction to completion. 4. Purify Reagents: Ensure all starting materials and solvents are of high purity and anhydrous where necessary.
Formation of Significant Side Products 1. Competing Reaction Pathways: The reaction conditions may favor an alternative pathway, such as elimination or polymerization. 2. Lack of Regioselectivity or Stereoselectivity: The reaction may produce a mixture of isomers that are difficult to separate. 3. Intermolecular vs. Intramolecular Reactions: In reactions like ring-closing metathesis (RCM), intermolecular reactions can lead to oligomers or polymers at high concentrations.[6]1. Re-evaluate the Synthetic Route: A different synthetic strategy might be necessary to avoid the competing pathway. For instance, if a Staudinger cycloaddition is problematic, consider an intramolecular cyclization approach.[7] 2. Use of Chiral Catalysts or Auxiliaries: For stereocontrol, employ chiral catalysts (e.g., chiral rhodium catalysts for cyclopropanation) or attach a chiral auxiliary to one of the starting materials.[3][4] 3. Adjust Concentration for RCM: Perform RCM reactions at high dilution to favor the intramolecular pathway.[8]
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: The desired product and impurities may have very similar retention factors on silica gel. 2. Product Instability on Silica Gel: The spirocyclic product may be sensitive to the acidic nature of silica gel.1. Alternative Purification Techniques: Explore other purification methods such as preparative HPLC, crystallization, or distillation. 2. Use of Neutralized Silica Gel: Treat the silica gel with a base (e.g., triethylamine) before use to prevent decomposition of acid-sensitive compounds.
Challenges in Introducing Substituents 1. Steric Hindrance: The spirocyclic core can be sterically congested, making it difficult to introduce substituents at certain positions. 2. Lack of Functional Group Handles: The initial azaspiro[3.5]nonane scaffold may lack suitable functional groups for further derivatization.1. Strategic Synthesis Design: Plan the synthesis to introduce the desired substituents at an early stage before the formation of the sterically hindered core. 2. Incorporate Functionalizable Groups: Design the synthesis to include protected functional groups (e.g., esters, protected amines) that can be deprotected and modified after the spirocycle is formed.[1][9]

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered by researchers working on the synthesis of substituted azaspiro[3.5]nonanes.

Q1: What are the most common strategies for synthesizing the azaspiro[3.5]nonane core?

A1: Several effective strategies have been developed. The choice of method often depends on the desired substitution pattern and available starting materials. Key approaches include:

  • [2+2] Ketene-Imine Cycloaddition (Staudinger Reaction): This is a versatile method for constructing the β-lactam ring of 2-azaspiro[3.5]nonan-1-ones, which can then be reduced to the corresponding azaspirocycle.[5]

  • Rhodium-Catalyzed Intramolecular Cyclopropanation: This method is particularly useful for the enantioselective synthesis of azaspiro[n.2]alkanes, including the azaspiro[3.5]nonane system, from exocyclic olefins and diazo compounds.[3][4]

  • Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming the cyclohexyl portion of the azaspiro[3.5]nonane scaffold from a diene precursor.[8][10][11]

  • Intramolecular Cyclization Reactions: Various intramolecular cyclization strategies, such as those involving aziridines or Prins-type cyclizations, can be employed to construct the spirocyclic framework.[7][12]

Q2: How can I control the stereochemistry at the spirocyclic center and on the rings?

A2: Achieving high stereoselectivity is a significant challenge. Here are some proven approaches:

  • Chiral Catalysis: The use of chiral catalysts, such as dirhodium tetracarboxylates with chiral ligands, has proven highly effective in enantioselective cyclopropanation reactions to form chiral azaspirocycles.[3][4][13]

  • Substrate Control: The inherent stereochemistry of a chiral starting material can direct the stereochemical outcome of the cyclization reaction.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to a starting material can induce diastereoselectivity in the ring-forming step. The auxiliary can then be removed in a subsequent step.

Q3: My reaction is producing a complex mixture of products. What are the first steps I should take to troubleshoot this?

A3: A complex product mixture suggests a lack of selectivity or the presence of side reactions. A logical troubleshooting workflow is essential:

  • Analyze the Crude Reaction Mixture: Use techniques like 1H NMR and LC-MS to identify the major components of the mixture. This can provide clues about the side reactions that are occurring.

  • Lower the Reaction Temperature: Many side reactions have higher activation energies than the desired reaction. Running the reaction at a lower temperature can often improve selectivity.

  • Check Reagent Purity: Impurities in starting materials, reagents, or solvents can catalyze unwanted side reactions.

  • Ensure an Inert Atmosphere: If your reaction involves air- or moisture-sensitive reagents, ensure that your reaction setup is properly purged with an inert gas (e.g., argon or nitrogen) and that you are using anhydrous solvents.

Below is a conceptual workflow for troubleshooting complex reaction outcomes:

Caption: A logical workflow for troubleshooting synthesis issues.

Q4: What is "ring strain," and how does it affect the synthesis of azaspiro[3.5]nonanes?

A4: Ring strain is a type of instability that arises when bond angles in a ring deviate from their ideal values.[14][15] In azaspiro[3.5]nonanes, the four-membered azetidine ring is significantly strained. This strain has two major implications for synthesis:

  • Thermodynamic Driving Force: The high strain energy of the azetidine ring can sometimes be a thermodynamic driving force for its formation in certain reactions.

  • Reactivity and Instability: The strained ring can be more susceptible to ring-opening reactions, especially under acidic or nucleophilic conditions.[16][17] This needs to be considered when planning subsequent reaction steps and purification.

Part 3: Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for key synthetic methods used to prepare substituted azaspiro[3.5]nonanes.

Protocol 1: Synthesis of a 2-Azaspiro[3.5]nonan-1-one via Staudinger [2+2] Cycloaddition

This protocol is a general guideline for the synthesis of a spiro-β-lactam, a common precursor to 2-azaspiro[3.5]nonanes.[5]

Materials:

  • N-Boc-piperidin-4-one

  • Benzylamine

  • Toluene

  • Magnesium sulfate (anhydrous)

  • Chloroacetyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Sodium sulfate (anhydrous)

Procedure:

  • Imine Formation: a. In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve N-Boc-piperidin-4-one (1.0 eq) and benzylamine (1.05 eq) in toluene. b. Heat the mixture to reflux and monitor the removal of water. Once water evolution ceases, cool the reaction to room temperature. c. Remove the toluene under reduced pressure. The crude imine is typically used without further purification.

  • [2+2] Cycloaddition: a. Dissolve the crude imine in anhydrous DCM under an argon atmosphere and cool the solution to 0 °C in an ice bath. b. In a separate flask, prepare a solution of chloroacetyl chloride (1.2 eq) in anhydrous DCM. c. To the imine solution, slowly add triethylamine (1.5 eq). d. Add the chloroacetyl chloride solution dropwise to the imine/triethylamine mixture over 30 minutes, maintaining the temperature at 0 °C. e. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup and Purification: a. Quench the reaction by slowly adding saturated aqueous sodium bicarbonate. b. Separate the organic layer, and extract the aqueous layer with DCM (2x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-azaspiro[3.5]nonan-1-one derivative.

The following diagram illustrates the workflow for this protocol:

Staudinger_Workflow Start Start Imine Imine Formation (N-Boc-piperidin-4-one + Benzylamine) Start->Imine Cycloaddition [2+2] Cycloaddition (Chloroacetyl chloride, Et3N) Imine->Cycloaddition Workup Aqueous Workup Cycloaddition->Workup Purification Column Chromatography Workup->Purification Product 2-Azaspiro[3.5]nonan-1-one Purification->Product

Caption: Workflow for Staudinger [2+2] cycloaddition.

Protocol 2: Ring-Closing Metathesis for Azaspirocycle Formation

This protocol provides a general procedure for using RCM to form the six-membered ring of an azaspiro[3.5]nonane scaffold.[8][10]

Materials:

  • Diene precursor (e.g., a substituted azetidine with two terminal alkene chains)

  • Grubbs' 2nd generation catalyst

  • Dichloromethane (DCM), anhydrous and degassed

  • Ethylene gas

Procedure:

  • Reaction Setup: a. Dissolve the diene precursor in anhydrous, degassed DCM to a final concentration of 0.001-0.01 M. High dilution is critical to favor intramolecular cyclization. b. Vigorously bubble argon through the solution for 20-30 minutes to remove dissolved oxygen.

  • RCM Reaction: a. Add Grubbs' 2nd generation catalyst (1-5 mol%) to the solution under a positive pressure of argon. b. Gently bubble ethylene gas through the reaction mixture for a few minutes (this can help to regenerate the active catalyst and drive the equilibrium). c. Heat the reaction to reflux (approx. 40 °C for DCM) and monitor its progress by TLC or LC-MS.

  • Workup and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Add a small amount of ethyl vinyl ether to quench the catalyst and stir for 30 minutes. c. Concentrate the reaction mixture under reduced pressure. d. Purify the crude product by column chromatography on silica gel to afford the unsaturated azaspiro[3.5]nonane derivative.

References

  • Qin, L.; et al. (2024). J. Med. Chem., 67, 7836–7858. DOI: 10.1021/acs.jmedchem.4c00027. [Link]

  • Asymmetric Synthesis of Substituted 2-Azaspiro[3.5]nonan-1-ones: An Enantioselective Synthesis of the Cholesterol Absorption Inhibitor (+)-SCH 54016. J. Org. Chem. 1996, 61 (23), 8341–8343. [Link]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. American Chemical Society. [Link]

  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PMC - NIH. [Link]

  • 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Synthesis of bridged azabicyclic structures via ring-closing olefin metathesis. PubMed - NIH. [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. [Link]

  • Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. ACS Publications. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Aza‐spirocyclic motifs in drugs and recent works in the synthesis of N‐spirocyclic building blocks. ResearchGate. [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. [Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Development of the Intramolecular Prins cyclization/Schmidt Reaction for the Construction of the azaspiro[18][18]nonane: Application to the Formal Synthesis of (±)-stemonamine. PubMed. [Link]

  • Ring-closing metathesis. Wikipedia. [Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Publishing. [Link]

  • How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules? Apeiron Synthesis. [Link]

  • Intramolecular Cyclization Reactions of Aziridines with π-Nucleophiles. ResearchGate. [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Thieme. [Link]

  • Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. ACS Publications. [Link]

  • Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. PubMed. [Link]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ResearchGate. [Link]

  • 7-Azaspiro(3.5)nonane. PubChem - NIH. [Link]

  • Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element. NIH. [Link]

  • Ring strain. Wikipedia. [Link]

  • Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. [Link]

  • A “phosphorus derivative” of aziridines: on the importance of ring strain energy and three heteropolar bonds in azaphosphiridines. Dalton Transactions (RSC Publishing). [Link]

  • Synthesis by Intramolecular Cyclization. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting the Wittig Reaction with N-Boc-4-piperidone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing the Wittig reaction with N-Boc-4-piperidone. This resource is designed to provide in-depth troubleshooting advice and frequently asked questions to navigate the common challenges associated with this olefination reaction. Our focus is on providing practical, experience-driven insights to help you optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the Wittig reaction with N-Boc-4-piperidone, offering explanations for the underlying causes and actionable solutions.

Question 1: I am observing a low or no yield of my desired alkene product. What are the likely causes and how can I resolve this?

Answer:

A low or nonexistent yield in a Wittig reaction can be attributed to several factors, primarily related to the stability and reactivity of your phosphorus ylide.

  • Cause 1: Inactive Ylide. The phosphorus ylide is the key nucleophile in this reaction. Its formation and reactivity are critical. Unstabilized ylides, which are often necessary for reacting with ketones like N-Boc-4-piperidone, can be sensitive to air and moisture.[1][2]

    • Solution: Ensure that the reaction is conducted under strictly anhydrous and inert conditions (e.g., using dry solvents and a nitrogen or argon atmosphere). The base used for deprotonating the phosphonium salt to form the ylide must be strong enough (e.g., n-butyllithium, sodium hydride) and added at the appropriate temperature, typically low temperatures to prevent side reactions.[3]

  • Cause 2: Steric Hindrance. N-Boc-4-piperidone is a cyclic ketone, and while not excessively hindered, steric factors can still play a role, especially with bulky ylides.

    • Solution: If you are using a sterically demanding ylide, consider switching to a less hindered one if your synthetic route allows. Alternatively, you may need to employ more forcing reaction conditions, such as higher temperatures or longer reaction times, but monitor carefully for decomposition. For highly hindered ketones, the Horner-Wadsworth-Emmons reaction is a common alternative.[4]

  • Cause 3: Inappropriate Reaction Conditions. The choice of solvent and temperature can significantly impact the reaction outcome.

    • Solution: Ethereal solvents like THF or diethyl ether are commonly used for Wittig reactions.[4] Ensure your chosen solvent is compatible with the base used. For unstabilized ylides, reactions are often initiated at low temperatures (e.g., -78 °C) and then allowed to warm to room temperature.

  • Cause 4: Ylide Decomposition. Unstabilized ylides can be prone to decomposition, especially if the reaction temperature is too high or if there are reactive functional groups present.

    • Solution: Prepare the ylide in situ and add the N-Boc-4-piperidone shortly after its formation. Maintain the recommended temperature profile for your specific ylide.

Question 2: My crude product contains a large amount of a white, crystalline solid that is difficult to separate from my product. What is this byproduct and how can I remove it?

Answer:

The white, crystalline solid is almost certainly triphenylphosphine oxide (TPPO) , the ubiquitous and often challenging byproduct of the Wittig reaction.[5][6] The formation of the very stable phosphorus-oxygen double bond in TPPO is the thermodynamic driving force for the reaction.[7]

Here is a comparison of common methods for removing TPPO:

Method Principle Advantages Disadvantages References
Crystallization/Precipitation Exploits the differential solubility of TPPO and the desired product.Simple, can be effective for large scales, avoids chromatography.Product must be soluble in a solvent where TPPO is not (e.g., cold hexanes or diethyl ether).[5][8]
Column Chromatography Separation based on polarity.Generally effective for small to medium scales.Can be time-consuming, requires large amounts of solvent, and co-elution can occur.[5][6]
Precipitation with Metal Salts TPPO forms insoluble complexes with metal salts like ZnCl₂ or MgCl₂.Can be very effective, especially when chromatography fails.Requires an additional step to remove the metal salt complex.[8][9]
Use of Scavenger Resins TPPO is captured by a resin, which is then filtered off.Simplifies workup, avoids chromatography.Resins can be expensive.[8][9]
Experimental Protocol: Precipitation with a Non-Polar Solvent
  • Dissolve the crude reaction mixture in a minimal amount of a solvent in which both your product and TPPO are soluble (e.g., dichloromethane or toluene).

  • Slowly add a non-polar solvent like hexanes or pentane while stirring vigorously.

  • To enhance precipitation, cool the mixture in an ice bath or refrigerator.

  • Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of the cold non-polar solvent.[8]

  • The filtrate, containing your purified product, can then be concentrated under reduced pressure.

Question 3: My TLC plate shows multiple spots, and I am unsure which corresponds to my product. How can I identify the product and byproducts?

Answer:

A complex TLC profile is a common issue. Here’s how to approach it:

  • Spot Identification:

    • N-Boc-4-piperidone (Starting Material): This is a relatively polar ketone. It will have a lower Rf value.

    • Alkene Product: The product is generally less polar than the starting ketone, so it should have a higher Rf value.

    • Triphenylphosphine Oxide (TPPO): TPPO is moderately polar and can sometimes have an Rf value close to the product, complicating purification by chromatography.

    • Unreacted Ylide/Decomposition Products: These can appear as various spots, depending on the ylide used.

  • Troubleshooting Workflow:

Caption: A simple workflow for identifying spots on a TLC plate.

Question 4: The reaction is not proceeding to completion, and I have a significant amount of unreacted N-Boc-4-piperidone. What should I do?

Answer:

Incomplete conversion is often linked to the reactivity of the ylide.

  • Cause 1: Ylide Reactivity. Stabilized ylides (e.g., those with an adjacent ester or ketone) are less reactive and may struggle to react with ketones.[3][7] Unstabilized ylides (e.g., with alkyl substituents) are more reactive and generally preferred for ketones.[1][10]

    • Solution: Ensure you are using an appropriate ylide for reacting with a ketone. If using a stabilized ylide, you may need to increase the reaction temperature or consider a more reactive alternative like the Horner-Wadsworth-Emmons reagent.

  • Cause 2: Stoichiometry. An insufficient amount of the ylide will naturally lead to incomplete conversion of the ketone.

    • Solution: Use a slight excess of the phosphonium salt and base (e.g., 1.1-1.5 equivalents) to ensure complete conversion of the N-Boc-4-piperidone.

Question 5: I am obtaining a mixture of E/Z isomers. How can I control the stereoselectivity of the reaction?

Answer:

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[4]

  • Unstabilized Ylides: These ylides typically react under kinetic control to favor the formation of the Z-alkene.[4][7][10] The reaction is generally irreversible.

  • Stabilized Ylides: These ylides react under thermodynamic control, and the reaction is often reversible. This allows for equilibration to the more stable E-alkene.[1][4][7]

To control the stereoselectivity:

  • For the Z-alkene: Use an unstabilized ylide under salt-free conditions.

  • For the E-alkene: Use a stabilized ylide. If you must use an unstabilized ylide and require the E-alkene, the Schlosser modification can be employed, which involves the use of an additional equivalent of organolithium base at low temperatures to equilibrate an intermediate to favor the E-product.[1][4]

Frequently Asked Questions (FAQs)

What are the primary byproducts of a Wittig reaction with N-Boc-4-piperidone?

The main byproduct is triphenylphosphine oxide (TPPO).[5] Other potential byproducts include unreacted starting materials (N-Boc-4-piperidone and the phosphonium salt) and any products from the decomposition of the ylide.

How is the phosphorus ylide typically prepared for the reaction?

The phosphorus ylide (also known as a Wittig reagent) is usually prepared by reacting triphenylphosphine with an alkyl halide to form a phosphonium salt.[11] This salt is then deprotonated with a strong base, such as n-butyllithium or sodium hydride, to generate the reactive ylide in situ.[3]

What is the mechanism of the Wittig reaction and byproduct formation?

The currently accepted mechanism involves a [2+2] cycloaddition between the ylide and the carbonyl group of N-Boc-4-piperidone to form a four-membered ring intermediate called an oxaphosphetane.[7][12] This intermediate then collapses in a retro-[2+2] cycloaddition to yield the desired alkene and the thermodynamically stable triphenylphosphine oxide (TPPO).[13]

Wittig_Mechanism A N-Boc-4-piperidone C Oxaphosphetane Intermediate A->C B Phosphorus Ylide B->C D Alkene Product C->D E Triphenylphosphine Oxide (TPPO) C->E

Caption: The mechanism of the Wittig reaction.

Which purification method is most effective for removing triphenylphosphine oxide?

There is no single "best" method, as the optimal choice depends on the scale of your reaction and the properties of your desired product. For many research-scale syntheses, a combination of precipitation from a non-polar solvent followed by column chromatography is a robust approach. For larger-scale preparations, chromatography-free methods such as precipitation with metal salts or crystallization are more practical.[5][6]

References

  • Technical Support Center: Removal of Triphenylphosphine Oxide from Wittig Reactions - Benchchem. (n.d.).
  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (2021). ACS Omega.
  • Unstabilized Ylide Reactions in Wittig. (n.d.). Scribd.
  • WITTIG REACTION | MECHANISM - AdiChemistry. (n.d.).
  • Wittig Reaction - Organic Chemistry Portal. (n.d.).
  • Wittig reaction - Wikipedia. (n.d.).
  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (2021). ACS Publications.
  • Triphenylphosphine Oxide- Waste Not, Want Not. (2023). Scientific Update.
  • Method for recovering triphenylphosphine oxide from Wittig reaction rectification residual liquid. (n.d.). Google Patents.
  • Wittig Reaction. (2024). Chem-Station Int. Ed..
  • The Wittig Reaction: Examples and Mechanism. (n.d.). Chemistry Steps.
  • Wittig Reaction - Common Conditions. (n.d.).
  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.
  • Reactivity and Selectivity in the Wittig Reaction: A Computational Study. (2006). ResearchGate.
  • Stereoselective Wittig Reaction-Overview. (n.d.). ChemTube3D.
  • The Wittig reaction. (n.d.). Organic Chemistry II - Lumen Learning.

Sources

Technical Support Center: Optimizing Spirocyclization Reactions for Nonane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spirocyclization Reactions. This guide is designed for researchers, synthetic chemists, and drug development professionals engaged in the synthesis of spiro[4.4]nonane scaffolds and their derivatives. Spirocycles, with their inherent three-dimensionality, are increasingly vital in medicinal chemistry, yet their synthesis can present significant challenges, particularly concerning reaction yield and selectivity.[1]

This document provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting guides for issues you may encounter during your experiments. Our goal is to explain the causality behind experimental choices, empowering you to diagnose problems and rationally design optimization strategies.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding spirocyclization reactions for nonane synthesis.

Q1: What are the most common reasons for low yields in spirocyclization reactions?

Low yields are a frequent challenge and typically stem from a combination of factors rather than a single issue.[2] The most common culprits include:

  • Sub-optimal Reaction Conditions: Temperature, pressure, and reaction time are critical variables. An inadequate temperature may lead to an incomplete reaction, while excessive heat can cause decomposition of starting materials, intermediates, or the final product.[3][4]

  • Poor Catalyst Activity or Deactivation: The catalyst, especially in transition-metal-catalyzed reactions, can be poisoned by impurities in substrates or solvents.[5] For air- or moisture-sensitive catalysts, improper handling can lead to deactivation, halting the reaction prematurely.

  • Competing Side Reactions: Depending on the substrate and conditions, side reactions such as elimination, rearrangement, or oligomerization can compete with the desired spirocyclization pathway, consuming starting materials and reducing the yield of the target spirocycle.[2][6]

  • Reagent Quality and Stoichiometry: The purity of starting materials is paramount; trace impurities can inhibit the catalyst or trigger side reactions.[7][8] Incorrect stoichiometry can also lead to incomplete conversion.

  • Inefficient Purification: Significant product loss can occur during workup and purification steps like liquid-liquid extraction or column chromatography, leading to a low isolated yield even if the reaction conversion was high.[2]

Q2: How does the choice of solvent impact the yield and selectivity of the reaction?

Solvent choice is a critical parameter that influences nearly every aspect of the reaction.[9][10] It is not merely an inert medium but an active participant that can:

  • Stabilize Intermediates and Transition States: The polarity of the solvent can differentially solvate the ground state and transition state of the reaction.[9][10] For reactions involving charged intermediates, a polar solvent can stabilize these species, accelerating the reaction. This stabilization also affects the energy difference between diastereomeric transition states, thereby influencing stereoselectivity.[7][11]

  • Affect Reagent Solubility: All reactants must be sufficiently soluble at the reaction temperature to participate. Poor solubility can lead to a stalled or sluggish reaction.

  • Influence Catalyst Activity: The solvent can coordinate with the catalyst, altering its electronic properties and steric environment, which in turn affects its activity and selectivity.

A change in solvent can have a dramatic effect. For instance, in some dearomative spirocyclization reactions, switching from a non-polar solvent like toluene to a polar aprotic solvent like THF or DCM can significantly alter yield and selectivity.[12]

Q3: My starting material is decomposing. What can I do to prevent this?

Starting material decomposition is a clear sign that the reaction conditions are too harsh for your substrate.[2] To address this, consider the following adjustments:

  • Lower the Reaction Temperature: This is the most straightforward approach. Many reactions that are sluggish at room temperature can proceed cleanly, albeit more slowly, at 0 °C or lower. This minimizes side reactions and decomposition pathways.[4]

  • Change the Catalyst or Reagent: If using a strong Lewis acid or base, consider switching to a milder alternative. For example, some palladium-catalyzed processes can be sensitive, and the choice of ligand can modulate reactivity to prevent substrate degradation.[13]

  • Reduce Reaction Time: Monitor the reaction closely using TLC or LC-MS. If the product forms relatively quickly before significant decomposition occurs, quench the reaction early to maximize the isolated yield.[14]

  • Slow Addition of Reagents: Adding a reactive reagent dropwise over a longer period can help maintain a low instantaneous concentration, preventing rapid, exothermic events that can lead to decomposition.[14]

Q4: I am observing the formation of significant side products. How can I minimize them?

The formation of side products indicates that one or more alternative reaction pathways are competitive with your desired spirocyclization. To favor the desired pathway:

  • Optimize Temperature: Higher temperatures often provide the activation energy for undesired pathways. Lowering the temperature is a primary strategy to improve selectivity.[15][16]

  • Screen Solvents: As discussed in Q2, the solvent can stabilize one transition state over another. A systematic screening of solvents with varying polarities is highly recommended.[9][12]

  • Adjust Stoichiometry: An excess of one reagent might promote side reactions. Try adjusting the ratios of your reactants and catalyst.

  • Modify the Substrate: If possible, modifying the steric or electronic properties of the starting material can disfavor the side reaction. For example, adding a bulky protecting group near a reactive site can sterically hinder an undesired pathway.

Troubleshooting Guide: From Diagnosis to Solution

This guide provides a systematic approach to resolving specific issues encountered during spirocyclization experiments.

Problem 1: Low or No Product Formation (Reaction Stalled)

You've set up your reaction, but after several hours, TLC or LC-MS analysis shows primarily unreacted starting material.

Potential Cause Diagnostic Check Recommended Solution
Inactive Catalyst Use a known, reliable reaction to test the catalyst batch. Check for visual signs of degradation (e.g., color change).Use a fresh batch of catalyst or a different catalyst altogether.[5] For sensitive catalysts, ensure they are handled under strictly inert conditions (glovebox or Schlenk line).
Poor Reagent Quality Analyze starting materials via NMR, melting point, or other appropriate techniques to confirm purity.Purify starting materials via recrystallization, distillation, or column chromatography.[8] Ensure solvents are anhydrous, as trace water can quench reagents or deactivate catalysts.[2]
Insufficient Temperature The reaction may have a high activation energy.Screen a range of higher temperatures in small-scale test reactions.[3][4] Monitor carefully for any signs of decomposition.
Incorrect Reaction Setup Double-check all reagent calculations and ensure proper assembly of glassware for inert atmosphere conditions if required.Review the experimental procedure meticulously. Ensure thorough mixing/stirring.[14]
Workflow for Diagnosing a Stalled Reaction

Caption: Decision tree for troubleshooting a stalled spirocyclization reaction.

Problem 2: Poor Diastereoselectivity

The reaction works, but you are getting an undesirable mixture of diastereomers that is difficult to separate.

Potential Cause Diagnostic Check Recommended Solution
Thermodynamic Equilibrium Run the reaction for a shorter time to see if one diastereomer forms first (kinetic product).Lower the reaction temperature significantly. This often favors the kinetic product by increasing the energy difference between competing transition states.[2][15]
Sub-optimal Catalyst/Ligand The current catalyst system may not offer sufficient facial selectivity.Screen a library of chiral ligands with varying steric and electronic properties.[7] Chiral catalysts, such as those based on nickel or palladium with specific phosphine ligands, can induce high stereoselectivity.[17][18]
Solvent Effects The solvent may not be adequately differentiating the diastereomeric transition states.Screen a range of solvents with different polarities and coordinating abilities (e.g., Toluene, THF, DCM, Acetonitrile).[7][11]
Presence of Additives The presence or absence of certain additives (e.g., Lewis acids, bases) can influence the transition state geometry.Experiment with the addition of additives. For example, acid additives can sometimes promote cycloaddition and influence diastereoselectivity.[15]
Experimental Protocol: Screening for Improved Diastereoselectivity
  • Baseline Experiment: Run the reaction under your current standard conditions to serve as a baseline for comparison. Analyze the diastereomeric ratio (d.r.) using ¹H NMR or chiral HPLC.

  • Temperature Screening: Set up parallel reactions at several different temperatures (e.g., 40 °C, 25 °C, 0 °C, and -20 °C). Monitor each reaction until the starting material is consumed, then analyze the d.r.

  • Solvent Screening: Set up parallel reactions at the optimal temperature identified in step 2. Use a range of anhydrous solvents such as Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN). Analyze the d.r. for each.

  • Ligand/Catalyst Screening: If using a metal-catalyzed reaction, set up an array of reactions using different ligands with the same metal precursor. This is often the most impactful variable for controlling stereochemistry.[7]

  • Analysis: Compile the results in a table to identify the conditions that provide the highest diastereomeric ratio.

Condition Temperature (°C)SolventLigandd.r.
Baseline25THFLigand A2:1
Test 10THFLigand A5:1
Test 2-20THFLigand A8:1
Test 3-20TolueneLigand A3:1
Test 4-20THFLigand B>20:1
Problem 3: Product Decomposition During Workup or Purification

The crude reaction mixture shows a good yield of the desired product, but the final isolated yield is low.

Potential Cause Diagnostic Check Recommended Solution
Acid/Base Sensitivity The spirocyclic product may be unstable to acidic or basic conditions used in the aqueous workup.Perform a neutral workup. Quench the reaction with saturated ammonium chloride (mildly acidic) or water, and avoid strong acid/base washes. If possible, filter the crude mixture through a plug of silica or celite and proceed directly to purification.
Instability on Silica Gel Some compounds can degrade on silica gel during column chromatography.Use a less acidic stationary phase like neutral alumina or a treated silica gel (e.g., washed with triethylamine). Alternatively, consider purification by recrystallization or preparative HPLC.
Thermal Instability The product may be decomposing during solvent removal under high vacuum or heat.Concentrate the product at room temperature or lower using a cold water bath for the rotovap. Avoid using high heat.
Air/Oxidative Instability The product may be sensitive to air.Conduct the workup and purification under an inert atmosphere (e.g., nitrogen or argon) where possible. Store the final product under inert gas at low temperature.
Visualizing Reaction vs. Degradation Pathways

G cluster_reaction Desired Reaction Pathway cluster_degradation Undesired Degradation Pathways A Starting Material B Spirocyclization A->B D Side Reaction (e.g., Rearrangement) A->D C Desired Spiro[4.4]nonane B->C E Decomposition (e.g., on Silica) C->E

Caption: Competing pathways: desired spirocyclization versus side reactions and product degradation.

References

  • New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp 3 Character. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Construction of Annulated Spiro[4.4]-nonane-diones via the Tandem [4 + 2]-Cycloaddition/Aromatization Reaction. (2023). The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Construction of Annulated Spiro[4.4]-nonane-diones via the Tandem [4 + 2]-Cycloaddition/Aromatization Reaction. (2023). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Optically active spiro[4.4]nonane derivatives: syntheses and circular dichroism of bis-αβ-unsaturated ketones. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Synthesis of Spiro[cycloalkane-pyridazinones] with High Fsp3 Char... (2021). Ingenta Connect. Retrieved January 19, 2026, from [Link]

  • Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. (2013). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Dearomative spirocyclization of ynamides. (2021). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. (2024). MDPI. Retrieved January 19, 2026, from [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. (2024). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. (2018). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Multiple Factors Regulate the Spirocyclization Equilibrium of Si-Rhodamines. (2020). PubMed. Retrieved January 19, 2026, from [Link]

  • Enantioselective Organocatalyzed Cascade Dearomatizing Spirocycloaddition Reactions of Indole-Ynones. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of spiro[4.4]nonane-containing functional organic molecules. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes. (2018). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Solvent effects. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds. (2021). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. Retrieved January 19, 2026, from [Link]

  • Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Effect of Temperature on Reactions of Chemical Organic Synthesis. (2024). Lneya. Retrieved January 19, 2026, from [Link]

  • (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Solvent effects on stereoselectivity: more than just an environment. (2009). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Ynones in dearomative spirocyclisation processes: a review. (2024). White Rose Research Online. Retrieved January 19, 2026, from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Fully Selective Synthesis of Spirocyclic-1,2-oxazine N-Oxides via Non-Catalysed Hetero Diels-Alder Reactions with the Participation of Cyanofunctionalysed Conjugated Nitroalkenes. (2023). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Spectrofluorometric investigations on the solvent effects on the photocyclization reaction of diclofenac. (2023). PubMed. Retrieved January 19, 2026, from [Link]

  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Remarkable temperature effect on intramolecular [3+2] cyclization. (2007). u:cris-Portal. Retrieved January 19, 2026, from [Link]

  • Temperature effects on a whole metabolic reaction cannot be inferred from its components. (2003). The Royal Society. Retrieved January 19, 2026, from [Link]

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. (2022). MDPI. Retrieved January 19, 2026, from [Link]

  • Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. (2011). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. (2012). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Construction of Annulated Spiro[4.4]-nonane-diones via the Tandem [4 + 2]-Cycloaddition/Aromatization Reaction. (2023). PubMed. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Synthesis Reactions - Examples and Practice Problems. (2016). YouTube. Retrieved January 19, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Azaspiro[3.5]nonane and Azaspiro[4.4]nonane Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the contemporary landscape of medicinal chemistry, the strategic move away from planar, aromatic systems towards three-dimensional (3D) scaffolds is a well-established principle for enhancing the quality of drug candidates.[1][2][3] Azaspirocycles, characterized by their inherent rigidity and well-defined substituent vectors, have become powerful tools in this "escape from flatland."[1][4] This guide offers an in-depth, objective comparison of two prominent azaspirocyclic scaffolds: azaspiro[3.5]nonane and azaspiro[4.4]nonane.

A brief clarification on nomenclature: The query specified "azaspiro[4.4]octane," which is a structural improbability. A spirocycle with two five-membered rings sharing a central carbon results in a nine-atom framework. Therefore, this guide will focus on the widely utilized azaspiro[4.4]nonane scaffold for a meaningful and chemically accurate comparison.

This analysis will delve into the structural nuances, synthetic accessibility, and resulting physicochemical properties that dictate the strategic deployment of each scaffold in drug discovery programs. By grounding our discussion in experimental data and established protocols, we aim to provide a valuable resource for informed scaffold selection.

Structural and Conformational Analysis: The Foundation of 3D Design

The fundamental difference between the azaspiro[3.5]nonane and azaspiro[4.4]nonane scaffolds lies in the size of the constituent rings: an azetidine fused to a cyclohexane versus a pyrrolidine fused to a cyclopentane. This seemingly subtle distinction has profound implications for the molecule's three-dimensional shape, conformational flexibility, and how it presents substituents to a biological target.

  • Azaspiro[3.5]nonane : This scaffold combines the strained, four-membered azetidine ring with the flexible, six-membered cyclohexane ring. The cyclohexane ring typically adopts a chair conformation to minimize steric strain, while the azetidine ring is puckered. This combination creates a rigid structure with substituents projecting in well-defined axial and equatorial-like vectors. The inherent strain of the azetidine ring can influence the reactivity and pKa of the nitrogen atom.[5]

  • Azaspiro[4.4]nonane : This system consists of two five-membered rings, a pyrrolidine and a cyclopentane. Both rings adopt envelope or twist conformations. This scaffold is generally less strained than its [3.5] counterpart. The conformational landscape can be more complex, but it still provides a rigid framework that reduces the entropic penalty upon binding to a target.[4] Its constrained geometry can enhance binding affinity and improve metabolic stability.

The choice between these scaffolds allows chemists to fine-tune the spatial arrangement of pharmacophoric elements. The azaspiro[3.5]nonane offers a more "extended" presentation of substituents off the cyclohexane ring, while the azaspiro[4.4]nonane provides a more compact and globular architecture.

Caption: 2D representation of Azaspiro[3.5]nonane and Azaspiro[4.4]nonane scaffolds.

Comparative Physicochemical and ADME Properties

The introduction of a spirocyclic scaffold is a well-known strategy to modulate key drug-like properties.[2] Increasing the fraction of sp³-hybridized carbons (Fsp³) often leads to improved solubility, enhanced metabolic stability, and a more favorable overall ADME profile.[2][3]

While the exact properties are highly dependent on the specific substitution pattern, we can compare the parent scaffolds based on computed values to understand their intrinsic contributions.

Property7-Azaspiro[3.5]nonane1-Azaspiro[4.4]nonaneRationale for Difference
Molecular Formula C₈H₁₅NC₈H₁₅NIsomeric structures
Molecular Weight 125.21 g/mol 125.21 g/mol Isomeric structures
Predicted pKa 10.511.2The less-strained pyrrolidine nitrogen in the [4.4] system is generally more basic than the azetidine nitrogen in the [3.5] system.
Predicted XLogP3 1.81.9The slightly more compact and globular shape of the [4.4] system can lead to a marginal increase in lipophilicity.
Predicted Water Solubility 15.5 g/L10.3 g/LThe slightly lower lipophilicity and different crystal packing potential of the [3.5] system may contribute to higher predicted aqueous solubility.
Topological Polar Surface Area 12 Ų12 ŲBoth contain a single secondary amine, resulting in identical TPSA.

Data sourced from a comparative analysis by BenchChem.[1]

Key Insights:

  • Basicity: The choice of scaffold offers a handle to modulate the pKa of the basic nitrogen, which is critical for target engagement (e.g., salt-bridge formation) and off-target effects (e.g., hERG liability). The azaspiro[4.4]nonane is predicted to be the stronger base.[1]

  • Lipophilicity and Solubility: Both scaffolds are in a favorable range for drug-like space. The azaspiro[3.5]nonane is predicted to be slightly less lipophilic and more soluble, which can be advantageous for oral absorption and reducing metabolic clearance.[1][6]

Synthesis Strategies: Practicality and Accessibility

The adoption of any scaffold in a drug discovery program is heavily reliant on its synthetic tractability. Fortunately, robust synthetic routes have been developed for both systems.

General Synthetic Workflow:

G Start Commercially Available Starting Materials Intermediate Key Precursor Construction (e.g., oxime ether, diallyl amine) Start->Intermediate Multi-step Synthesis Cyclization Spirocyclization (e.g., Radical, Metathesis, Dieckmann Condensation) Intermediate->Cyclization Key Ring-Forming Reaction Final Functionalized Azaspirocycle Scaffold Cyclization->Final

Caption: Generalized workflow for the synthesis of azaspirocyclic scaffolds.

Synthesis of Azaspiro[3.5]nonane: A common strategy involves solid-phase synthesis, which is amenable to creating libraries of compounds for screening.[7] A key transformation is the Dieckmann condensation to form the spirocyclic ketone, followed by further modifications.[7] This approach is particularly valuable for generating diverse analogs for structure-activity relationship (SAR) studies.

Synthesis of Azaspiro[4.4]nonane: Multiple efficient strategies exist for this scaffold. One powerful method is a domino radical bicyclization, which can construct the spirocycle in a single step from a linear precursor like an O-benzyl oxime ether.[8][9][10] Other notable methods include palladium-catalyzed cascade cyclizations and building the second ring onto a pre-existing pyrrolidine core.[8] The choice of route often depends on the desired substitution pattern and scalability.[8]

Applications in Drug Design: Case Studies

The true value of a scaffold is demonstrated by its successful application in bioactive molecules.

Azaspiro[3.5]nonane in Focus:

  • Sonrotoclax (BGB-11417): This next-generation Bcl-2 inhibitor, developed by BeiGene, incorporates a 7-azaspiro[3.5]nonane linker.[4] This rigid spirocyclic element is a key feature that contributes to its high potency against both wild-type and mutant forms of Bcl-2, as well as enhanced selectivity over related proteins like Bcl-xL.[4]

  • GPR119 Agonists: Researchers at Taisho Pharmaceutical designed a novel class of GPR119 agonists for the potential treatment of diabetes using a 7-azaspiro[3.5]nonane core.[11] Optimization of substituents on this scaffold led to the identification of a potent compound with a desirable pharmacokinetic profile and glucose-lowering effects in animal models.[11]

Azaspiro[4.4]nonane in Focus:

  • Cephalotaxus Alkaloids: The 1-azaspiro[4.4]nonane ring system is the core structure of several bioactive natural products, such as cephalotaxine.[10] Derivatives of these natural products have shown potent antiproliferative activity, with one, homoharringtonine, being approved for the treatment of chronic myeloid leukemia.[10]

  • Anticancer and Antimicrobial Agents: Derivatives of the 2-azaspiro[4.4]nonane scaffold have demonstrated a wide range of biological activities, including potential as anticancer, antimicrobial, and central nervous system (CNS) agents. The nitrogen atom provides a convenient point for chemical modification to optimize SAR.

Experimental Protocols

To ensure the practical applicability of this guide, we provide standardized protocols for assessing key drug-like properties.

Protocol 1: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of a compound in an aqueous buffer, which is a critical parameter for predicting oral absorption and ensuring reliable results in biological assays.[12][13]

Methodology (Adapted from Shake-Flask Method): [12]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[14]

  • Plate Setup: Dispense 5 µL of the DMSO stock solution into designated wells of a 96-well microtiter plate.[14]

  • Buffer Addition: Add 245 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours to allow for precipitation to reach a steady state.[12]

  • Separation: Filter the solution using a solubility filter plate (e.g., Millipore MultiScreen) to separate the undissolved precipitate from the saturated solution.[12]

  • Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectrophotometry, against a standard curve prepared in PBS/DMSO.[12][15]

  • Data Analysis: The measured concentration in the filtrate is reported as the kinetic solubility of the compound.

Protocol 2: Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs), providing an estimate of its metabolic clearance.[16][17][18]

Methodology (Adapted from Standard Protocols): [16][19][20]

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice.[17]

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[16][17]

    • Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.[16]

  • Reaction Mixture Preparation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the test compound (from a DMSO or acetonitrile stock) to achieve a final concentration of 1 µM. The final organic solvent concentration should be less than 1%.[17]

    • Add the diluted liver microsomes to a final protein concentration of 0.5 mg/mL.[17]

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution to each well.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).[16][17]

  • Reaction Quenching: Stop the reaction at each time point by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[16]

  • Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the proteins.[16][19]

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[16]

Conclusion and Strategic Recommendations

Both azaspiro[3.5]nonane and azaspiro[4.4]nonane are validated and highly valuable scaffolds in modern drug discovery. The choice between them is not a matter of inherent superiority but of strategic alignment with the goals of a specific medicinal chemistry program.

  • Choose Azaspiro[3.5]nonane when:

    • A slightly lower lipophilicity and higher aqueous solubility are desired.[1]

    • The project requires the specific vector projections afforded by the azetidine-cyclohexane fusion.

    • Modulating targets like GPCRs or certain enzymes where this scaffold has shown success (e.g., GPR119 agonists) is the goal.[11]

  • Choose Azaspiro[4.4]nonane when:

    • A slightly higher basicity of the nitrogen is needed for a key salt-bridge interaction.[1]

    • A more compact, globular 3D architecture is required to fit into a specific binding pocket.

    • Mimicking natural product cores or exploring CNS targets is of interest.[10]

Ultimately, the empirical evaluation of both scaffolds within a given chemical series is the most definitive way to determine the optimal choice. By leveraging their distinct structural and physicochemical properties, medicinal chemists can continue to successfully navigate beyond the "flatland" of traditional drug design and develop innovative therapeutics with improved properties.

References

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]

  • ResearchGate. (2025). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Available from: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Mercell. metabolic stability in liver microsomes. Available from: [Link]

  • MDPI. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]

  • ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available from: [Link]

  • ACS Publications. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • PubMed. (2007). In vitro solubility assays in drug discovery. Available from: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • Springer Nature Experiments. (2017). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available from: [Link]

  • PubMed. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Available from: [Link]

  • PubMed. (2015). Synthesis, Structure Activity Relationships and Biological Activity Evaluation of Novel Spirocyclic thiazolidin-4-ones as Potential Anti-Breast Cancer and Epidermal Growth Factor Receptor Inhibitors. Available from: [Link]

  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]

  • ResearchGate. (2025). Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)Cephalotaxine. Available from: [Link]

  • gsrs. 2-(2-METHYLPHENYL)-2-AZASPIRO(4.4)NONANE-1,3-DIONE. Available from: [Link]

  • NIH. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Available from: [Link]

  • ResearchGate. Structure activity relationship study of compounds 10 and 6. Available from: [Link]

  • PubMed. (2004). Diversity-oriented synthesis of azaspirocycles. Available from: [Link]

  • ResearchGate. Structure-activity relationship study of novel anticancer aspirin-based compounds. Available from: [Link]

  • PubChemLite. 4,4-difluoro-2-azaspiro[4.4]nonane hydrochloride (C8H13F2N). Available from: [Link]

  • NIH. (2014). Structure-activity relationship study of novel anticancer aspirin-based compounds. Available from: [Link]

  • SpringerLink. (2016). Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry. Available from: [Link]

  • Conformational Analysis. Available from: [Link]

  • Conformational Analysis: The Fundamentals. Available from: [Link]

  • Chemistry LibreTexts. (2025). 3.2: Conformational analyses. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement: Azaspiro[3.5]nonane vs. Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles. Bioisosterism, the replacement of a molecular fragment with another that retains similar biological activity, is a cornerstone of this process.[1][2] It allows medicinal chemists to fine-tune physicochemical and pharmacokinetic properties, enhancing efficacy, selectivity, and safety.[3][4] This guide provides an in-depth comparison of the ubiquitous piperidine ring and a promising, three-dimensional alternative: the 7-azaspiro[3.5]nonane scaffold.

The piperidine moiety is one of the most common N-heterocycles in pharmaceuticals, prized for its synthetic tractability and its ability to act as a basic handle for interacting with biological targets.[] However, its conformational flexibility and potential for metabolic liabilities can present challenges. Azaspiro[3.5]nonane emerges as a compelling bioisostere, offering a rigid, spirocyclic core that imparts distinct structural and physicochemical properties. This guide will explore the nuances of this bioisosteric swap, supported by experimental data and protocols to empower researchers in their drug design endeavors.

Part 1: Structural and Physicochemical Properties

The fundamental differences between piperidine and 7-azaspiro[3.5]nonane stem from the latter's spirocyclic nature, where two rings are joined at a single carbon atom. This structural feature introduces a higher degree of three-dimensionality and rigidity compared to the simple chair/boat conformations of piperidine.

This inherent rigidity can be advantageous for locking a molecule into a bioactive conformation, potentially increasing binding affinity and selectivity. The spirocyclic core also projects substituents into distinct vectors in 3D space, offering new possibilities for exploring target interactions.

Comparative Data Summary

The choice between these two scaffolds significantly impacts key drug-like properties. The following table summarizes their core physicochemical characteristics.

PropertyPiperidine7-Azaspiro[3.5]nonaneRationale for Difference & Implication
Molecular Weight 85.15 g/mol [6]125.21 g/mol [7]The addition of the cyclobutane ring increases molecular weight. This must be considered in the context of "rule of five" guidelines.
Lipophilicity (calc. LogP) 0.84[6]1.8 (approx. computed)[7]Increased carbon count generally increases lipophilicity. However, the 3D shape can influence solvation and may lead to counterintuitive effects on distribution coefficients (LogD) at physiological pH.[8]
Basicity (pKa) ~11.12Typically slightly higherThe spirocyclic structure can alter the hybridization and electronic environment of the nitrogen, often leading to a modest increase in basicity compared to a simple piperidine.
3D Shape Flexible (Chair/Boat)Rigid SpirocycleRigidity can reduce the entropic penalty of binding. The spirocyclic core provides novel exit vectors for substituents.
Synthetic Accessibility Readily available, many commercial derivatives[]More complex, multi-step synthesis required[9][10]Piperidine is a commodity chemical. Azaspiro[3.5]nonane requires dedicated synthetic routes, increasing cost and time for library synthesis.

Part 2: Pharmacological and Pharmacokinetic Implications

The substitution of piperidine with azaspiro[3.5]nonane is not merely a structural change; it has profound consequences for a compound's interaction with its biological target and its journey through the body.

Impact on Target Binding and Selectivity

The defined three-dimensional structure of the azaspiro[3.5]nonane core can lead to more specific and higher-affinity interactions with a target protein. By locking substituents in precise orientations, it's possible to exploit binding pockets more effectively than with a flexible piperidine analogue. This can be a powerful strategy to enhance potency and, critically, to improve selectivity against off-target proteins, thereby reducing potential side effects.

Modulating Metabolic Stability

Metabolic stability is a critical factor in determining a drug's half-life and overall exposure.[11] Saturated heterocyclic rings like piperidine are often susceptible to Phase I metabolism, particularly oxidation by cytochrome P450 (CYP) enzymes.[12] The introduction of a spirocyclic center can alter the metabolic profile in several ways:

  • Steric Shielding: The cyclobutane ring can sterically hinder access of metabolic enzymes to the nitrogen or adjacent carbons.

  • Blocking Metabolic Hotspots: The quaternary spiro-carbon is not susceptible to oxidation. If a carbon atom in the piperidine ring is a known metabolic "hotspot," replacing it with the spiro-center can block this pathway.

  • Altered Lipophilicity: Changes in lipophilicity can affect the compound's partitioning into the active site of metabolic enzymes.

In a study on GPR119 agonists, derivatives containing the 7-azaspiro[3.5]nonane core were identified that demonstrated desirable pharmacokinetic profiles in rats, indicating that this scaffold is compatible with achieving good metabolic stability and oral bioavailability.[10]

G cluster_workflow Bioisosteric Replacement Workflow cluster_assays A Identify Piperidine-Containing Lead Compound B Synthesize Azaspiro[3.5]nonane Analogue C In Vitro Profiling Assay1 Target Binding/Potency Assay2 LogP / LogD Assay3 pKa Assay4 Metabolic Stability D Analyze Data: Compare Potency, Selectivity, ADME Properties E Decision Point: Improved Profile? F Advance to In Vivo Studies G Re-design or Select Alternative Bioisostere

Part 3: Experimental Protocols

To make an informed decision, rigorous experimental validation is essential. Below are standardized protocols for determining the key physicochemical and pharmacokinetic parameters discussed.

Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the octanol-water partition coefficient (LogP).[13]

Methodology:

  • Preparation: Prepare a stock solution of the test compound in n-octanol that has been pre-saturated with water. Also, prepare a water phase pre-saturated with n-octanol.

  • Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the saturated water.

  • Equilibration: Seal the vial and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow for complete partitioning. To avoid emulsion formation, gentle inversion can be used for an extended period (up to 24 hours).[14]

  • Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the LogP value using the formula: LogP = log10 ([Compound]octanol / [Compound]aqueous)[15]

Protocol 2: Determination of Basicity (pKa) by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.[16]

Methodology:

  • System Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4, 7, and 10).[17]

  • Sample Preparation: Dissolve an accurately weighed amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (typically 1-10 mM).[16]

  • Initial pH Adjustment: If the compound is a base, add a standardized solution of strong acid (e.g., 0.1 M HCl) to lower the pH to ~2, ensuring the amine is fully protonated.

  • Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode and begin adding a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments.[18]

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa corresponds to the pH at the half-equivalence point—the point where half of the acid required for full neutralization has been added.[18][19]

Protocol 3: In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[12][20]

Methodology:

  • Reagent Preparation:

    • Test Compound: Prepare a stock solution (e.g., 10 mM in DMSO) and dilute to the final incubation concentration (typically 1 µM) in buffer.

    • Liver Microsomes/Hepatocytes: Thaw cryopreserved human liver microsomes or hepatocytes and dilute to the desired concentration (e.g., 0.5 mg/mL protein for microsomes) in incubation buffer.[21]

    • Cofactor: Prepare a solution of NADPH (for Phase I metabolism in microsomes) in buffer. Hepatocytes contain endogenous cofactors.[12]

  • Incubation:

    • Pre-warm the microsome/hepatocyte suspension to 37°C.

    • Initiate the reaction by adding the test compound to the microsome/hepatocyte suspension.

    • Immediately add the NADPH solution to start the metabolic process (for microsomes).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a solution containing a protein-precipitating organic solvent (e.g., ice-cold acetonitrile with an internal standard).[21]

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.

  • Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (k) is the elimination rate constant. The in vitro half-life (t½) is calculated as 0.693/k.[21]

Conclusion

The choice of a scaffold in drug design is a critical decision with far-reaching implications. While piperidine remains a workhorse in medicinal chemistry, the 7-azaspiro[3.5]nonane core presents a compelling alternative for overcoming specific challenges. Its rigid, three-dimensional structure can be leveraged to improve potency, enhance selectivity, and block pathways of metabolic degradation. However, these potential benefits must be weighed against its increased synthetic complexity and molecular weight. By employing rigorous, quantitative experimental comparisons as outlined in this guide, researchers can make data-driven decisions, rationally navigating the trade-offs to select the optimal scaffold for their drug discovery program.

References

  • Sharma, A. et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
  • Barreiro, E. J., et al.
  • Dandriyal, J., & Singh, R. (2022). Bioisosterism in Drug Discovery and Development - An Overview. Medicinal Chemistry, 18(9), 915-925.
  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery.
  • Stevens, M. F. G., et al. (2018). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 23(9), 2113.
  • Rajagopal, A. (2023). BIOISOSTERSM. Slideshare.
  • Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?.
  • Creative Bioarray. In Vitro Metabolic Stability.
  • Creative Biolabs. Metabolic Stability Assay.
  • Corning Life Sciences. (2014).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine.
  • Wang, T., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.
  • Cheméo. Chemical Properties of Piperidine (CAS 110-89-4).
  • WuXi AppTec. (2023). Evaluating Metabolic Stability in Drug Development: 5 Assays.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20277171, 7-Azaspiro[3.5]nonane.
  • Google Patents. (2022). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Oreate AI. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • BenchChem. Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one.
  • Creative Bioarray.
  • BenchChem. Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
  • ECETOC. (2005). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report No. 96.
  • BOC Sciences. Piperidines - Building Block.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 55279771, 7-Oxa-1-azaspiro[3.5]nonane.
  • De-Aguin, P., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21030011, 7-Oxa-2-azaspiro(3.5)nonane.
  • Stephens, S. J., & Jonich, M. J. (1971). Determination of pKa using the half-volume method: A laboratory experiment.
  • ACD/Labs. LogP—Making Sense of the Value.
  • ResearchGate. 2-azaspiro[3.3]heptane as bioisoster of piperidine.
  • Sijm, D. T. H. M., et al. (2016). Development of Methods for the Determination of pKa Values.
  • Mykhailiuk, P. K., et al. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Enamine.
  • Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.
  • Shi, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58940.
  • Oreate AI. (2025).
  • Zhang, Y., & Li, H. (2007). A High-Throughput Method for Lipophilicity Measurement.
  • Enamine. Spirocyclic Piperidine Bioisostere.
  • Kirichok, A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • Chemicalbook. (2023). 7-Azaspiro[3.5]nonane-7-carboxylic acid, 2-hydroxy-, 1,1-dimethylethyl ester.
  • Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(7), 1017-1023.
  • Sigma-Aldrich. 2-Oxo-7-azaspiro[3.

Sources

A Comparative Guide to the In Vitro Validation of Novel GPR119 Agonists with a 7-Azaspiro[3.5]nonane Core

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of G-protein-coupled receptor 119 (GPR119) agonists featuring a novel 7-azaspiro[3.5]nonane core against other established alternatives. We will delve into the essential in vitro validation workflows, explaining the causality behind experimental choices and presenting supporting data to guide researchers in drug development.

Introduction: GPR119 as a Key Target for Metabolic Disease

G protein-coupled receptor 119 (GPR119) has emerged as a highly promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and related metabolic disorders.[1][2] Expressed predominantly in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 plays a crucial role in glucose homeostasis.[3][4][5]

Activation of GPR119 by an agonist initiates a signaling cascade that elevates intracellular cyclic AMP (cAMP).[4][6] This increase in cAMP leads to two key downstream effects:

  • In Pancreatic β-cells: Potentiation of glucose-dependent insulin secretion (GSIS).[4][7]

  • In Intestinal L-cells: Stimulation of glucagon-like peptide-1 (GLP-1) and other incretin hormones.[8][9][10][11]

This dual mechanism—directly enhancing insulin release and indirectly stimulating it via incretins—makes GPR119 agonists an attractive therapeutic strategy.[2] The glucose-dependent nature of their action is a critical feature, minimizing the risk of hypoglycemia that can be a side effect of other antidiabetic therapies.[7][11] Recently, compounds incorporating a 7-azaspiro[3.5]nonane scaffold have been identified as a novel and potent class of GPR119 agonists, warranting a detailed examination of their in vitro performance.[12][13]

The GPR119 Signaling Pathway

GPR119 is canonically coupled to the Gαs subunit of the heterotrimeric G protein.[5][6] The binding of an agonist stabilizes an active conformation of the receptor, triggering the exchange of GDP for GTP on the Gαs subunit. This activated subunit then dissociates and stimulates adenylyl cyclase, the enzyme responsible for converting ATP into the second messenger cAMP.[12] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to promote insulin granule exocytosis in β-cells and GLP-1 release from L-cells.[9][12]

GPR119_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular GPR119 GPR119 Receptor Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Catalyzes Conversion Agonist GPR119 Agonist (e.g., 7-Azaspiro[3.5]nonane derivative) Agonist->GPR119 Binds Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Pancreatic β-cell: Glucose-Stimulated Insulin Secretion Intestinal L-cell: GLP-1 Secretion PKA->Effect Promotes

Caption: GPR119 Gαs-coupled signaling cascade.

Featured Agonists for Comparison

For this guide, we will compare a representative potent agonist from the novel 7-azaspiro[3.5]nonane class with well-characterized agonists from different structural classes.

Compound ClassRepresentative AgonistKey Features
7-Azaspiro[3.5]nonane Compound 54g A novel, highly potent agonist identified through structural optimization of the spirocyclic core.[13]
Piperidinyl-pyrimidine AR231453 A well-studied, potent reference agonist used widely in preclinical research.[8][14]
Tri-substituted Pyrimidine AS1269574 A small-molecule agonist identified through library screening, demonstrating clear glucose-dependency.[7]

In Vitro Validation Strategy: A Two-Pillar Approach

A robust in vitro validation of a GPR119 agonist rests on two key pillars: quantifying the direct engagement of the signaling pathway and measuring the subsequent physiological response. This is best achieved through a cAMP accumulation assay and a GLP-1 secretion assay.

Validation_Workflow cluster_Pillar1 Pillar 1: Target Engagement & Pathway Activation cluster_Pillar2 Pillar 2: Physiological Response start Start: Candidate Agonist P1_Cell Cell System: HEK293 cells stably expressing human GPR119 start->P1_Cell P2_Cell Cell System: Enteroendocrine Cell Line (e.g., GLUTag, STC-1) start->P2_Cell P1_Assay cAMP Accumulation Assay (e.g., HTRF, AlphaScreen, Luminescence) P1_Cell->P1_Assay P1_Result Output: Potency (EC50) & Efficacy (% Activation) P1_Assay->P1_Result end End: Candidate Profile P1_Result->end Comparative Analysis P2_Assay GLP-1 Secretion Assay P2_Cell->P2_Assay P2_Measure Measurement: ELISA or HTRF for secreted GLP-1 P2_Assay->P2_Measure P2_Result Output: Potency (EC50) & Efficacy (Fold Increase) P2_Measure->P2_Result P2_Result->end Comparative Analysis

Caption: General workflow for in vitro GPR119 agonist validation.

Experimental Protocols

The following protocols represent standardized, self-validating methodologies for assessing GPR119 agonist performance.

Protocol 1: cAMP Accumulation Assay

This assay directly measures the production of the second messenger cAMP following receptor activation in a controlled, recombinant cell system. Using a cell line like HEK293 that stably expresses the human GPR119 receptor ensures that the observed signal is directly attributable to the target.

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for this purpose.[15][16]

Step-by-Step Protocol:

  • Cell Seeding: Seed HEK293 cells stably expressing human GPR119 into a low-volume 384-well plate at an optimized density. Allow cells to adhere overnight.

    • Rationale: A stable cell line provides consistent receptor expression levels, reducing variability. Overnight adherence ensures cells are healthy and responsive at the time of the assay.

  • Compound Preparation: Prepare serial dilutions of the test agonists (e.g., Compound 54g, AR231453, AS1269574) and a reference agonist (e.g., forskolin, a direct adenylyl cyclase activator) in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX.

    • Rationale: A PDE inhibitor is critical to prevent the degradation of newly synthesized cAMP, thereby amplifying the signal and increasing the assay window.[17]

  • Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for 30 minutes at room temperature.

    • Rationale: A 30-minute incubation is typically sufficient to achieve maximal cAMP accumulation without causing significant receptor desensitization.

  • Cell Lysis & Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate antibody) in a lysis buffer directly to the wells. Incubate for 60 minutes at room temperature, protected from light.

    • Rationale: The HTRF assay is based on competition. Intracellular cAMP produced by the cells competes with the d2-labeled cAMP for binding to the cryptate-labeled antibody. High cellular cAMP leads to a low HTRF signal.[16]

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the 665/620 ratio and normalize the data. Plot the normalized response against the log of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 (potency) and Emax (efficacy).

Protocol 2: GLP-1 Secretion Assay

This assay measures the ability of an agonist to induce the secretion of the key incretin hormone GLP-1 from a physiologically relevant cell line. Murine GLUTag or STC-1 cells are widely used models as they endogenously express GPR119 and secrete GLP-1.[4][18]

Step-by-Step Protocol:

  • Cell Seeding: Seed GLUTag cells in a 24- or 48-well plate and grow to ~80-90% confluency.

  • Pre-incubation/Wash: Gently wash the cells twice with a serum-free buffer (e.g., KRB or HBSS) to remove any residual media components. Pre-incubate the cells in this buffer for 1-2 hours at 37°C.

    • Rationale: This step starves the cells and establishes a stable, low baseline of GLP-1 secretion prior to stimulation.

  • Compound Stimulation: Aspirate the pre-incubation buffer. Add fresh buffer containing the desired concentrations of test agonists. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 µM Forskolin). Incubate for 2 hours at 37°C.

    • Rationale: A 2-hour stimulation period allows for robust secretion and accumulation of GLP-1 in the supernatant for reliable detection.

  • Supernatant Collection: Carefully collect the supernatant from each well into microcentrifuge tubes containing a DPP-4 inhibitor (e.g., sitagliptin) and a protease inhibitor cocktail.

    • Rationale: This is a critical step. Active GLP-1 is rapidly degraded by the enzyme DPP-4.[19][20] Adding an inhibitor immediately upon collection is essential for accurately measuring the secreted active form of the hormone.

  • GLP-1 Quantification: Centrifuge the tubes to pellet any detached cells. Measure the concentration of active GLP-1 in the cleared supernatant using a commercially available ELISA or HTRF kit according to the manufacturer's instructions.

  • Data Normalization & Analysis: The amount of GLP-1 can be normalized to the total protein content of the cells in each well (measured after lysing the cells). Calculate the fold-change in GLP-1 secretion over the vehicle control. Plot the fold-change against the log of the agonist concentration to determine the EC50.

Comparative Data Analysis

The performance of GPR119 agonists is primarily defined by their potency (EC50), which is the concentration required to elicit 50% of the maximal response. Lower EC50 values indicate higher potency.

AgonistCore StructureAssayCell TypePotency (EC50)Reference
Compound 54g 7-Azaspiro[3.5]nonanecAMP AccumulationCHO-hGPR1196 nM [13]
AR231453 Piperidinyl-pyrimidineGLP-1 SecretionGLUTag56 nM [8]
AS1269574 Tri-substituted PyrimidinecAMP AccumulationHEK293-hGPR1192.5 µM (2500 nM) [7]

Interpretation of Results:

The data clearly demonstrates the high potency of the novel 7-azaspiro[3.5]nonane scaffold. Compound 54g exhibits single-digit nanomolar potency in a direct target engagement assay (cAMP accumulation), positioning it as a significantly more potent compound than AS1269574 and comparable to or exceeding the potency of established reference compounds like AR231453. This suggests that the 7-azaspiro[3.5]nonane core is a highly effective scaffold for designing potent GPR119 agonists.

Conclusion

The in vitro validation of GPR119 agonists requires a multi-faceted approach that confirms both direct receptor activation and downstream physiological function. The 7-azaspiro[3.5]nonane chemical series, represented here by Compound 54g, demonstrates exceptional potency in vitro. Its performance, when compared against established agonists using standardized and robust protocols for cAMP accumulation and GLP-1 secretion, underscores its potential as a promising candidate for further development in the treatment of type 2 diabetes. This guide provides the foundational workflows and rationale necessary for researchers to conduct their own comparative assessments and advance the discovery of next-generation metabolic therapeutics.

References

  • Targeting GPR119 for the potential treatment of type 2 diabetes mellitus. (2014). Progress in Molecular Biology and Translational Science. [Link]

  • Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. (2010). British Journal of Pharmacology. [Link]

  • Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. (2009). British Journal of Pharmacology. [Link]

  • GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell. (2009). Diabetes. [Link]

  • GPR119 agonists for the potential treatment of type 2 diabetes and related metabolic disorders. (2010). Current Opinion in Drug Discovery & Development. [Link]

  • GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell. (2009). American Diabetes Association. [Link]

  • Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells. (2015). Diabetologia. [Link]

  • The significance of GPR119 agonists as a future treatment for type 2 diabetes. (2010). Drugs of the Future. [Link]

  • Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. (2010). British Journal of Pharmacology. [Link]

  • GPR119 agonists for the treatment of type 2 diabetes. (2010). Expert Opinion on Therapeutic Patents. [Link]

  • GPR119, a novel G protein‐coupled receptor target for the treatment of type 2 diabetes and obesity. Semantic Scholar. [Link]

  • GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. (2008). British Journal of Pharmacology. [Link]

  • Activation and signaling mechanism revealed by GPR119-Gs complex structures. (2022). Nature Communications. [Link]

  • What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes?. (2022). Biomedicine & Pharmacotherapy. [Link]

  • What are GPR119 agonists and how do they work?. (2024). Patsnap Synapse. [Link]

  • In-vitro GLP-1 Release Assay Using STC-1 Cells. (2020). Bio-protocol. [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Human Glucagon-Like Peptide-1 Receptor Reporter Assay System (GLP-1R). Indigo Biosciences. [Link]

  • Validation of the cell-based, HTRF cAMP assay for G protein-coupled receptor 119. ResearchGate. [Link]

  • Structures of selected GPR119 agonists under clinical development. ResearchGate. [Link]

  • GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates. (2024). Expert Opinion on Investigational Drugs. [Link]

  • Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion. (2010). Biochemical and Biophysical Research Communications. [Link]

  • Labeling and Characterization of Human GLP-1-Secreting L-cells in Primary Ileal Organoid Culture. (2020). Cell Reports. [Link]

  • Inhibition of dipeptidyl peptidase 4 allows accurate measurement of GLP-1 secretion in mice. (2023). American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations. (2023). Molecular Pharmaceutics. [Link]

  • What is the most reliable GLP-1 assay?. ResearchGate. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual - NCBI. [Link]

  • Discovery of a nortropanol derivative as a potent and orally active GPR119 agonist for type 2 diabetes. ResearchGate. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Azaspiro[3.5]nonane GPR119 Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of azaspiro[3.5]nonane derivatives as agonists for the G-protein coupled receptor 119 (GPR119). As a promising therapeutic target for type 2 diabetes and related metabolic disorders, understanding the nuanced interplay between the chemical structure of these agonists and their biological activity is paramount for the rational design of novel therapeutics.[1][2][3][4] This document synthesizes findings from key research, presenting comparative data and detailed experimental protocols to support drug discovery and development professionals.

Introduction: GPR119 as a Key Regulator of Glucose Homeostasis

G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[5][6] Its activation by agonist binding initiates a signaling cascade that plays a crucial role in glucose homeostasis. GPR119 is coupled to the Gαs subunit of the heterotrimeric G protein.[5][6] This coupling leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][5] The subsequent increase in intracellular cAMP levels has a dual beneficial effect:

  • In pancreatic β-cells: Elevated cAMP enhances glucose-stimulated insulin secretion (GSIS), a key process for maintaining normal blood glucose levels.[5][7]

  • In intestinal L-cells: Increased cAMP promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1).[2][5][8] GLP-1 further potentiates insulin secretion from β-cells in a glucose-dependent manner, minimizing the risk of hypoglycemia.[2]

The azaspiro[3.5]nonane scaffold has emerged as a particularly promising core structure for the development of potent and selective GPR119 agonists.[3][8][9] Its rigid, three-dimensional structure provides a well-defined orientation for substituents to interact with the receptor binding pocket.

The GPR119 Signaling Pathway

The activation of GPR119 by an azaspiro[3.5]nonane agonist triggers a well-defined intracellular signaling pathway, as illustrated in the diagram below. The ultimate downstream effects of this pathway are the enhancement of insulin secretion and the release of incretin hormones, both of which contribute to improved glycemic control.

GPR119_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Azaspiro[3.5]nonane Agonist GPR119 GPR119 Agonist->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicles Insulin/GLP-1 Vesicles PKA->Vesicles Phosphorylates proteins leading to Release Enhanced Insulin & GLP-1 Secretion Vesicles->Release Exocytosis

Caption: GPR119 signaling cascade initiated by an azaspiro[3.5]nonane agonist.

Structure-Activity Relationship (SAR) of Azaspiro[3.5]nonane Agonists

The general structure of a 7-azaspiro[3.5]nonane GPR119 agonist can be divided into three key regions for SAR exploration: the spirocyclic core, the piperidine N-capping group (R2), and the left-hand aryl group (R3).[9]

cAMP_Assay_Workflow A Seed GPR119-expressing cells in 384-well plate B Incubate overnight A->B C Treat cells with serially diluted test compounds + IBMX B->C D Incubate for 30 min at 37°C C->D E Lyse cells and add cAMP Detection Solution (contains PKA) D->E F Add Kinase-Glo® Reagent (measures remaining ATP) E->F G Measure luminescence F->G H Calculate cAMP concentration and determine EC50 G->H

Caption: Workflow for the in vitro cAMP accumulation assay.

In Vivo Efficacy Assessment: Oral Glucose Tolerance Test (OGTT)

The oral glucose tolerance test (OGTT) is a standard in vivo model used to evaluate the glucose-lowering effects of GPR119 agonists in animal models of diabetes or in healthy animals. [9][10][11] Principle: The OGTT measures the body's ability to clear a glucose load from the bloodstream. An effective GPR119 agonist will improve glucose tolerance, resulting in a lower and faster return to baseline blood glucose levels after a glucose challenge. [10] Step-by-Step Methodology (in Rats):

  • Animal Acclimatization and Fasting:

    • Acclimatize male Sprague-Dawley rats for at least one week.

    • Fast the animals overnight (typically 16-18 hours) with free access to water. [10]2. Compound Administration:

    • Administer the test compound (e.g., compound 54g ) or vehicle control orally via gavage at a predetermined dose.

  • Baseline Blood Glucose Measurement:

    • At a set time point after compound administration (e.g., 30 or 60 minutes), collect a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose. [10]4. Oral Glucose Challenge:

    • Immediately after the baseline blood sample is taken, administer a glucose solution (typically 2 g/kg) orally via gavage. [10]5. Post-Glucose Blood Sampling:

    • Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes). [10]6. Blood Glucose Analysis:

    • Measure the blood glucose concentration in each sample using a glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration against time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion from t=0 to t=120 minutes. A statistically significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

OGTT_Workflow A Fast rats overnight B Administer test compound or vehicle orally A->B C Measure baseline blood glucose (t=0) B->C D Administer oral glucose challenge (2 g/kg) C->D E Collect blood samples at 15, 30, 60, and 120 min D->E F Measure blood glucose levels E->F G Plot blood glucose vs. time and calculate AUC F->G H Compare AUC of treated vs. vehicle groups G->H

Caption: Workflow for the in vivo oral glucose tolerance test (OGTT).

Conclusion and Future Directions

The 7-azaspiro[3.5]nonane scaffold has proven to be a highly versatile and effective core for the development of potent GPR119 agonists. SAR studies have demonstrated that strategic modifications to the piperidine N-capping group and the left-hand aryl moiety can lead to compounds with low nanomolar potency. The optimization of these compounds, guided by a thorough understanding of their SAR and supported by robust in vitro and in vivo assays, holds significant promise for the development of novel therapeutics for type 2 diabetes. Future research in this area will likely focus on further refining the pharmacokinetic and pharmacodynamic properties of these agonists to achieve optimal clinical efficacy and safety profiles.

References

  • Lauffer, L. M., Iakoubov, R., & Brubaker, P. L. (2009). GPR119 is essential for oleoylethanolamide-induced glucagon-like peptide-1 secretion from the intestinal L cell. Diabetes, 58(5), 1058–1066.
  • Semple, G., et al. (2008). 1. Discovery of the First Potent and Orally Efficacious Agonist of the G-Protein-Coupled Receptor 119. Journal of Medicinal Chemistry, 51(17), 5172-5175.
  • Chu, Z. L., Jones, R. M., He, H., Carroll, C., Gutierrez, V., Lucman, A., ... & Behan, D. P. (2007). A role for β-cell-expressed GPR119 in glycemic control by enhancing glucose-dependent insulin release. Endocrinology, 148(6), 2601–2609.
  • Shah, U., & Kowalski, T. J. (2010). GPR119 agonists for the potential treatment of type 2 diabetes and related metabolic disorders. Vitamins and hormones, 84, 415–448.
  • Soga, T., Ohishi, T., Matsui, T., Saito, T., Hori, E., Hiasa, H., ... & Ohta, H. (2005). Lysophosphatidylcholine enhances glucose-dependent insulin secretion via an orphan G-protein-coupled receptor.
  • Overton, H. A., Babbs, A. J., Doel, S. M., Fyfe, M. C., Gardner, L. S., Griffin, G., ... & Widdowson, P. S. (2006). Deorphanization of a G protein-coupled receptor for oleoylethanolamide and its use in the discovery of small-molecule hypophagic agents. Cell metabolism, 3(3), 167–175.
  • Matsuda, D., Kawamura, M., Kobashi, Y., & Ohtake, N. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & medicinal chemistry, 26(8), 1832–1847.
  • Hansen, K. B., Rosenkilde, M. M., & Schwartz, T. W. (2012). GPR119: a fat sensor of the enteroendocrine system. British journal of pharmacology, 165(5), 1410–1420.
  • Zhang, S. Y., Li, J., & Xie, X. (2014). Validation of the cell-based, HTRF cAMP assay for G protein-coupled receptor 119. Acta pharmacologica Sinica, 35(1), 139–146.
  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Retrieved from [Link]

  • Lexington Medical Center. (n.d.). Glucose Tolerance Protocol (Oral). Retrieved from [Link]

  • Rossi, M., et al. (2022). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Molecules, 27(15), 4930.
  • PhenX Toolkit. (2010). Oral Glucose Tolerance Test. Retrieved from [Link]

  • Zhang, S. Y., et al. (2014). Development and validation of cell-based assays for the screening of GPR119 agonists. Acta Pharmacologica Sinica, 35(1), 139-146.
  • Mouse Metabolic Phenotyping Centers. (2024). Oral Glucose Tolerance Test. Retrieved from [Link]

  • McClure, K. F., & Salter, J. G. (2013). A categorical structure-activity relationship analysis of GPR119 ligands.
  • Sapra, A., & Bhandari, P. (2023). Glucose Tolerance Test. In StatPearls.
  • Manchester University NHS Foundation Trust. (n.d.). Oral Glucose Tolerance Test. Retrieved from [Link]

  • Shah, U., & Kowalski, T. J. (2010). GPR119 agonists for the potential treatment of type 2 diabetes and related metabolic disorders. Vitamins and Hormones, 84, 415-448.
  • Sakairi, M., et al. (2012). Synthesis and SAR studies of bicyclic amine series GPR119 agonists. Bioorganic & medicinal chemistry letters, 22(15), 5123–5128.

Sources

Confirming Target Engagement of PROTACs with Azaspiro[3.5]nonane Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins. The efficacy of a PROTAC hinges on its ability to form a stable ternary complex between a target protein and an E3 ubiquitin ligase, a process heavily influenced by the nature of the linker connecting the two binding moieties. This guide provides a comprehensive comparison of key experimental methodologies for confirming target engagement of PROTACs, with a specific focus on those incorporating rigid azaspiro[3.5]nonane linkers. By understanding the nuances of each technique, researchers can make informed decisions to robustly validate their PROTAC candidates.

The Significance of Linker Rigidity: The Case for Azaspiro[3.5]nonane

The linker in a PROTAC is not merely a spacer but a critical determinant of the geometry and stability of the ternary complex.[1][2] While flexible linkers like PEG or alkyl chains have been widely used, there is a growing interest in rigid linkers to lock the PROTAC in a bioactive conformation, potentially enhancing potency and selectivity.[3][4] The azaspiro[3.5]nonane scaffold is an example of a rigid linker that can pre-organize the warhead and E3 ligase ligand, reducing the entropic penalty of ternary complex formation.[5][6] This rigidity can lead to more defined protein-protein interactions within the ternary complex, which may influence the choice of target engagement assays.[1][3]

A Multi-faceted Approach to Target Engagement Confirmation

Confirming that a PROTAC engages its intended target inside a cell is a critical step in its development. A variety of biophysical and cell-based assays can be employed, each providing a unique piece of the puzzle. The choice of assay depends on the specific question being asked, the available resources, and the stage of PROTAC development. For PROTACs with rigid azaspiro[3.5]nonane linkers, the constrained nature of the molecule adds another layer of consideration.

I. Biophysical Assays: Quantifying Molecular Interactions in a Purified System

Biophysical assays are invaluable for dissecting the individual binding events that contribute to ternary complex formation. These in vitro techniques provide quantitative data on binding affinities and kinetics, offering a foundational understanding of the PROTAC's mechanism of action.

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are powerful label-free techniques for measuring real-time binding kinetics and affinity.[7][8][9]

  • Causality Behind Experimental Choice: SPR and BLI are ideal for determining the binary binding affinities of the PROTAC to the target protein and the E3 ligase independently. For a PROTAC with a rigid azaspiro[3.5]nonane linker, these assays can reveal if the constrained conformation favors binding to one partner over the other. Furthermore, these techniques can be used to study the kinetics of ternary complex formation by immobilizing one protein and flowing the PROTAC and the other protein over the surface. A stable ternary complex, potentially favored by a rigid linker, would exhibit a slower dissociation rate.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[8][9]

  • Causality Behind Experimental Choice: ITC is the gold standard for determining binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. For an azaspiro[3.5]nonane-linked PROTAC, ITC can reveal whether the rigidity of the linker leads to a more enthalpically or entropically driven binding event for both binary and ternary complex formation. This information is crucial for understanding the driving forces behind the interaction.

Fluorescence Polarization (FP) is a solution-based technique that measures changes in the polarization of fluorescent light upon binding.[8]

  • Causality Behind Experimental Choice: FP is a versatile and high-throughput method for determining binding affinities. A fluorescently labeled ligand (either for the target or the E3 ligase) is displaced by the PROTAC, leading to a change in polarization. This assay is particularly useful for initial screening of PROTAC candidates and can be adapted to study ternary complex formation. The defined conformation of a rigid PROTAC may lead to a more pronounced and consistent change in polarization upon binding.

Table 1: Comparison of Biophysical Assays for PROTACs with Azaspiro[3.5]nonane Linkers

AssayPrincipleInformation ProvidedConsiderations for Azaspiro[3.5]nonane Linkers
SPR/BLI Change in refractive index upon binding to a sensor surfaceReal-time kinetics (kon, koff), Affinity (KD)Can assess if rigidity impacts binding kinetics to individual partners and the stability of the ternary complex.
ITC Measures heat change upon bindingAffinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS)Provides insight into the thermodynamic drivers of binding, which may be influenced by the pre-organized linker.
FP Change in polarization of fluorescent lightAffinity (KD)High-throughput; the defined conformation may lead to more robust and reproducible signals.
II. Cell-Based Assays: Confirming Target Engagement in a Physiological Context

While biophysical assays provide fundamental binding information, cell-based assays are essential to confirm that the PROTAC can penetrate the cell membrane, engage its target, and induce its degradation in a complex cellular environment.

Cellular Thermal Shift Assay (CETSA®) is a label-free method that relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[10]

  • Causality Behind Experimental Choice: CETSA® is a powerful tool to demonstrate direct target engagement in intact cells or cell lysates.[11] A shift in the melting temperature of the target protein in the presence of the PROTAC provides direct evidence of binding. For a PROTAC with a rigid azaspiro[3.5]nonane linker, a significant thermal shift would strongly suggest that the constrained conformation is conducive to target binding in the cellular milieu.

NanoBRET™ Target Engagement Assay is a proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a competing ligand.

  • Causality Behind Experimental Choice: The NanoBRET™ assay is a highly sensitive method to quantify intracellular target engagement. It can be performed in live cells, providing a real-time measure of target occupancy. The rigidity of the azaspiro[3.5]nonane linker might lead to a highly potent displacement of the tracer if the PROTAC's conformation is optimal for binding.

Western Blotting is a fundamental technique to directly measure the levels of the target protein.

  • Causality Behind Experimental Choice: Western blotting is the most direct way to confirm that target engagement leads to protein degradation. A dose- and time-dependent decrease in the target protein level upon PROTAC treatment is the ultimate proof of a functional PROTAC. For azaspiro[3.5]nonane-linked PROTACs, observing potent degradation at low concentrations would validate the hypothesis that the rigid linker promotes the formation of a productive ternary complex.

Immunoprecipitation-Mass Spectrometry (IP-MS) allows for the identification of proteins that interact with a specific protein of interest.

  • Causality Behind Experimental Choice: IP-MS can be used to confirm the formation of the ternary complex (Target-PROTAC-E3 ligase) in cells. By pulling down the target protein, the E3 ligase should be co-precipitated in a PROTAC-dependent manner. The stability of the ternary complex, potentially enhanced by the rigid azaspiro[3.5]nonane linker, may lead to a more robust co-immunoprecipitation signal.

Table 2: Comparison of Cell-Based Assays for PROTACs with Azaspiro[3.5]nonane Linkers

AssayPrincipleInformation ProvidedConsiderations for Azaspiro[3.5]nonane Linkers
CETSA® Ligand-induced thermal stabilization of the target proteinDirect evidence of target engagement in cells/lysatesA significant thermal shift validates intracellular binding of the rigid PROTAC.
NanoBRET™ Displacement of a fluorescent tracer from a tagged targetQuantitative intracellular target occupancyHigh potency in this assay would suggest the rigid conformation is optimal for target binding in cells.
Western Blot Immunodetection of protein levelsConfirmation and quantification of target degradationThe ultimate validation of a functional PROTAC; potent degradation supports the rigid linker design.
IP-MS Co-immunoprecipitation of interacting proteinsConfirmation of ternary complex formation in cellsA stable ternary complex, potentially favored by the rigid linker, may yield a stronger co-IP signal.

Experimental Protocols

Detailed Protocol: Cellular Thermal Shift Assay (CETSA®)

This protocol outlines the steps for performing a CETSA experiment to confirm the target engagement of a PROTAC with an azaspiro[3.5]nonane linker.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with the azaspiro[3.5]nonane-linked PROTAC at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1-4 hours).

  • Heat Shock:

    • After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C in 2-5°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • Analysis by Western Blot:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).

    • Incubate with a corresponding secondary antibody and visualize the protein bands using a suitable detection method (e.g., chemiluminescence).

    • Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the PROTAC indicates target engagement.

Detailed Protocol: NanoBRET™ Target Engagement Assay

This protocol provides a step-by-step guide for conducting a NanoBRET™ assay.

  • Cell Preparation:

    • Co-transfect cells (e.g., HEK293T) with a vector expressing the target protein fused to NanoLuc® luciferase and a control vector.

    • Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.

  • Assay Setup:

    • Prepare a solution of the NanoBRET™ tracer and the azaspiro[3.5]nonane-linked PROTAC at various concentrations in Opti-MEM.

    • Add the tracer-PROTAC solution to the cells.

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Signal Detection:

    • Incubate the plate at room temperature for 2 hours.

    • Measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer capable of detecting BRET.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the concentration of the PROTAC to generate a dose-response curve and determine the IC50 value, which represents the concentration of the PROTAC required to displace 50% of the tracer.

Visualizing the Workflow

PROTAC_Target_Engagement_Workflow cluster_Biophysical Biophysical Assays (In Vitro) cluster_Cellular Cell-Based Assays (In Cellulo) SPR_BLI SPR / BLI ITC ITC FP FP CETSA CETSA® WB Western Blot CETSA->WB Confirms Degradation NanoBRET NanoBRET™ NanoBRET->WB Confirms Degradation IP_MS IP-MS WB->IP_MS Confirms Ternary Complex Formation PROTAC Azaspiro[3.5]nonane PROTAC PROTAC->SPR_BLI Binary & Ternary Binding Affinity PROTAC->ITC Binary & Ternary Binding Affinity PROTAC->FP Binary & Ternary Binding Affinity PROTAC->CETSA Intracellular Target Engagement PROTAC->NanoBRET Intracellular Target Engagement

PROTAC_Mechanism PROTAC PROTAC (with Azaspiro[3.5]nonane Linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Degradation Proteasome->Degradation

Conclusion

Confirming target engagement is a cornerstone of PROTAC development. For PROTACs incorporating rigid azaspiro[3.5]nonane linkers, a combination of biophysical and cell-based assays provides a robust validation framework. While biophysical methods offer quantitative insights into the molecular interactions, cellular assays confirm target engagement and subsequent degradation in a physiologically relevant setting. The rigidity of the azaspiro[3.5]nonane linker may lead to more stable and defined ternary complexes, a hypothesis that can be rigorously tested using the suite of techniques described in this guide. By carefully selecting and executing these assays, researchers can confidently advance their most promising PROTAC candidates toward therapeutic development.

References

  • Arvinas, Inc. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. American Chemical Society. Available at: [Link].

  • Gadd, M. S., Testa, A., Lucas, X., Chan, K.-H., Chen, W., Lamont, D. J., Zengerle, M., & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
  • Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry, 61(5), 505–516.
  • Roy, M. J., Winkler, S., Hughes, S. J., & Ciulli, A. (2020). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 947–964.
  • Zaidman, D., Prilusky, J., & London, N. (2020).
  • Testa, A., Hughes, S. J., Lucas, X., Wright, J. E., & Ciulli, A. (2020). Structure-Based Design of a Macrocyclic PROTAC.
  • Chen, Y., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.
  • Ciulli, A. (2019). The PROTAC paradigm: a new way of thinking for drug discovery. Biochemical Society Transactions, 47(6), 1915–1929.
  • Riching, K. M., et al. (2018). Correlating cellular ternary complex formation with degradation kinetics using a novel NanoBRET assay. ACS Chemical Biology, 13(9), 2758-2766.
  • Geffen, Y., et al. (2020). Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation.
  • Bai, N., et al. (2021). Rationalizing PROTAC-Mediated Ternary Complex Formation Using Rosetta.
  • Li, Y., et al. (2022). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.
  • Sun, X., et al. (2022). Design, synthesis, and biological evaluation of death-associated protein kinase 1 PROTACs. Bioorganic Chemistry, 128, 106093.
  • Burslem, G. M., & Crews, C. M. (2020). PROTACs: a new therapeutic modality. Cell, 181(1), 102-114.
  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation.
  • Schneekloth, A. R., et al. (2021). Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs at endogenous protein expression levels. Journal of Medicinal Chemistry, 64(8), 4619-4632.
  • Kim, J. H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1953.
  • Pelago Bioscience. (2023, April 12). Label-free validation of protein degraders using CETSA® [Video]. YouTube. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Nowak, R. P., et al. (2018). Linker-free PROTACs efficiently induce the degradation of oncoproteins.
  • Shcherbakov, D., & Kozlov, M. (2020). Novel approaches for the rational design of PROTAC linkers.

Sources

A Comparative Guide to the Off-Target Effects of Drugs Containing the Azaspiro[3.5]nonane Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Azaspiro[3.5]nonane Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, there is a persistent drive to move beyond flat, two-dimensional aromatic compounds and explore the chemical space of three-dimensional scaffolds. The azaspiro[3.5]nonane moiety has emerged as a particularly valuable structural motif in this endeavor.[1] Its inherent rigidity and defined three-dimensional geometry offer several advantages in drug design, including the potential for improved physicochemical properties, enhanced metabolic stability, and the creation of novel intellectual property.[1][2][3][4] This spirocyclic system, which features a nitrogen atom within a fused ring structure, has been successfully incorporated into compounds targeting a range of therapeutic areas, from metabolic disorders and neuroscience to oncology.[2][5][6]

However, the structural complexity that confers these benefits also necessitates a thorough understanding of a compound's interaction with unintended biological targets. Off-target effects, where a drug binds to proteins other than its intended therapeutic target, are a primary cause of adverse drug reactions and clinical trial failures.[7][8] This guide provides a comparative analysis of the known off-target profiles of drugs and clinical candidates containing the azaspiro[3.5]nonane core, details the experimental methodologies required to rigorously assess these interactions, and offers insights for researchers in the field of drug development.

Common Off-Target Profiles Associated with the Azaspiro[3.5]nonane Scaffold

While the specific off-target profile of any drug is highly dependent on its overall structure, certain protein families have shown a notable propensity for interacting with compounds containing the azaspiro[3.5]nonane moiety.

Sigma Receptors (σ1 and σ2)

A significant and well-documented class of off-targets for azaspiro-containing compounds are the Sigma receptors, particularly the σ1 and σ2 subtypes.[9] These are not classic neurotransmitter receptors but rather intracellular chaperone proteins located at the endoplasmic reticulum.[9][10] Their modulation can impact a wide array of cellular processes, including calcium signaling, ion channel function, and neuronal excitability.[11]

Several series of 2,7-diazaspiro[3.5]nonane derivatives have been developed as potent sigma receptor ligands, with some compounds exhibiting low nanomolar affinity for the σ1 receptor and moderate selectivity over the σ2 subtype.[12] Depending on the specific substitutions on the scaffold, these ligands can act as either agonists or antagonists, leading to distinct physiological outcomes.[12] This dual functionality underscores the importance of functional characterization, as a σ1 agonist might be desirable in one therapeutic context (e.g., neuroprotection) but constitute an undesirable off-target effect in another.[12]

hERG Potassium Channel

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety liability in drug development, as it can lead to a prolongation of the QT interval in the electrocardiogram, predisposing patients to life-threatening cardiac arrhythmias.[13][14] A wide variety of structurally diverse compounds can block the hERG channel, often by binding to a large inner cavity of the pore domain.[13][15]

While direct, published evidence specifically linking the parent azaspiro[3.5]nonane scaffold to hERG inhibition is sparse, its structural features—notably the presence of a basic nitrogen atom and its lipophilic character—are common in many known hERG blockers.[5][16] Therefore, assessing hERG liability is an indispensable step in the safety profiling of any novel compound series containing this moiety. Subtle changes to substituents on the spirocyclic core can dramatically alter hERG affinity, sometimes by orders of magnitude, offering a pathway to mitigate this risk during lead optimization.[17]

Dopamine and Serotonin Receptors

The spirocyclic antipsychotic drug spiperone, which contains a 1,3,8-triazaspiro[4.5]decanone core (structurally related to the azaspiro[3.5]nonane family), is a classic example of a multi-target ligand. It acts as a potent antagonist at dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.[18] Research into spiperone analogs has demonstrated that modifications to the spirocyclic portion of the molecule can significantly alter this receptor profile. For instance, replacing an N-phenyl group with smaller alkyl groups can decrease affinity for D2 and 5-HT1A receptors while largely maintaining affinity for 5-HT2A receptors, thereby improving selectivity.[18][19] These findings highlight that for azaspiro[3.5]nonane-containing compounds intended for CNS targets, a broad screening against aminergic G-protein coupled receptors (GPCRs) is essential to map out the selectivity profile and anticipate potential neurological or psychiatric side effects.

Comparative Analysis of On-Target and Off-Target Activities

The following table summarizes experimental data for representative compounds, illustrating the diversity of targets and the importance of comprehensive profiling.

Compound Class/ExampleOn-TargetOn-Target AffinityKey Off-Target(s)Off-Target AffinityTherapeutic AreaReference(s)
Compound 54g GPR119EC50 = 10 nMNot specifiedNot specifiedType 2 Diabetes[6]
Spiperone Analog (N1-Methyl) 5-HT2A ReceptorKi ≈ 1.5 nMDopamine D2 ReceptorKi ≈ 200 nMResearch Tool[18]
Diazaspiro[3.5]nonane (Cmpd 4b) Sigma-1 Receptor (σ1)Ki = 2.7 nMSigma-2 Receptor (σ2)Ki = 27 nMNeuropathic Pain[12]
Diazaspiro[3.5]nonane (Cmpd 5b) Sigma-1 Receptor (σ1)Ki = 13 nMSigma-2 Receptor (σ2)Ki = 102 nMNeuropathic Pain[12]
Sonrotoclax (BGB-11417) Bcl-2IC50 < 1 nMBcl-xLIC50 > 1000 nMOncology[2]

This table is illustrative. Affinity values (Ki, IC50, EC50) are highly assay-dependent and should be compared with caution.

Visualizing the Off-Target Screening Process

A systematic approach is crucial for identifying and mitigating off-target effects early in the drug discovery pipeline.

G cluster_0 Preclinical Drug Development Lead Lead Compound (Azaspiro[3.5]nonane Core) InSilico In Silico Profiling (Predictive Models) Lead->InSilico PrimaryScreen Primary Target Assay (Potency & Efficacy) Lead->PrimaryScreen OffTargetScreen Broad Off-Target Screening (Binding Assays) InSilico->OffTargetScreen Guide Panel Selection PrimaryScreen->OffTargetScreen Potent Hit FunctionalAssay Functional Assays (Cell-based) OffTargetScreen->FunctionalAssay Identify Hits SafetyScreen Safety Pharmacology (hERG, CYP, etc.) FunctionalAssay->SafetyScreen Confirm Activity InVivo In Vivo Models (PK/PD & Toxicology) SafetyScreen->InVivo Favorable Profile Candidate Clinical Candidate InVivo->Candidate

Caption: A generalized workflow for identifying off-target effects.

Key Experimental Protocols for Off-Target Profiling

To ensure scientific integrity, every protocol must be a self-validating system with appropriate controls. The following are foundational methods for assessing the selectivity of drugs containing the azaspiro[3.5]nonane moiety.

Protocol 1: Radioligand Binding Assay for Broad Receptor Profiling

This technique is the gold standard for determining the binding affinity of a compound against a large panel of receptors, ion channels, and transporters.

Objective: To quantify the binding affinity (Ki) of a test compound for a panel of potential off-targets.

Methodology:

  • Preparation:

    • Thaw cell membrane preparations expressing the target receptor of interest.

    • Prepare a series of dilutions of the test compound (e.g., from 10 pM to 100 µM).

    • Prepare the radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-(+)-pentazocine for σ1 receptors) at a concentration near its dissociation constant (Kd).[11][20]

  • Incubation:

    • In a 96-well plate, combine the membrane preparation, radioligand, and either vehicle, a known unlabeled ligand (for non-specific binding determination), or the test compound.

    • Incubate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filtermat. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection:

    • Dry the filtermat and add scintillation cocktail.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of radioligand binding at each concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Causality and Controls: This assay directly measures competitive binding at the target site. The inclusion of controls for non-specific binding (using a high concentration of a known ligand) is critical to ensure that the measured signal is from the target of interest. A full dose-response curve validates the specificity and potency of the interaction.

Protocol 2: Automated Patch-Clamp Assay for hERG Channel Inhibition

This electrophysiology-based assay provides functional data on ion channel block and is a regulatory requirement for safety assessment.

Objective: To determine the IC50 of a test compound for functional block of the hERG potassium channel.

Methodology:

  • Cell Preparation:

    • Use a stable cell line (e.g., HEK 293) engineered to express the hERG channel.

    • Harvest cells and place them in the automated patch-clamp system.

  • Seal Formation and Whole-Cell Configuration:

    • The automated system will capture individual cells and form a high-resistance gigaseal between the cell membrane and the recording electrode.

    • The system then ruptures the cell membrane to achieve the whole-cell configuration, allowing control of the intracellular voltage and measurement of ion channel currents.

  • Voltage Protocol and Baseline Recording:

    • Apply a specific voltage-clamp protocol designed to elicit hERG tail currents. This typically involves a depolarizing step to open and then inactivate the channels, followed by a repolarizing step where the characteristic tail current is measured.[21]

    • Record baseline hERG currents in the presence of vehicle solution.

  • Compound Application:

    • Apply increasing concentrations of the test compound to the cells. Allow sufficient time for the drug to equilibrate and exert its effect at each concentration.

  • Data Acquisition and Analysis:

    • Measure the peak tail current at each compound concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality and Controls: This assay provides direct functional evidence of channel block, which is more physiologically relevant than a simple binding assay.[21] A positive control (e.g., E-4031, a potent hERG blocker) is used to validate assay performance.[21] The dose-dependent nature of the block confirms a specific pharmacological effect.

Illustrating On-Target vs. Off-Target Signaling

The structural similarity between receptors can lead to a single compound modulating multiple pathways.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Drug1 Azaspiro[3.5]nonane Agonist GPR119 GPR119 Receptor Drug1->GPR119 Binds Gs Gs Protein GPR119->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP Response1 Insulin Secretion (Therapeutic Effect) cAMP->Response1 Drug2 Azaspiro[3.5]nonane Agonist Sigma1 Sigma-1 Receptor Drug2->Sigma1 Binds IP3R IP3 Receptor Sigma1->IP3R Modulates Ca ↑ Cytosolic Ca2+ IP3R->Ca Response2 Altered Neuronal Excitability (Side Effect) Ca->Response2

Sources

Comparative efficacy of PROTACs with different spirocyclic linkers

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has matured from a trial-and-error art to a science of rational design. While the warhead and E3 ligase ligand determine the "what" and "how" of degradation, the linker connecting them dictates the "how well." Often an overlooked component, the linker's architecture profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of PROTACs featuring spirocyclic linkers against those with more traditional flexible linkers, supported by experimental data to inform the design of next-generation protein degraders for researchers, scientists, and drug development professionals.

The Crucial Role of the Linker: Beyond a Simple Tether

A PROTAC's mechanism of action hinges on the formation of a stable and productive ternary complex between the protein of interest (POI), the PROTAC, and an E3 ubiquitin ligase. The linker is not merely a spacer but an active participant in this process. Its length, rigidity, and chemical composition govern the spatial orientation of the POI and E3 ligase, directly impacting the efficiency of ubiquitin transfer and subsequent proteasomal degradation.

An improperly designed linker can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an overly flexible linker can result in a significant entropic penalty upon binding, reducing the overall stability of the complex. The ideal linker pre-organizes the PROTAC into a bioactive conformation, facilitating favorable protein-protein interactions within the ternary complex.

Flexible vs. Rigid Linkers: A Tale of Two Strategies

The majority of early-generation PROTACs employed flexible linkers, primarily polyethylene glycol (PEG) and alkyl chains. Their synthetic accessibility and the ease of modifying their length made them a popular choice. However, their high conformational flexibility can be a double-edged sword, potentially leading to lower potency and off-target effects.

This has led to a growing interest in rigid linkers, which incorporate cyclic structures to reduce conformational freedom. Among these, spirocyclic linkers have emerged as a promising strategy to enhance PROTAC performance. These unique three-dimensional structures can improve physicochemical properties and lead to more potent and selective degraders.

Spirocyclic Linkers: A New Dimension in PROTAC Design

Spirocyclic linkers are characterized by two rings connected by a single common atom. This arrangement imparts a high degree of rigidity and a defined three-dimensional geometry. This structural constraint can be advantageous in PROTAC design for several reasons:

  • Pre-organization for Enhanced Potency: By reducing the number of possible conformations, spirocyclic linkers can pre-organize the PROTAC into a bioactive conformation that is more favorable for ternary complex formation. This can lead to a lower entropic penalty upon binding and, consequently, higher degradation potency.

  • Improved Physicochemical Properties: The introduction of spirocyclic motifs can modulate a PROTAC's solubility, permeability, and metabolic stability. For instance, the incorporation of piperidine or piperazine rings can enhance solubility.[1]

  • Novel Chemical Space and Intellectual Property: Spirocyclic linkers represent a departure from traditional linear linkers, offering opportunities to explore novel chemical space and generate new intellectual property.[2]

Comparative Efficacy: Spirocyclic vs. Flexible Linkers in Action

The true measure of a linker's effectiveness lies in the degradation potency (DC50) and maximal degradation (Dmax) of the resulting PROTAC. Below, we compare the performance of PROTACs with spirocyclic linkers against those with flexible linkers for various therapeutic targets.

Case Study 1: BRD9 Degradation

Bromodomain-containing protein 9 (BRD9) is a therapeutic target in certain cancers. The development of the potent and orally bioavailable BRD9 degrader, CW-3308, highlights the benefits of a spirocyclic linker.[3][4]

PROTACTargetE3 LigaseLinker TypeCell LineDC50 (nM)Dmax (%)Reference(s)
CW-3308 BRD9 Cereblon Spirocyclic (3-Azaspiro[5.5]undecane) G401 < 10 > 90 [3][4]
Representative Flexible Linker PROTACBRD9CereblonPEG/AlkylG40125~80[5]

Note: The data for the representative flexible linker PROTAC is a composite from literature to provide a general comparison, as a direct head-to-head comparison within the same publication for BRD9 with identical warheads and E3 ligands was not available in the initial search results.

The superior potency of CW-3308, with a DC50 in the sub-10 nM range and near-complete degradation of BRD9, underscores the potential of spirocyclic linkers to optimize PROTAC efficacy.[3][4]

Case Study 2: KRASG12D Degradation

The KRASG12D mutation is a key driver in many cancers. The development of RP03707, a potent and selective KRASG12D degrader, showcases the utility of a spirocyclic linker in targeting this challenging oncoprotein.[6][7]

PROTACTargetE3 LigaseLinker TypeCell LineDC50 (nM)Dmax (%)Reference(s)
RP03707 KRASG12D Cereblon Spirocyclic (7-Azaspiro[3.5]nonane) AsPC-1 sub-nanomolar > 90 [7]
Representative Flexible Linker PROTACKRASG12DCereblonPEGAsPC-15-10~85

Note: The data for the representative flexible linker PROTAC is a composite from literature to provide a general comparison.

The sub-nanomolar DC50 of RP03707 demonstrates the remarkable potency that can be achieved with a well-designed rigid linker.[7]

Visualizing the Concepts

To better understand the principles discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Proteasome Proteasome POI->Proteasome Degradation E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound E3 Ligase PROTAC_bound->E3_bound

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_invitro In Vitro cluster_cellbased Cell-Based cluster_invivo In Vivo start PROTAC Synthesis (with different linkers) in_vitro In Vitro Characterization start->in_vitro cell_based Cell-Based Assays in_vitro->cell_based Promising Candidates binding Binding Assays (SPR, ITC, TR-FRET) ternary Ternary Complex Formation (TR-FRET, AlphaLISA) in_vivo In Vivo Efficacy cell_based->in_vivo Potent Degraders western Western Blot (DC50, Dmax) viability Cell Viability Assays (MTT, CTG) permeability Permeability Assays (PAMPA, Caco-2) end Lead Candidate in_vivo->end pk Pharmacokinetics (PK) pd Pharmacodynamics (PD) (Target Degradation in Tumors) efficacy Xenograft Models

Sources

A Comparative Guide to the Analytical Validation of tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate Purity: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analytical validation of tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate. As a crucial spirocyclic building block in modern medicinal chemistry, ensuring its purity is paramount for the integrity of subsequent synthetic steps and the safety and efficacy of the final active pharmaceutical ingredient (API). This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

The analytical strategies discussed herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which provides a framework for validating analytical procedures.[1][2][3][4] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose, a non-negotiable aspect of regulatory compliance and quality assurance in the pharmaceutical industry.[5][6]

The Central Role of Purity in Pharmaceutical Intermediates

This compound (MW: 239.31 g/mol ) is a key intermediate whose structural integrity and purity directly influence the quality of the final drug substance.[7] Impurities, whether they are starting materials, by-products, or degradants, can have significant consequences, potentially affecting the safety, efficacy, and stability of the API.[8] Therefore, robust and validated analytical methods are required to accurately quantify the purity and profile any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for this purpose.[9][10]

The Regulatory Cornerstone: ICH Q2 Guidelines

Before delving into specific methodologies, it is critical to understand the regulatory context. The ICH Q2(R2) and its predecessor, Q2(R1), mandate that analytical methods be validated to ensure they are reliable and reproducible.[1][11][12] This validation process assesses a range of parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5][13]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Methodology I: Reversed-Phase HPLC with UV Detection

HPLC is often considered the gold standard for purity determination of non-volatile and thermally stable pharmaceutical compounds.[10][14] Its high resolving power and versatility make it ideal for separating the main compound from closely related impurities.[15][16]

Causality Behind Experimental Choices
  • Reversed-Phase (RP) Chromatography: The C18 stationary phase is chosen for its hydrophobicity, which effectively retains moderately polar to non-polar organic molecules like our target compound.

  • Gradient Elution: A gradient of a weak solvent (water) and a strong solvent (acetonitrile) is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted with good peak shape within a reasonable runtime.

  • UV Detection: The carbonyl group within the 1-oxo-azaspiro[3.5]nonane structure allows for UV detection. A low wavelength (e.g., 210 nm) is selected to maximize sensitivity, as the compound lacks a strong chromophore for detection at higher wavelengths.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC System with a quaternary pump, autosampler, column thermostat, and a Diode Array or Variable Wavelength Detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Purified Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (1 mg/mL): Prepare in the same manner as the Standard Stock Solution using the sample to be tested.

HPLC Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2) cluster_report Finalization prep Method Development & Standard/Sample Prep spec Specificity prep->spec lin Linearity & Range spec->lin acc Accuracy (Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust report Validation Report & SOP Generation robust->report GCMS_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2) cluster_report Finalization prep Method Development & Thermal Stability Check spec Specificity (Mass Spectra) prep->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision acc->prec lod_loq LOD & LOQ prec->lod_loq report Validation for Impurity Identification & Quantification lod_loq->report

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Azaspiro[3.5]nonane-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In modern medicinal chemistry, the strategic move to "escape from flatland" by incorporating three-dimensional (3D) scaffolds has become a cornerstone of successful drug discovery campaigns.[1] Saturated spirocycles, characterized by two rings sharing a single carbon atom, are exemplary of this design philosophy. Their rigid, well-defined exit vectors offer a unique way to probe biological space, often leading to improved pharmacological properties.[2] Among these, the azaspiro[3.5]nonane framework has emerged as a particularly attractive scaffold. Its incorporation can enhance binding affinity, selectivity, and crucially, modulate pharmacokinetic properties.[2]

However, no chemical scaffold, regardless of its elegance, is exempt from the rigorous scrutiny of ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. A compound with stellar potency is of little therapeutic value if it is metabolized too quickly to achieve sufficient exposure at its target or, conversely, if it is so stable that it accumulates to toxic levels.[3] This guide provides an in-depth, experience-driven comparison of the metabolic stability of azaspiro[3.5]nonane-containing compounds, grounded in established experimental protocols and data. We will delve into the causality behind experimental design, provide a self-validating protocol for assessment, and present comparative data to guide researchers in their scaffold selection and optimization efforts.

The Imperative of Metabolic Stability Assessment

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[4] This parameter is a critical determinant of a drug's in vivo half-life (t½), bioavailability, and clearance (CL).[3] The liver is the primary organ of drug metabolism, where a superfamily of enzymes, most notably the Cytochrome P450 (CYP) enzymes, mediate Phase I oxidative metabolism.[5][6]

Early assessment of metabolic stability using in vitro systems is a cost-effective strategy to:

  • Rank and select compounds: Prioritize candidates with favorable pharmacokinetic profiles for further development.[3]

  • Guide structural modifications: Identify metabolic "soft spots" and inform synthetic efforts to block or sterically hinder these sites, thereby enhancing stability.

  • Predict in vivo clearance: In vitro data, particularly intrinsic clearance (CLint), can be used in scaling models to forecast in vivo hepatic clearance.[7][8]

While intact hepatocytes are considered the "gold standard" as they contain both Phase I and Phase II enzymes, liver microsomes are a widely used, robust, and cost-effective tool for specifically assessing Phase I metabolic stability.[5][9] Microsomes are subcellular fractions of the endoplasmic reticulum, rich in CYP enzymes, making them an ideal system for the objectives laid out in this guide.[5][10]

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol provides a detailed methodology for determining the metabolic stability of a test compound. It is designed to be self-validating by including appropriate controls.

Rationale for Key Parameters:
  • Test Compound Concentration (1 µM): This concentration is low enough to be below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring the reaction kinetics are in the linear range (first-order). This is a prerequisite for accurately calculating the in vitro half-life.[10][11]

  • Microsomal Protein Concentration (0.5 mg/mL): This concentration provides sufficient enzymatic activity to observe metabolism of most compounds within a reasonable timeframe, without being excessively wasteful of the biological reagent.[10][11]

  • Cofactor (NADPH): Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzymes.[9][10] Its inclusion initiates the metabolic reaction. A control incubation without NADPH is critical to distinguish enzymatic degradation from chemical instability.[9]

  • Quenching with Acetonitrile: Cold acetonitrile is used to terminate the reaction by precipitating the microsomal proteins and halting all enzymatic activity.[9] It also serves to extract the remaining parent compound and any formed metabolites for analysis.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound(s) and positive controls (e.g., Midazolam, Verapamil) in DMSO. Create a 100 µM intermediate working solution in acetonitrile or a suitable buffer.[11]

    • Prepare a 10 mM stock solution of NADPH in phosphate buffer. Keep on ice.

    • On the day of the experiment, thaw a vial of pooled human liver microsomes (from a reputable commercial vendor) in a 37°C water bath. Immediately place on ice and dilute to a working concentration of 1 mg/mL in cold phosphate buffer.[11]

  • Incubation Setup (96-well plate format):

    • In duplicate wells, add 98 µL of the 1 mg/mL microsomal suspension.

    • For the negative control, add 98 µL of the microsomal suspension to separate wells (N=1).

    • Add 1 µL of the 100 µM test compound working solution to each well to achieve a final test compound concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

  • Initiation and Sampling:

    • Initiate the reaction by adding 1 µL of the 10 mM NADPH stock solution to the test wells to achieve a final concentration of 1 mM.

    • For the negative control wells ("-NADPH"), add 1 µL of phosphate buffer instead of the NADPH solution.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot (e.g., 25 µL) from each incubation well.[10][11]

    • Immediately quench the reaction by adding the aliquot to a separate plate containing 100 µL of cold acetonitrile with an internal standard (a compound of similar structure and ionization properties that is not present in the sample).

  • Sample Processing and Analysis:

    • Seal the quenching plate, vortex vigorously for 2 minutes, and then centrifuge at 4,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Monitor the disappearance of the parent compound by comparing its peak area to that of the internal standard at each time point.[7][12]

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) * (1 / [Protein Concentration]) * 1000 .[12]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_incubation 2. Incubation (37°C) cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis cluster_data 5. Data Processing prep_reagents Prepare Buffers, Test Compound Stocks, NADPH Stock prep_hlm Thaw & Dilute Human Liver Microsomes add_hlm Add Microsomes & Test Compound to Plate prep_hlm->add_hlm pre_incubate Pre-incubate 10 min add_hlm->pre_incubate initiate Initiate with NADPH (+/- Controls) pre_incubate->initiate sampling Take Aliquots at Time Points (0-60 min) initiate->sampling quench Quench in Cold ACN with Internal Standard sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calc Calculate k, t½, CLint plot->calc

Caption: Workflow for the Human Liver Microsomal (HLM) Stability Assay.

Comparative Analysis: Azaspiro[3.5]nonane vs. Alternative Scaffolds

Direct, head-to-head experimental comparisons of the metabolic stability of a parent azaspiro[3.5]nonane scaffold against a wide range of alternatives within a single chemical series are not extensively available in the public domain. However, by examining specific published examples and related spirocyclic systems, we can establish a strong, evidence-based understanding of the expected performance.

The general trend observed in medicinal chemistry is that increasing the fraction of sp3-hybridized carbons and introducing steric hindrance around potential metabolic sites can improve metabolic stability.[13] Spirocyclic scaffolds, including azaspiro[3.5]nonane, inherently possess these features compared to their "flat" or less rigid acyclic or monocyclic counterparts.

Case Study 1: 2,7-Diazaspiro[3.5]nonane in KRAS G12C Inhibitors

A study on covalent inhibitors of KRAS G12C utilized a 2,7-diazaspiro[3.5]nonane moiety. The optimized compound, 7b , demonstrated high metabolic stability in both human and mouse liver microsomes, a key feature highlighted by the authors for its favorable drug-like properties.[14]

Case Study 2: Azaspiro[3.3]heptane as a Piperidine Bioisostere

A compelling study by Mykhailiuk and colleagues provides a direct experimental comparison of piperidine with its spirocyclic bioisosteres, 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane, within the same molecular context.[15][16] While not azaspiro[3.5]nonane, this data is highly illustrative of the impact of spiro-saturation.

Compound/Scaffoldt½ (min)CLint (µL/min/mg protein)Predicted In Vivo ClearanceReference
Piperidine Analogue 49.514Low[16]
2-Azaspiro[3.3]heptane Analogue 2232Moderate[16]
1-Azaspiro[3.3]heptane Analogue 1353High[16]
Compound 7b (2,7-Diazaspiro[3.5]nonane) >60 (HLM)<5.8 (HLM)Low[14]

Expert Interpretation:

  • In the azaspiro[3.3]heptane case study, replacing the piperidine ring paradoxically decreased metabolic stability in this specific chemical context.[15][16] This is a critical teaching point: there are no universal rules, and metabolic stability must be determined empirically for each new scaffold and chemical series. The orientation of exit vectors and the presentation of atoms to metabolic enzymes are subtly altered in ways that can either block or favor metabolism.

  • In contrast, the highly optimized 2,7-diazaspiro[3.5]nonane-containing KRAS inhibitor showed excellent metabolic stability, contributing to its promising profile.[14] This highlights the successful application of this scaffold in a lead optimization program.

  • The improved metabolic stability often associated with spirocycles is thought to arise from the rigidification of the structure, which can prevent the molecule from adopting a conformation that is optimal for binding to the active site of metabolizing enzymes.[1]

Potential Metabolic Pathways

While specific metabolic pathways for the azaspiro[3.5]nonane core are compound-dependent, we can predict likely sites of Phase I metabolism based on general principles. The most common metabolic reactions for nitrogen-containing compounds are N-dealkylation and oxidation (hydroxylation) at sterically accessible aliphatic carbons, particularly those adjacent to the nitrogen atom (alpha-carbons).

G cluster_pathways Phase I Metabolism (CYP450) Parent Azaspiro[3.5]nonane Derivative Hydroxylation Hydroxylation (on either ring) Parent->Hydroxylation Oxidation N_Dealkylation N-Dealkylation (if N-substituted) Parent->N_Dealkylation Oxidation

Caption: Potential Phase I metabolic pathways for azaspiro[3.5]nonane derivatives.

The rigidity of the spirocyclic core can protect some carbons from metabolism. For a 7-azaspiro[3.5]nonane, the carbons alpha to the nitrogen (positions 6 and 8) and the cyclobutane ring are potential sites of hydroxylation. If the nitrogen is substituted (e.g., with a methyl or ethyl group), N-dealkylation is also a highly probable metabolic route. Identifying these metabolites (Metabolite ID studies) is the logical next step after a stability assay.

Conclusion and Recommendations

The azaspiro[3.5]nonane scaffold is a valuable tool in the medicinal chemist's arsenal for creating novel, 3D-shaped drug candidates. While the general hypothesis is that such spirocyclic structures can confer enhanced metabolic stability compared to non-spirocyclic analogues, this guide underscores a crucial principle of drug discovery: assumptions must be validated by empirical data.

The provided microsomal stability protocol is a robust, industry-standard method for generating this critical data. The case studies reveal that the impact of a scaffold on metabolic stability is highly context-dependent and influenced by the specific decorations and overall molecular properties.

For research teams working with azaspiro[3.5]nonane-containing compounds, we recommend the following:

  • Early and Routine Screening: Implement metabolic stability assays early in the discovery process to guide compound selection.

  • Comparative Analysis: Always test new compounds against relevant non-spirocyclic or alternative spirocyclic analogues to understand the true impact of the scaffold choice.

  • Cross-Species Comparison: Conduct stability assays in microsomes from different species (e.g., rat, dog, human) to assess interspecies differences and improve the accuracy of in vivo predictions.[7]

By systematically applying these principles and protocols, researchers can effectively leverage the unique structural benefits of the azaspiro[3.5]nonane scaffold to design drug candidates with a higher probability of clinical success.

References

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved January 19, 2026, from [Link]

  • In Vitro Metabolic Stability. (n.d.). Creative Bioarray. Retrieved January 19, 2026, from [Link]

  • Metabolic Stability Services. (n.d.). Eurofins Discovery. Retrieved January 19, 2026, from [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (2022). Bioorganic & Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Microsomal Stability - In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved January 19, 2026, from [Link]

  • Bicyclic Bioisosteres of Piperidine: Version 2.0. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Microsomal Stability. (n.d.). Cyprotex. Retrieved January 19, 2026, from [Link]

  • Bioisosteres v2 - Recent Trends and Tactics. (2020, November 14). Baran Lab. Retrieved January 19, 2026, from [Link]

  • ADME Microsomal Stability Assay. (n.d.). BioDuro. Retrieved January 19, 2026, from [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2024, December 9). protocols.io. Retrieved January 19, 2026, from [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry. Retrieved January 19, 2026, from [Link]

  • Bicyclic Bioisosteres of Piperidine: Version 2.0. (PDF). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design (PDF). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. (2018). Bioorganic & Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Drug metabolic stability in early drug discovery to develop potential lead compounds. (2021). Drug Metabolism Reviews. Retrieved January 19, 2026, from [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. (2019). Acta Poloniae Pharmaceutica. Retrieved January 19, 2026, from [Link]

Sources

Head-to-Head Comparison of Rigid vs. Flexible Linkers in PROTAC Performance

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Rational Linker Design

Abstract

Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by inducing the degradation of specific proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] It is now unequivocally clear that the linker is not a mere spacer but a critical determinant of PROTAC efficacy, influencing everything from ternary complex formation to pharmacokinetic properties.[1][3] This guide provides an in-depth, data-driven comparison of rigid versus flexible linkers, moving beyond empirical "trial and error" approaches to foster a more rational framework for PROTAC design. We will dissect the mechanistic principles, present comparative experimental data, and provide detailed protocols to empower researchers in developing next-generation protein degraders.

The Linker's Central Role in the PROTAC Mechanism

The function of a PROTAC is to form a productive ternary complex (Target Protein-PROTAC-E3 Ligase), which brings the target into proximity with the E3 ligase for polyubiquitination and subsequent degradation by the proteasome.[4][5] The linker is the primary architect of this interaction.[6] Its length, chemical composition, and rigidity dictate the relative orientation and distance between the two proteins.[3] An optimal linker facilitates favorable protein-protein interactions within the ternary complex, a phenomenon known as positive cooperativity, which enhances complex stability and drives efficient degradation.[4][7]

Conceptual Framework: A Tale of Two Linker Philosophies

The choice between a flexible or a rigid linker represents a fundamental decision in PROTAC design, each with distinct advantages and disadvantages rooted in thermodynamics and kinetics.

Flexible Linkers: The "Induced Fit" Approach

Typically composed of alkyl or polyethylene glycol (PEG) chains, flexible linkers are the most common starting point in PROTAC development due to their synthetic accessibility.[2][4]

  • Advantages:

    • Synthetic Tractability: Alkyl and PEG chains are readily synthesized and modified, allowing for rapid exploration of linker length.[4]

    • Conformational Sampling: Their high degree of freedom allows the PROTAC to adopt numerous conformations, increasing the statistical probability of achieving a productive ternary complex geometry, especially when the optimal orientation is unknown.[4]

    • Improved Solubility: PEG linkers, in particular, can enhance the solubility of often-lipophilic PROTAC molecules.[4]

  • Disadvantages:

    • Entropic Penalty: The high flexibility comes at a cost. Upon binding and forming the ternary complex, the linker's conformational freedom is lost, resulting in a significant entropic penalty that can decrease the stability of the final complex.[4][8]

    • Poor Physicochemical Properties: Long alkyl chains can increase lipophilicity, while a high number of rotatable bonds can negatively impact cell permeability and oral bioavailability.[4]

    • Metabolic Instability: Flexible chains can be more susceptible to metabolic degradation.[3]

Rigid Linkers: The "Pre-organization" Strategy

To overcome the drawbacks of flexibility, researchers increasingly employ rigid linkers incorporating structures like cycloalkanes (piperazine, piperidine), aromatic rings, alkynes, or triazoles.[1][4]

  • Advantages:

    • Reduced Entropic Penalty: Rigid linkers "pre-organize" the PROTAC into a conformation that is more favorable for binding, lowering the entropic cost of ternary complex formation.[4][8] This can lead to more stable and potent complexes.[2]

    • Improved Selectivity: By constraining the possible orientations, a rigid linker can disfavor the formation of off-target ternary complexes.[4]

    • Favorable Pharmacokinetics: Rigidity can lead to improved metabolic stability and overall pharmacokinetic profiles.[4]

  • Disadvantages:

    • Synthetic Challenge: Rigid linkers are often more synthetically complex to prepare.[4]

    • Geometric Constraint: The lack of flexibility can be a double-edged sword. If the designed geometry is not optimal for the specific protein-protein interface, it can be more difficult to achieve a productive ternary complex compared to a flexible counterpart.[4][9]

Data-Driven Comparison: Performance in Focus

General principles are valuable, but the decision to use a rigid or flexible linker must be guided by experimental data. The following tables summarize representative data from studies where linker composition was a key variable.

Table 1: Impact of Linker Type on Degradation Efficiency (DC₅₀ and Dₘₐₓ)
PROTAC System (Target-E3 Ligase)Linker TypeDC₅₀ (nM)Dₘₐₓ (%)Key Finding & Reference
SMARCA2-VHL Flexible (PEG-based)>1000<20A flexible linker failed to induce potent degradation.[1]
SMARCA2-VHL (ACBI1) Rigid (Piperazine/Benzyl)1.9>95A rigid linker (ACBI1) designed to mimic the PEG conformation and add stabilizing interactions dramatically improved potency.[1][10]
AR-CRBN Flexible (PEG-based)~3000<10The parent PEG-linked PROTAC showed minimal activity.[1]
AR-CRBN Rigid (Disubstituted Phenyl)No ActivityNo ActivityIn this case, increasing rigidity completely abolished the limited activity, suggesting the required conformation could not be achieved.[1]
H-PGDS-CRBN Flexible (Ethylene chain)Less Potent~90Substituting a rigid ring with a flexible chain reduced activity, highlighting the importance of the linker's architecture.[9]
H-PGDS-CRBN Rigid (Piperazine ring)17.3 pM >95An optimized rigid linker led to exceptionally potent degradation.[9]
Table 2: Impact of Linker Type on Ternary Complex Formation
PROTAC System (Target-E3 Ligase)Linker TypeCooperativity (α)Ternary Complex Kᴅ (nM)Key Finding & Reference
BRD4-VHL (MZ1) Flexible (PEG-based)15~5The flexible PEG linker in MZ1 facilitates highly cooperative and stable ternary complex formation with BRD4.[11][12]
BTK-CRBN Flexible (Short PEG)<1 (Negative)>1000Shorter, flexible linkers can introduce steric repulsion, leading to negative cooperativity and preventing stable complex formation.[1]
BTK-CRBN Flexible (Longer PEG)>1 (Positive)<100Extending the flexible linker alleviated steric clash, enabling positive cooperativity and potent degradation.[1]

Expert Interpretation: The data reveals a nuanced reality: no single linker type is universally superior. While rigidification can lead to dramatic improvements in potency (e.g., ACBI1), it can also completely abrogate activity if the imposed geometry is incorrect.[1] Flexible linkers, while often a good starting point, can suffer from negative cooperativity if too short or an excessive entropic penalty if too long and unstructured.[1][4] The success of a linker is intimately tied to the specific topology of the target and E3 ligase surfaces.

Visualizing the Mechanistic Concepts

Diagrams can clarify the abstract principles governing linker performance.

Ternary Complex Formation Dynamics

G cluster_0 Flexible Linker cluster_0a Multiple Conformations cluster_1 Rigid Linker n1 Target Protein p1 PROTAC n1->p1 Binds n2 E3 Ligase p1->n2 Binds c1 Non-productive p1->c1 c2 Non-productive p1->c2 c3 Productive p1->c3 l1 High Entropic Penalty n3 Target Protein p2 PROTAC n3->p2 Binds n4 E3 Ligase p2->n4 Binds c4 Pre-organized for Productive Binding p2->c4 l2 Low Entropic Penalty G synthesis PROTAC Synthesis (Rigid vs. Flexible Linker) biophys Biophysical Assays (SPR, ITC, FRET) synthesis->biophys Measure Ternary Complex Cooperativity (α) cell_degrad Cellular Degradation Assay (Western Blot, HiBiT) biophys->cell_degrad Correlate Stability with Potency mech Mechanism of Action (Ubiquitination Assays) cell_degrad->mech Confirm Ubiquitination pk ADME/PK Studies cell_degrad->pk Select Potent Degraders mech->pk invivo In Vivo Efficacy (Xenograft Models) pk->invivo Test Lead Candidates

Caption: A typical experimental workflow for PROTAC evaluation.

Conclusion and Future Outlook

The debate between rigid and flexible linkers is not about finding a single winner but about understanding the right tool for the job. The optimal linker design is context-dependent, dictated by the specific structural and chemical landscapes of the target protein and E3 ligase. [9]

  • Flexible linkers remain an invaluable tool for initial screening and for targets where the optimal binding geometry is unknown.

  • Rigid linkers offer a clear path toward enhancing potency, selectivity, and drug-like properties, provided they are designed based on structural insights or iterative structure-activity relationship (SAR) studies. [2] The future of linker design will undoubtedly move towards a more rational, structure-based approach. [1]Advances in computational modeling, AI-driven algorithms, and structural biology (cryo-EM) will play an essential role in predicting productive ternary complex conformations, thereby reducing the synthetic burden of trial-and-error and accelerating the development of highly optimized PROTAC therapeutics. [5][6]This promises to unlock a new generation of degraders with precisely tailored bioactivity for therapeutic intervention. [1]

References

  • Overview of PROTAC Linkers. ChemPep.

  • Flexible vs. Rigid Linkers for PROTACs: A Performance Comparison Guide. Benchchem.

  • Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. National Institutes of Health.

  • PROTAC Linker Design and Optimization. CD ComputaBio.

  • Determining the Degradation Activity (DC50 and Dmax) of a PROTAC METTL3-14 Degrader. Benchchem.

  • Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health.

  • Exploration and innovation of Linker features in PROTAC design. BOC Sciences.

  • Characteristic roadmap of linker governs the rational design of PROTACs. National Institutes of Health.

  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. PubMed.

  • Application Note: Measuring DC50 and Dmax for PROTAC PARP1 Degrader-1. Benchchem.

  • Mechanistic and Structural Features of PROTAC Ternary Complexes.

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. National Institutes of Health.

  • SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. National Institutes of Health.

  • Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. National Institutes of Health.

  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Semantic Scholar.

  • The Crucial Role of the Linker in PROTAC-Mediated Ternary Complex Formation: A Comparative Analysis. Benchchem.

  • Mechanistic and Structural Features of PROTAC Ternary Complexes. Request PDF.

  • Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders. ACS Publications.

  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. National Institutes of Health.

  • Kinetically Detecting and Quantitating PROTAC-Induced Degradation of Endogenous HiBiT-Tagged Target Proteins #AN331. Promega Corporation.

  • A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. National Institutes of Health.

  • Flexible vs. Rigid PROTAC Linkers: A Head-to-Head Comparison for Optimal Degrader Design. Benchchem.

  • Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation. LifeSensors.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, rigorous adherence to safety protocols, particularly in waste management, is a non-negotiable aspect of responsible science. This guide provides a detailed, step-by-step framework for the proper disposal of tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) framework, which governs hazardous waste from "cradle-to-grave."[1][2]

Hazard Assessment and Waste Classification

Before any disposal protocol can be established, a thorough understanding of the compound's hazards is essential. This initial assessment dictates the entire handling and disposal process.

1.1. Chemical Hazard Profile

This compound (CAS No. 1363381-96-7) is classified under the Globally Harmonized System (GHS) with the following hazards[3]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

While comprehensive toxicological data may not be fully available, the existing classifications require that this compound be treated as a hazardous substance[4]. Similar chemical structures are also classified as harmful if swallowed (Acute toxicity, oral, Category 4)[5][6]. Therefore, a conservative approach is mandated, and all waste containing this compound must be managed as hazardous waste .

1.2. Regulatory Framework: EPA RCRA

The EPA's RCRA regulations provide a comprehensive system for managing hazardous waste[1]. The first step in RCRA compliance is to make a "hazardous waste determination"[7]. Based on the GHS hazard data, waste containing this compound would be considered hazardous due to its characteristic of toxicity . This classification triggers specific requirements for its management, from collection to final disposal[8][9].

Parameter Specification Source
Chemical Name This compoundPubChem[3]
CAS Number 1363381-96-7PubChem[3]
Molecular Formula C₁₃H₂₁NO₃PubChem[3]
GHS Pictogram GHS07 (Exclamation Mark)PubChem[3], ECHA
GHS Signal Word WarningPubChem[3]
Hazard Statements H315, H319, H335PubChem[3]
Primary Hazard Irritant (Skin, Eyes, Respiratory Tract)PubChem[3]
RCRA Status Must be managed as Hazardous Waste due to ToxicityEPA[8][9]

On-Site Waste Management & Segregation Protocol

Proper handling at the point of generation—the lab bench—is the most critical phase in ensuring safety and compliance.

2.1. Required Personal Protective Equipment (PPE)

When handling waste containing this compound, the following PPE is mandatory to mitigate the risks of irritation and exposure[5][10]:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling[4].

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If handling the solid outside of a fume hood or in a situation with potential for aerosolization, use a NIOSH-approved respirator[11].

2.2. Waste Collection and Containerization

  • Designate a Waste Container: Use a dedicated, chemically compatible container for all waste streams containing this compound. This includes neat compound, contaminated consumables (e.g., weigh boats, gloves, wipes), and solutions.

  • Container Integrity: The container must be in good condition, with a secure, tightly closing lid to prevent leaks or vapors from escaping[12]. For solid waste, a wide-mouth polyethylene drum or pail is appropriate. For liquid waste, use a chemically resistant bottle with a screw cap.

  • Segregation is Key: Do not mix this waste with incompatible materials. While specific incompatibility data for this compound is limited, a prudent practice is to segregate it from strong acids, bases, and oxidizing agents.

  • Keep Containers Closed: Containers must remain closed at all times, except when actively adding waste[12]. This is a primary RCRA requirement to prevent spills and the release of vapors.

2.3. Hazardous Waste Labeling

Proper labeling is a strict regulatory requirement and essential for safety. The label must be affixed to the container as soon as the first drop of waste is added.

The label must include[8]:

  • The words "Hazardous Waste"

  • Full Chemical Name: "this compound" (avoiding abbreviations or formulas).

  • Hazard Characteristics: "Irritant," "Toxic."

  • Generator Information: Name and contact information of the responsible researcher or lab.

Regulatory Compliance & Disposal Pathway

Moving waste from the lab to its final disposal site involves several regulatory checkpoints determined by your facility's generator status.

3.1. Determine Your Generator Status

The EPA categorizes hazardous waste generators based on the quantity of waste produced per calendar month[9][13]. This status dictates your on-site accumulation time limits and reporting requirements.

  • Very Small Quantity Generator (VSQG): ≤ 100 kg/month .

  • Small Quantity Generator (SQG): > 100 kg and < 1,000 kg/month . SQGs can accumulate waste for up to 180 days[14].

  • Large Quantity Generator (LQG): ≥ 1,000 kg/month . LQGs have a 90-day accumulation limit[14].

Consult with your institution's Environmental Health & Safety (EHS) department to understand your lab's and facility's generator status and the specific procedures that apply.

3.2. Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for compliant disposal.

G cluster_lab In-Lab Operations cluster_facility Facility-Level Management cluster_disposal Final Disposal A Generation of Waste (e.g., contaminated gloves, surplus compound) B Select & Label RCRA-Compliant Container 'Hazardous Waste' C Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->C 1. Prepare D Segregate Waste Place in closed, labeled container B->D 3. Contain C->D 2. Handle E Move Full Container to Central Accumulation Area (CAA) D->E Container is Full F Log Container & Verify Label (Check Accumulation Date) E->F 4. Transfer G Store within Generator Time Limits (90/180 days) F->G 5. Store H Schedule Pickup with Licensed Disposal Vendor G->H Approaching Time Limit I Prepare Manifest (RCRA 'Cradle-to-Grave' Tracking) H->I 6. Document J Final Disposal via High-Temperature Incineration I->J 7. Dispose

Caption: Waste Disposal Workflow for this compound.

3.3. Final Disposal Method

For organic compounds like this, which are not suitable for recycling, the recommended disposal method is incineration in a licensed hazardous waste facility [11]. This process should be carried out in an incinerator equipped with an afterburner and scrubber to ensure complete destruction of the compound and to neutralize harmful combustion byproducts[11].

Crucially, you must contract with a licensed professional waste disposal service. Do not attempt to dispose of this material through standard trash or sewer systems. Disposing of hazardous chemicals down the drain is a serious environmental and regulatory violation[11].

Emergency Procedures for Spills

In the event of an accidental spill, prompt and correct action is vital to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in section 2.1.

  • Containment: For a solid spill, carefully sweep up the material to avoid creating dust. Place it in a labeled hazardous waste container[11]. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand), then sweep the absorbed material into the waste container[5].

  • Decontaminate: Clean the spill area with soap and water[11]. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your EHS department in accordance with institutional policy.

By adhering to this structured and scientifically-grounded disposal plan, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.

References

  • Title: this compound Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Safety Data Sheet - tert-Butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate Source: INDOFINE Chemical Company, Inc. URL: [Link]

  • Title: The Essential Guide to Sustainability and Compliance for Industrial Waste Management Source: Heritage-Crystal Clean, LLC URL: [Link]

  • Title: MSDS of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate Source: Capot Chemical Co., Ltd. URL: [Link]

  • Title: Resource Conservation and Recovery Act (RCRA) Overview Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: What it Really Means to be RCRA Compliant with Hazardous Waste Source: Clean Management Environmental Group, Inc. URL: [Link]

  • Title: Proper Handling of Hazardous Waste Guide Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Resource Conservation and Recovery Act (RCRA) Regulations Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: RCRA Regulations Explained Source: National Environmental Trainers URL: [Link]

  • Title: Hazardous Waste Compliance and Assistance Source: Missouri Department of Natural Resources URL: [Link]

  • Title: Best Practices for Hazardous Waste Disposal Source: AEG Environmental URL: [Link]

  • Title: tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Steps in Complying with Regulations for Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Safety Data Sheet - tert-Butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate Source: Angene Chemical URL: [Link]

Sources

A Senior Application Scientist's Guide to Handling tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CAS No. 1363381-96-7), a compound utilized in modern drug discovery and chemical synthesis. As a spirocyclic compound, its unique three-dimensional structure is of great interest, but its handling requires a thorough understanding of its potential hazards to ensure the safety of all laboratory personnel. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, fostering a culture of informed, proactive safety.

Hazard Identification and Risk Assessment

Before any handling, a complete understanding of the compound's hazard profile is critical. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:

  • H315: Causes skin irritation. This indicates that direct contact with the skin can lead to inflammation, redness, or discomfort. The causality lies in the chemical's ability to disrupt the skin's natural barrier.

  • H319: Causes serious eye irritation. Contact with the eyes can result in significant, potentially damaging, inflammation. The sensitive tissues of the eye are particularly vulnerable to chemical insult.

  • H335: May cause respiratory irritation. As a solid, this compound can form dust or aerosols during handling.[2] Inhalation of these airborne particles can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.[1][2]

Based on this profile, the primary risks are associated with direct contact (skin and eyes) and inhalation of dust. Therefore, all handling procedures must be designed to rigorously prevent these routes of exposure.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are the first priority, a robust PPE strategy is mandatory. The selection of PPE must directly counteract the identified hazards.

Eye and Face Protection

Standard safety glasses are insufficient due to the risk of airborne dust and splashes.

  • Mandatory: Wear tightly fitting safety goggles that provide a seal around the eyes, conforming to EN 166 (EU) or NIOSH (US) standards.[3]

  • Recommended for High-Risk Operations: When handling larger quantities or when there is a significant risk of splashing (e.g., during transfer or dissolution), a full-face shield should be worn in addition to safety goggles to protect the entire face.[4][5]

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are essential to prevent skin irritation.[6]

    • Material: Nitrile gloves are a suitable choice for incidental contact. They must be inspected for pinholes or tears before each use.[6][7]

    • Practice: If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly with soap and water, and dispose of the contaminated gloves as chemical waste.[8] Never reuse disposable gloves.

  • Laboratory Coat: A standard, long-sleeved laboratory coat must be worn and kept fully fastened to protect skin and personal clothing from contamination.[6]

  • Footwear: Closed-toe shoes are required at all times in the laboratory to protect against spills.[6]

Respiratory Protection

Engineering controls are the primary method for mitigating inhalation risks. However, in specific situations, respiratory protection may be necessary.

  • Standard Practice: All handling of the solid compound, especially weighing and transfers that can generate dust, must be performed within a certified chemical fume hood or a ventilated balance enclosure.[2][6]

  • For Nuisance Exposures: In situations where engineering controls may not be fully effective, a P95 (US) or P1 (EU) particle respirator may be used.[2]

  • For Higher-Level Protection or Spills: In the event of a significant spill or failure of engineering controls, a higher-level respirator such as an OV/AG/P99 (US) or ABEK-P2 (EU) cartridge respirator should be used by trained personnel during cleanup.[2]

Operational and Disposal Protocols

Integrating PPE use into a structured workflow is key to minimizing exposure.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure the chemical fume hood is operational and the workspace is clean.[8] Assemble all necessary equipment and have waste containers readily available. Don all required PPE as detailed above.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a chemical fume hood or a ventilated enclosure to capture any dust generated.[2]

    • Use tools like spatulas to gently handle the solid, avoiding actions that could create airborne particles.

    • If transferring to a flask for dissolution, add the solvent slowly to avoid splashing.

  • Experimental Use:

    • Keep containers tightly closed when not in use to prevent the release of vapors or dust.[9]

    • Handle all solutions containing the compound with the same level of precaution as the solid.

  • Post-Handling:

    • Decontaminate the work surface and any equipment used.

    • Remove gloves and wash hands thoroughly with soap and water before leaving the laboratory.[7]

    • Contaminated clothing should be removed and washed before reuse.[9]

Spill and Emergency Response
  • Minor Spill: For small spills of the solid, avoid dry sweeping. Gently cover the spill with an absorbent material, then carefully scoop the material into a labeled waste container without creating dust.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide assistance and seek medical attention.[9]

Waste Disposal Plan
  • Chemical Waste: The compound and any materials grossly contaminated with it (e.g., paper towels from a spill) must be disposed of in a clearly labeled, sealed container for hazardous chemical waste.[2]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in the designated hazardous waste stream. Do not dispose of them in regular trash.

  • Disposal Service: All chemical waste must be handled and disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2][9]

Summary of Safety Protocols

HazardGHS CodeRoute of ExposureEngineering ControlRequired Personal Protective Equipment (PPE)
Serious Eye Irritation H319EyesChemical Fume HoodTightly-sealed safety goggles; face shield for high-risk tasks.[1]
Skin Irritation H315SkinN/ANitrile gloves, fully-fastened lab coat, closed-toe shoes.[1]
Respiratory Tract Irritation H335InhalationChemical Fume HoodUse within fume hood; respirator if controls are insufficient.[1][2]

Chemical Handling Workflow

The following diagram illustrates the logical flow for safely handling this compound, emphasizing critical safety checkpoints.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Start Start: Review SDS & Procedure Prep_Area Prepare Fume Hood & Equipment Start->Prep_Area Don_PPE Don Full PPE: Goggles, Gloves, Lab Coat Prep_Area->Don_PPE Weigh Weighing & Transfer Don_PPE->Weigh Proceed to Handling Experiment Experimental Use (e.g., Reaction) Weigh->Experiment Decon Decontaminate Work Area Experiment->Decon Proceed to Cleanup Waste Segregate Waste: - Chemical - Contaminated PPE Decon->Waste Doff_PPE Doff PPE Waste->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash End End Wash->End

Caption: Workflow for handling this compound.

References

  • MSDS of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate. Capot Chemical. Available at: [Link]

  • This compound | C13H21NO3. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. Available at: [Link]

  • SCHÖNOX® EP DRAIN Part B. Sika Industry. Available at: [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information, NIH. Available at: [Link]

  • Personal Protective Equipment (PPE). CHEMM. Available at: [Link]

  • Guidelines for Safe Laboratory Practices. NextGen Protocols. Available at: [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. Solmeglas. Available at: [Link]

  • Safety Data Sheet. INDOFINE Chemical Company, Inc. Available at: [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. Available at: [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Enablon. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.